MM-401
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20-,21-,22+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILRGLDFBXVGOQ-ZMROOPMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MM-401 in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MM-401, a potent and specific small-molecule inhibitor of the MLL1 histone methyltransferase, in the context of Mixed-Lineage Leukemia (MLL)-rearranged acute leukemias. This document details the molecular interactions, cellular consequences, and preclinical efficacy of this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.
Core Mechanism: Targeting the MLL1-WDR5 Interaction
This compound is a first-in-class inhibitor that disrupts the core enzymatic activity of the MLL1 complex, a key driver in MLL-rearranged leukemias.[1] Its primary mechanism of action is the specific inhibition of the protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[1][2] WDR5 is a critical component of the MLL1 core complex, and its interaction with MLL1 is essential for the histone methyltransferase (HMT) activity of the complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[1][2]
This compound achieves this by binding to WDR5 with high affinity, effectively blocking the assembly of a functional MLL1 complex.[1][3] This targeted disruption leads to a significant reduction in MLL1-dependent H3K4 methylation.[3] A crucial aspect of this compound's mechanism is its high specificity for the MLL1 complex; it does not significantly affect the activity of other MLL family HMTs, highlighting a unique regulatory feature of the MLL1 complex.[1][4]
The downstream consequence of inhibiting MLL1's methyltransferase activity is the altered expression of critical genes involved in leukemogenesis. RNA-sequencing analyses have demonstrated that treatment with this compound induces changes in the transcriptome of MLL-AF9 leukemia cells that are similar to those observed upon MLL1 deletion.[1][4] This includes the downregulation of key oncogenes such as Myc and Bcl2, as well as the pathognomonic Hox genes, which are direct targets of the MLL1 complex.[1]
Signaling Pathway of this compound Action
Caption: this compound disrupts the MLL1-WDR5 interaction, inhibiting H3K4 methylation and leukemogenic gene expression.
Cellular Effects of this compound in MLL Leukemia
Treatment of MLL-rearranged leukemia cells with this compound elicits a range of anti-leukemic effects, demonstrating its therapeutic potential. These effects are a direct consequence of the inhibition of the MLL1 methyltransferase activity and the subsequent changes in gene expression.
Selective Inhibition of Cell Growth
This compound demonstrates potent and selective growth inhibition of leukemia cell lines harboring MLL translocations.[1] In contrast, it has minimal effect on non-MLL leukemia cells and normal bone marrow progenitor cells, indicating a favorable therapeutic window.[1]
Induction of Cell Cycle Arrest and Apoptosis
A key outcome of this compound treatment is the induction of cell cycle arrest, primarily at the G1/S transition, in a concentration-dependent manner.[1][3] This is consistent with the known roles of MLL1 in regulating cell cycle progression.[1] Furthermore, this compound treatment leads to a significant increase in apoptosis in MLL leukemia cells.[1][3]
Promotion of Myeloid Differentiation
In addition to cell cycle arrest and apoptosis, this compound promotes the myeloid differentiation of MLL leukemic blasts.[1] This suggests that by inhibiting the MLL1-driven oncogenic program, this compound can partially restore the normal differentiation process that is blocked in acute leukemia.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data supporting its mechanism of action and anti-leukemic activity.
| Parameter | Value | Assay | Reference |
| This compound IC50 (MLL1 activity) | 0.32 µM | In vitro HMT assay | [3] |
| This compound Ki (WDR5 binding) | < 1 nM | Biochemical assay | [3] |
| This compound IC50 (WDR5-MLL1 interaction) | 0.9 nM | Biochemical assay | [3] |
| This compound GI50 (MV4;11 cells) | Not explicitly stated, but effective growth inhibition shown | Cell growth assay | [1] |
| This compound GI50 (MOLM13 cells) | Not explicitly stated, but effective growth inhibition shown | Cell growth assay | [1] |
| This compound GI50 (KOPN8 cells) | Not explicitly stated, but effective growth inhibition shown | Cell growth assay | [1] |
| This compound Effect on Non-MLL Leukemia Cells (K562, HL60, U937) | No significant growth inhibition | Cell growth assay | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Histone Methyltransferase (HMT) Assay
-
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of the MLL1 complex.
-
Protocol:
-
Recombinant MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L) is purified.
-
The complex is incubated with a histone H3 substrate, S-adenosyl-L-[methyl-3H]methionine (as a methyl donor), and varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 1 hour).
-
The reaction is stopped, and the histones are spotted onto filter paper.
-
The filter paper is washed to remove unincorporated radiolabel.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Growth Inhibition Assay
-
Objective: To assess the effect of this compound on the proliferation of leukemia cell lines.
-
Protocol:
-
Leukemia cells (both MLL-rearranged and non-MLL) are seeded in 96-well plates at a specific density.
-
Cells are treated with a range of concentrations of this compound or a vehicle control.
-
The plates are incubated for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
The luminescence or absorbance is read using a plate reader.
-
The half-maximal growth inhibitory concentration (GI50) is determined from dose-response curves.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Protocol:
-
MLL leukemia cells are treated with this compound at various concentrations for a defined period (e.g., 48 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
MLL leukemia cells are treated with different concentrations of this compound for a specific time (e.g., 48 hours).
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are determined.
-
Experimental Workflow for Assessing this compound Activity
Caption: A streamlined workflow for the preclinical evaluation of this compound's activity.
Conclusion
This compound represents a highly specific and potent inhibitor of the MLL1 methyltransferase, a key oncogenic driver in MLL-rearranged leukemias. Its mechanism of action, centered on the disruption of the MLL1-WDR5 interaction, leads to a cascade of anti-leukemic effects including cell cycle arrest, apoptosis, and myeloid differentiation. The selectivity of this compound for MLL-rearranged cells over normal cells underscores its potential as a targeted therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and similar targeted therapies for this aggressive form of leukemia.
References
The Role of MM-401 in the Inhibition of MLL1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia 1 (MLL1), also known as KMT2A, is a histone methyltransferase (HMT) that plays a critical role in regulating gene expression through the methylation of histone H3 on lysine 4 (H3K4).[1][2] This epigenetic modification is crucial for transcription initiation and is vital for normal developmental processes, including hematopoiesis.[3][4] Deregulation of MLL1, most commonly through chromosomal translocations, is a hallmark of aggressive acute leukemias in both adults and infants, accounting for 5–10% of acute myeloid leukemia (AML) and nearly 70% of acute lymphoblastic leukemia (ALL) in infants.[1] These translocations result in oncogenic MLL1 fusion proteins that drive leukemogenesis.[3]
The catalytic activity of MLL1 is dependent on its assembly into a core complex with other proteins, including WDR5, RbBP5, ASH2L, and DPY30.[5][6] The interaction between MLL1 and WDR5 is particularly crucial for the complex's stability and enzymatic function.[1][5] MM-401 is a potent and specific peptidomimetic inhibitor designed to target this key interaction, thereby inhibiting the histone methyltransferase activity of MLL1.[1][7][8][9] This document provides a comprehensive technical overview of this compound, its mechanism of action, and its effects on MLL1-driven processes.
Mechanism of Action: Disrupting the MLL1-WDR5 Interaction
This compound functions by specifically blocking the interaction between MLL1 and WDR5.[1][7][9][10] WDR5 is a core component of the MLL1 complex, and its association is a unique requirement for MLL1's catalytic activity, a feature not shared by other MLL family HMTs.[1][11] By binding to WDR5 at the MLL1 interaction site, this compound prevents the proper assembly of the MLL1 core complex.[1][7][8][9] This disruption leads to a potent and specific inhibition of MLL1's H3K4 methyltransferase activity.[1][10][11] The specificity of this targeting strategy allows for the selective inhibition of MLL1 without significantly affecting other MLL family members or other histone lysine methyltransferases.[1][11]
Quantitative Data Summary
The inhibitory potency and binding affinity of this compound have been quantitatively characterized through various biochemical and cellular assays.
| Parameter | Target/Interaction | Value | Notes | Reference |
| IC50 | MLL1 HMT Activity | 0.32 µM | In vitro histone methyltransferase assay. | [1][10] |
| IC50 | WDR5-MLL1 Interaction | 0.9 nM | Competitive fluorescence polarization (FP) assay. | [1][10] |
| Ki | WDR5 Binding | < 1 nM | High binding affinity to WDR5. | [10] |
| GI50 | MLL-AF9 Leukemia Cells | ~10 µM | Half-maximum growth inhibition in liquid culture. | [1] |
| GI50 | KOPN-8 Cells | 29.73 µM | Growth inhibition in a human MLL leukemia cell line. | [10] |
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This assay is performed to directly measure the enzymatic activity of the MLL1 complex and the inhibitory effect of this compound.
-
Objective: To determine the IC50 of this compound for MLL1's methyltransferase activity.
-
Methodology:
-
The MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L) is reconstituted and purified.
-
The complex is incubated with a histone H3 substrate (e.g., recombinant H3 or nucleosome core particles) and a methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).[12]
-
Reactions are carried out in the presence of varying concentrations of this compound or a negative control compound (MM-NC-401).
-
After incubation, the reaction products are separated (e.g., by spotting onto filter paper followed by washes, or by SDS-PAGE).
-
The incorporation of the [³H]-methyl group into the histone substrate is quantified using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Competitive Fluorescence Polarization (FP) Assay
This assay is used to quantify the disruption of the MLL1-WDR5 protein-protein interaction by this compound.
-
Objective: To determine the IC50 of this compound for disrupting the WDR5-MLL1 interaction.
-
Methodology:
-
A fluorescently labeled peptide derived from the WDR5-interacting motif (WIN) of MLL1 is synthesized.
-
Purified WDR5 protein is incubated with the fluorescent MLL1 peptide. In the bound state, the larger complex tumbles slowly in solution, resulting in high fluorescence polarization.
-
Increasing concentrations of this compound are added to the mixture.
-
This compound competes with the fluorescent peptide for binding to WDR5. As this compound displaces the peptide, the smaller, unbound peptide tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
The change in polarization is measured, and the IC50 is determined as the concentration of this compound that causes a 50% reduction in the binding of the fluorescent peptide.[1]
-
GST Pull-Down Assay
This qualitative or semi-quantitative assay visually demonstrates the disruption of the MLL1 complex assembly.
-
Objective: To confirm that this compound disrupts the interaction between MLL1 and WDR5 within a larger complex.
-
Methodology:
-
A fusion protein of Glutathione S-transferase (GST) and MLL1 (GST-MLL1) is expressed and purified.
-
GST-MLL1 is immobilized on glutathione-agarose beads.
-
The beads are incubated with HeLa nuclear extracts (a source of WDR5 and other MLL1 complex components) in the presence of increasing concentrations of this compound or a control.
-
After incubation and washing steps, the proteins bound to the GST-MLL1 beads are eluted.
-
The eluted proteins are separated by SDS-PAGE and analyzed by immunoblotting using antibodies specific for WDR5 and other complex members like RbBP5.
-
A decrease in the amount of WDR5 pulled down with GST-MLL1 in the presence of this compound indicates disruption of the interaction.[1]
-
Cellular and In Vivo Effects of MLL1 Inhibition
Inhibition of MLL1 by this compound triggers a cascade of cellular events, particularly in the context of MLL-rearranged leukemia.
-
Inhibition of H3K4 Methylation: Treatment with this compound leads to a specific decrease in MLL1-dependent H3K4 methylation at target gene loci, such as the HOXA gene cluster, without affecting global histone modification levels.[11]
-
Transcriptional Reprogramming: this compound induces changes in gene expression that closely mimic the effects of MLL1 gene deletion.[1][7][8] This supports the central role of MLL1's catalytic activity in maintaining the leukemic transcription program.[1]
-
Selective Cytotoxicity: this compound selectively inhibits the growth of MLL leukemia cells while showing minimal toxicity to normal bone marrow cells or non-MLL leukemia cells.[1][7]
-
Induction of Cell Cycle Arrest, Apoptosis, and Differentiation: In MLL leukemia cells, this compound induces a prominent G1/S cell cycle arrest, triggers apoptosis, and promotes myeloid differentiation.[1][7][10] These effects collectively contribute to its anti-leukemic activity.
Conclusion
This compound is a highly potent and specific inhibitor of MLL1, acting through a well-defined mechanism of disrupting the critical MLL1-WDR5 interaction.[1][7][9] Its ability to selectively inhibit the growth of MLL-rearranged leukemia cells by inducing cell cycle arrest, apoptosis, and differentiation highlights the therapeutic potential of targeting the catalytic activity of MLL1.[1][11] The detailed characterization of this compound provides a robust foundation for its use as a chemical probe to further investigate MLL1 biology and as a lead compound for the development of novel epigenetic therapies for MLL-associated malignancies.[1][7][8]
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mixed-Lineage Leukemia Fusions and Chromatin in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MLL1 trimeric catalytic complex is a dynamic conformational ensemble stabilized by multiple weak interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mixed-Lineage Leukemia 1 Inhibition Enhances the Differentiation Potential of Bovine Embryonic Stem Cells by Increasing H3K4 Mono-Methylation at Active Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia [scholarworks.indianapolis.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the MM-401 and WDR5 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: WDR5 as a Key Epigenetic Regulator and Therapeutic Target
WD repeat domain 5 (WDR5) is a highly conserved scaffolding protein that plays a crucial role in gene regulation.[1][2] It is a core component of several multiprotein complexes, most notably the Mixed Lineage Leukemia (MLL)/SET1 family of histone methyltransferases (HMTs).[3][4] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[1][5] WDR5 acts as an essential scaffold, facilitating the assembly and enzymatic activity of the MLL1 complex.[6][7][8]
The role of WDR5 extends beyond its canonical function in the MLL complex. It is also a critical cofactor for various transcription factors, including the MYC oncoprotein, guiding their recruitment to target genes.[9][10][11] Given its central role in regulating the expression of genes involved in cell proliferation, self-renewal, and survival, WDR5 has emerged as an attractive therapeutic target in a variety of cancers, including MLL-rearranged leukemias, glioblastoma, and breast cancer.[5][9][10][12] The overexpression of WDR5 has been reported in numerous malignancies, making it a compelling target for the development of novel anti-cancer therapies.[13]
MM-401: A Potent and Specific Inhibitor of the MLL1-WDR5 Interaction
This compound is a macrocyclic peptidomimetic designed to specifically disrupt the protein-protein interaction (PPI) between MLL1 and WDR5.[6][7][8] It was developed based on a linear peptidomimetic, MM-102, and engineered for enhanced potency and drug-like properties.[6][14] this compound binds with high affinity to the "WIN" site of WDR5, a pocket that recognizes an arginine-containing motif on MLL1.[4][8] By occupying this site, this compound effectively blocks the assembly of a functional MLL1 core complex.[6][7][8]
This targeted disruption offers a high degree of specificity. This compound has been shown to selectively inhibit the H3K4 methyltransferase activity of the MLL1 complex without significantly affecting other MLL family HMTs.[6][7][8] This specificity stems from the unique reliance of the MLL1 complex on WDR5 for its structural integrity, a feature not shared by other MLL family members like MLL3 and MLL4.[6] The potent and selective action of this compound makes it an invaluable chemical probe for studying the biological functions of the MLL1-WDR5 axis and a promising lead for therapeutic development.[4]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the MLL1-WDR5 interaction. This leads to a cascade of downstream effects that ultimately result in anti-leukemic activity.
-
Disruption of the MLL1 Core Complex: WDR5 is essential for maintaining the integrity of the MLL1 complex. By binding to WDR5, this compound prevents the association of MLL1 with other core components, such as RbBP5.[6] This leads to the disassembly of the functional HMT complex.
-
Inhibition of H3K4 Methylation: The assembled MLL1 complex is responsible for catalyzing the mono-, di-, and tri-methylation of H3K4 at the promoters of target genes. By disrupting the complex, this compound potently inhibits this enzymatic activity.[6][15]
-
Downregulation of MLL1 Target Genes: The loss of H3K4 methylation at key MLL1 target genes, such as the HOXA9 and MEIS1 homeobox genes, leads to their transcriptional repression.[14] These genes are critical for the maintenance of the leukemic state in MLL-rearranged leukemias.
-
Induction of Cell Cycle Arrest, Apoptosis, and Differentiation: The suppression of the MLL1-dependent oncogenic program by this compound triggers cell cycle arrest, primarily at the G1/S phase, induces apoptosis, and promotes myeloid differentiation in MLL leukemia cells.[6][8]
The specificity of this compound for MLL-rearranged leukemia cells over normal hematopoietic cells or non-MLL leukemias highlights the therapeutic potential of targeting this specific protein-protein interaction.[6][7][8]
Quantitative Data on this compound
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Parameter | Value | Assay Method | Reference |
| Ki (WDR5) | < 1 nM | BioLayer Interferometry (BLI) | [6][15] |
| IC50 (WDR5-MLL1 Interaction) | 0.9 nM | Fluorescence Polarization (FP) | [6][15] |
| IC50 (MLL1 HMT Activity) | 0.32 µM | In Vitro HMT Assay | [6][15] |
Note: The higher IC50 in the HMT assay is attributed to the higher concentration of the MLL1 complex required for the assay.[6]
Table 2: Cellular Activity of this compound in MLL-Rearranged Leukemia Cell Lines
| Cell Line | GI50 (Growth Inhibition) | Notes | Reference |
| KOPN-8 | 29.73 µM | MLL-rearranged leukemia cell line | [15] |
| MOLM-13 | Not specified, but potent inhibition observed | MLL-rearranged leukemia cell line | [15] |
| MV4-11 | Not specified, but potent inhibition observed | MLL-rearranged leukemia cell line | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the this compound and WDR5 interaction.
BioLayer Interferometry (BLI) for Binding Affinity
This assay measures the binding kinetics and affinity of this compound to WDR5 in a label-free manner.
-
Instrumentation: OctetRED system (ForteBio).
-
Principle: Changes in the interference pattern of white light reflected from the surface of a biosensor are measured as molecules bind and dissociate.
-
Protocol:
-
Immobilization: Recombinant biotinylated WDR5 protein is loaded onto streptavidin-coated biosensors.
-
Baseline: Biosensors are equilibrated in a suitable buffer (e.g., PBS with 0.1% BSA) to establish a stable baseline.
-
Association: Biosensors are dipped into wells containing serial dilutions of this compound to measure the association rate (kon).
-
Dissociation: Biosensors are moved back to buffer-only wells to measure the dissociation rate (koff).
-
Data Analysis: The binding curves are fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd) or inhibitory constant (Ki).
-
Fluorescence Polarization (FP) Competitive Binding Assay
This assay quantifies the ability of this compound to disrupt the pre-formed WDR5-MLL1 peptide complex.
-
Principle: A small fluorescently labeled peptide (e.g., MLL1-derived peptide) will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger WDR5 protein, its tumbling slows, and polarization increases. A competitor like this compound will displace the fluorescent peptide, causing a decrease in polarization.
-
Protocol:
-
Reagents: Recombinant WDR5 protein, a fluorescently labeled MLL1-derived peptide (e.g., FITC-MLL1), and this compound.
-
Reaction Setup: A pre-incubated mixture of WDR5 and the FITC-MLL1 peptide is prepared.
-
Competition: Serial dilutions of this compound are added to the WDR5/FITC-MLL1 complex in a microplate.
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Measurement: Fluorescence polarization is measured using a plate reader with appropriate filters.
-
Data Analysis: The data is plotted as polarization versus log[this compound concentration], and the IC50 value is determined by fitting the curve to a sigmoidal dose-response model.
-
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of the MLL1 complex and its inhibition by this compound.
-
Principle: The transfer of a methyl group from a donor (S-adenosyl-L-[methyl-³H]-methionine or SAM) to a histone substrate by the MLL1 complex is quantified.
-
Protocol:
-
Reagents: Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L), histone H3 substrate (or nucleosomes), and [³H]-SAM.
-
Reaction: The MLL1 complex is incubated with the histone substrate in HMT assay buffer.
-
Inhibition: Increasing concentrations of this compound or a control compound are added to the reaction.
-
Initiation: The reaction is started by the addition of [³H]-SAM and incubated at 30°C.
-
Termination: The reaction is stopped by spotting the mixture onto filter paper and washing away unincorporated [³H]-SAM.
-
Detection: The radioactivity retained on the filter paper, corresponding to methylated histones, is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log[this compound concentration].
-
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to verify the disruption of the MLL1-WDR5 interaction within a cellular context.
-
Principle: An antibody against a target protein (e.g., MLL1) is used to pull down that protein from a cell lysate. Interacting proteins (e.g., WDR5) will be pulled down as well and can be detected by Western blotting.
-
Protocol:
-
Cell Treatment: MLL-rearranged leukemia cells (e.g., MV4-11) are treated with this compound or a vehicle control for a specified time.
-
Lysis: Cells are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The lysate is pre-cleared and then incubated with an antibody against the target protein (e.g., anti-MLL1) complexed with protein A/G beads.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the bait (MLL1) and the prey (WDR5, RbBP5) proteins to assess the interaction. A decrease in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.
-
Cellular Effects and Therapeutic Implications
The targeted inhibition of the MLL1-WDR5 interaction by this compound has demonstrated significant therapeutic potential in preclinical models of MLL-rearranged leukemia.[6][7][8] By specifically targeting the molecular machinery that drives the oncogenic transcriptional program, this compound selectively inhibits the growth of leukemia cells while sparing normal cells.[6][8]
The findings from studies with this compound provide a strong rationale for the continued development of WDR5 inhibitors. The insights gained from this tool compound have been instrumental in validating the WDR5-MLL1 interface as a druggable target. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of WDR5 inhibitors to translate the promising preclinical results into effective clinical therapies for patients with MLL-rearranged leukemias and potentially other cancers dependent on WDR5 activity.[9]
Conclusion
This compound is a highly potent and specific inhibitor of the WDR5-MLL1 protein-protein interaction. Through its well-defined mechanism of action—the disruption of the MLL1 core complex and subsequent inhibition of H3K4 methylation—it selectively targets the oncogenic machinery in MLL-rearranged leukemias. The comprehensive characterization of this compound, supported by robust quantitative data and detailed experimental protocols, establishes it as a cornerstone tool for epigenetic research and a foundational molecule in the quest to develop targeted therapies against WDR5-dependent cancers. The continued exploration of this pathway holds significant promise for advancing the field of precision oncology.
References
- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. WDR5 - Wikipedia [en.wikipedia.org]
- 3. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 11. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 13. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
The Role of MM-401 in Modulating Histone H3K4 Methylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MM-401, a potent and selective small-molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3K4 methyltransferase. We will explore its mechanism of action, its specific effects on histone H3K4 methylation, and the downstream consequences in the context of MLL-rearranged leukemias. This document summarizes key quantitative data, outlines the principles of relevant experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams.
Introduction to this compound and its Target: The MLL1 Complex
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The methylation of histone H3 at lysine 4 (H3K4) is predominantly associated with active gene transcription.[1] The MLL1 protein is a key enzyme responsible for mono-, di-, and tri-methylation of H3K4, particularly at the promoter regions of target genes.[1][2] In a significant subset of acute leukemias, chromosomal translocations involving the MLL1 gene lead to the production of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the MLL1 complex to target genes, leading to their sustained expression and driving leukemogenesis.
This compound has emerged as a crucial tool for studying and potentially treating MLL-rearranged leukemias. It is a peptidomimetic that specifically targets the interaction between MLL1 and WDR5 (WD repeat-containing protein 5), a core component of the MLL1 complex essential for its methyltransferase activity.[2][3] By disrupting this interaction, this compound effectively inhibits the enzymatic function of MLL1.[2][3]
Quantitative Analysis of this compound's Potency and Selectivity
The efficacy of this compound as an inhibitor is underscored by its high potency and selectivity for the MLL1 complex. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 0.32 µM | MLL1 Activity | In vitro methyltransferase assay | [3] |
| IC₅₀ | 0.9 nM | WDR5-MLL1 Interaction | Competitive binding assay | [3] |
| Kᵢ | < 1 nM | WDR5 | Binding affinity assay | [3] |
Table 2: Cellular Activity of this compound in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | GI₅₀ (this compound) | GI₅₀ (MM-NC-401 - inactive enantiomer) | Reference |
| MOLM-13 | MLL-AF9 | < 5 µM | > 50 µM | [2] |
| MV4-11 | MLL-AF4 | < 5 µM | > 50 µM | [2] |
| KOPN-8 | MLL-ENL | < 5 µM | > 50 µM | [2] |
| RS4;11 | MLL-AF4 | < 5 µM | > 50 µM | [2] |
| SEM | MLL-AF4 | < 5 µM | > 50 µM | [2] |
Table 3: Selectivity of this compound Against Other Histone Methyltransferases
| Histone Methyltransferase | Substrate | Inhibition by this compound (at 500 µM) | Reference |
| SET7/9 | H3K4 | No Inhibition | [2] |
| EZH2 complex | H3K27 | No Inhibition | [2] |
| G9a | H3K9 | No Inhibition | [2] |
| Suv39h1 | H3K9 | No Inhibition | [2] |
| MMSET | H3K36 | No Inhibition | [2] |
| DOT1L | H3K79 | No Inhibition | [2] |
| MLL2, MLL3, MLL4, hSET1 | H3K4 | No Inhibition | [2] |
Mechanism of Action: Disrupting the MLL1-WDR5 Interaction
The catalytic activity of the MLL1 complex is critically dependent on the interaction between the MLL1 "WIN" (WDR5-interaction) motif and the WDR5 protein. WDR5 acts as a scaffold, bringing the MLL1 SET domain into proximity with other core components like RbBP5, which is essential for enzymatic function.[2] this compound mimics the MLL1 WIN motif, binding with high affinity to the same pocket on WDR5.[4] This competitive inhibition prevents the assembly of a functional MLL1 core complex, thereby abrogating its H3K4 methyltransferase activity.[2][3]
Caption: this compound competitively inhibits the MLL1-WDR5 interaction.
Downstream Cellular Effects of this compound
Inhibition of MLL1-dependent H3K4 methylation by this compound in MLL-rearranged leukemia cells leads to a cascade of downstream events, ultimately resulting in anti-leukemic effects.
Reduction in H3K4 Methylation at Target Gene Promoters
This compound treatment leads to a significant and specific decrease in H3K4 methylation at the promoter regions of MLL fusion target genes, such as the HOXA gene cluster.[3] This effect is not observed globally, highlighting the targeted nature of the inhibition.
Transcriptional Repression of MLL Target Genes
The reduction in H3K4 methylation at promoter regions results in the downregulation of MLL target gene expression.[2] RNA sequencing analyses have shown that the changes in the transcriptome of MLL-AF9 cells treated with this compound are similar to those observed upon genetic deletion of Mll1.[2]
Induction of Cell Cycle Arrest, Apoptosis, and Differentiation
By repressing the oncogenic transcriptional program driven by MLL fusion proteins, this compound induces cell cycle arrest, primarily at the G1/S phase transition.[2][3] Prolonged treatment also leads to the induction of apoptosis and myeloid differentiation in MLL leukemia cells.[2][3]
Caption: Downstream cellular consequences of this compound treatment.
Experimental Protocols: Principles and Workflows
While detailed, step-by-step protocols are beyond the scope of this guide, we outline the principles and general workflows for key experiments used to characterize the effects of this compound.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of specific proteins (e.g., MLL1, H3K4me3) at specific genomic regions (e.g., gene promoters).
Caption: General workflow for Chromatin Immunoprecipitation (ChIP).
Western Blotting
Western blotting is employed to assess the global levels of histone modifications.
Caption: General workflow for Western Blotting.
Cell Viability and Apoptosis Assays
These assays are used to measure the cytotoxic and pro-apoptotic effects of this compound on leukemia cells.
Caption: Workflow for cell viability and apoptosis assays.
Conclusion
This compound is a highly specific and potent inhibitor of the MLL1-WDR5 interaction, leading to the targeted inhibition of H3K4 methylation. This mechanism has profound anti-leukemic effects in MLL-rearranged leukemia models, highlighting the therapeutic potential of targeting epigenetic regulators in cancer. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on novel epigenetic therapies. This compound serves as a valuable chemical probe to further unravel the complexities of MLL1-mediated gene regulation and to explore new avenues for the treatment of MLL-rearranged leukemias.
References
The Impact of MM-401 on Cellular Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular pathways modulated by MM-401, a potent and selective small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3K4 methyltransferase. By disrupting the crucial interaction between MLL1 and WDR5, this compound offers a promising therapeutic strategy for MLL-rearranged leukemias. This document summarizes key quantitative data, details experimental methodologies, and visualizes the affected signaling cascades to facilitate a comprehensive understanding of this compound's mechanism of action.
Core Mechanism of Action
This compound functions by specifically targeting the MLL1 complex, a key epigenetic regulator. It competitively binds to the WDR5 protein, a critical component of the MLL1 core complex, thereby preventing the assembly and enzymatic activity of the MLL1 methyltransferase.[1][2] This inhibition is highly specific to MLL1 and does not significantly affect other MLL family histone methyltransferases.[2] The primary consequence of MLL1 inhibition by this compound is the suppression of H3K4 methylation, a histone mark essential for the transcriptional activation of genes implicated in leukemogenesis, such as the HOX gene clusters.[1]
Quantitative Analysis of this compound Activity
The following tables summarize the key in vitro and cellular potency of this compound.
| Parameter | Value | Assay Type | Reference |
| MLL1 Activity IC50 | 0.32 µM | Biochemical Assay | [1] |
| WDR5-MLL1 Interaction IC50 | 0.9 nM | Competitive Fluorescence Polarization | [1][3] |
| WDR5 Binding Ki | < 1 nM | Biochemical Assay | [1] |
Table 1: In Vitro Potency of this compound
| Cell Line | Parameter | Value | Duration | Reference |
| MLL-AF9 | H3K4 Methylation Inhibition | Effective at 20 µM | 48 hours | [1] |
| MLL-AF9 | Growth Inhibition | Concentration-dependent | 48 hours | [1] |
Table 2: Cellular Activity of this compound
Cellular Pathways Modulated by this compound
Treatment with this compound profoundly impacts several interconnected cellular pathways, ultimately leading to the selective inhibition of MLL-rearranged leukemia cell proliferation.
Cell Cycle Regulation
This compound induces a significant G1/S phase cell cycle arrest in MLL-rearranged leukemia cells in a concentration-dependent manner.[1][2] This is consistent with the known role of MLL1 in promoting cell cycle progression. The inhibition of MLL1 leads to the downregulation of key cell cycle regulators.
Figure 1: this compound Induced G1/S Cell Cycle Arrest
Apoptosis Induction
This compound treatment leads to the induction of apoptosis, or programmed cell death, specifically in MLL leukemia cells.[1][2] This is achieved through the downregulation of key anti-apoptotic genes, such as Bcl-2, which are direct targets of the MLL1 complex.[2]
Figure 2: this compound Mediated Apoptosis Induction
Myeloid Differentiation
A hallmark of MLL-rearranged leukemia is a block in cellular differentiation. This compound treatment promotes the myeloid differentiation of leukemic blasts.[2] Transcriptomic analysis has shown that this compound upregulates genes associated with the development and activation of mature myeloid cells, such as macrophages and neutrophils.[2]
Downregulation of Oncogenic Gene Expression
This compound treatment leads to a global change in the transcriptome of MLL-rearranged leukemia cells, which closely mimics the effects of MLL1 gene deletion.[2] Key oncogenic targets of MLL1, including MYC and HOXA9/10, are significantly downregulated upon this compound treatment.[1][2][4]
Figure 3: this compound and Oncogene Expression
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.
Cell Viability and Growth Inhibition Assays
-
Principle: To determine the effect of this compound on the proliferation of leukemia cells.
-
Method: MLL-rearranged leukemia cell lines (e.g., MLL-AF9) and control cell lines are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 48 hours). Cell viability is then assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis
-
Principle: To analyze the distribution of cells in different phases of the cell cycle following this compound treatment.
-
Method: Cells are treated with this compound for a defined period. Subsequently, they are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of individual cells is then measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
-
Principle: To detect and quantify apoptotic cells after this compound treatment.
-
Method: A common method is Annexin V and PI co-staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Western Blotting for Histone Methylation
-
Principle: To assess the levels of specific histone modifications, such as H3K4 methylation, in cells treated with this compound.
-
Method: Cells are lysed, and histones are extracted. The proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against different methylation states of H3K4 (e.g., H3K4me1, H3K4me2, H3K4me3) and a control antibody (e.g., total H3). The signal is detected using chemiluminescence or fluorescence.
Gene Expression Analysis (RNA-Sequencing and qRT-PCR)
-
Principle: To identify and quantify changes in gene expression in response to this compound treatment.
-
Method: RNA is extracted from this compound-treated and control cells. For RNA-sequencing, the RNA is converted to cDNA, sequenced, and the reads are aligned to a reference genome to determine the expression levels of all genes. For quantitative real-time PCR (qRT-PCR), specific genes of interest (e.g., MYC, HOXA9, Bcl-2) are reverse transcribed to cDNA and amplified using gene-specific primers and a fluorescent dye to quantify the amount of amplified product in real-time.
Figure 4: General Experimental Workflow
Conclusion
This compound represents a targeted therapeutic approach that leverages a deep understanding of the epigenetic dependencies of MLL-rearranged leukemias. By disrupting the MLL1-WDR5 interaction, this compound effectively inhibits H3K4 methylation, leading to cell cycle arrest, apoptosis, and myeloid differentiation. The detailed analysis of its impact on cellular pathways provides a solid foundation for its continued development as a potential treatment for this aggressive malignancy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Molecular Pathways: Metabolic control of histone methylation and gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MM-401 on Gene Expression in Leukemia Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-401 is a potent and specific small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3 lysine 4 (H3K4) methyltransferase.[1][2] In preclinical studies, this compound has demonstrated significant anti-leukemic activity, particularly in MLL-rearranged (MLL-r) leukemias, by inducing cell cycle arrest, apoptosis, and myeloid differentiation.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, its impact on gene expression profiles in leukemia cells, and detailed protocols for key experimental assays used to characterize its activity.
Introduction: Targeting the MLL1 Complex in Leukemia
The MLL1 protein is a critical epigenetic regulator that plays a central role in hematopoiesis. Chromosomal translocations involving the MLL1 gene are common drivers of aggressive acute leukemias in both infants and adults. These translocations result in the formation of oncogenic MLL fusion proteins that aberrantly activate target genes, leading to leukemogenesis. The histone methyltransferase activity of the MLL1 complex is essential for this process, making it a prime therapeutic target.
This compound was developed as a specific inhibitor of the MLL1 methyltransferase activity. It functions by disrupting the crucial protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex required for its catalytic function.[1] This targeted inhibition leads to a cascade of downstream effects, ultimately suppressing the leukemic phenotype.
Mechanism of Action of this compound
This compound's primary mechanism of action is the specific inhibition of the MLL1 histone methyltransferase. This is achieved by blocking the interaction between MLL1 and WDR5.[1] The inhibition of this interaction prevents the proper assembly and function of the MLL1 core complex, leading to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the MLL1 signaling pathway.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and selective activity against MLL-rearranged leukemia cells.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Parameter | Value | Reference |
| MLL1 H3K4 Methyltransferase Activity | IC50 | 0.32 µM | [1] |
| WDR5-MLL1 Interaction | IC50 | 0.9 nM | [1] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | Genotype | Parameter | Value | Reference |
| MLL-AF9 | MLL-rearranged | GI50 | Not explicitly stated | [1] |
| MOLM-13 | MLL-AF9 | Not specified | Not specified | |
| MV4-11 | MLL-AF4 | Not specified | Not specified | |
| Non-MLL Leukemia | e.g., U937 | GI50 | Significantly higher than MLL-r cells | [1] |
Impact of this compound on Gene Expression
Transcriptome analysis via RNA sequencing (RNA-seq) has revealed that this compound treatment induces gene expression changes that closely mimic the effects of MLL1 deletion in MLL-AF9 leukemia cells.[1] This confirms that the primary cellular effects of this compound are mediated through the inhibition of the MLL1-dependent transcriptional program.
Table 3: Key Target Genes Downregulated by this compound in MLL-AF9 Leukemia Cells
| Gene | Function | Fold Change (vs. Control) | p-value | Reference |
| HOXA9 | Homeobox transcription factor, critical for leukemogenesis | Significantly decreased | <0.05 | [1] |
| HOXA10 | Homeobox transcription factor | Significantly decreased | <0.05 | [1] |
| MEIS1 | Homeobox transcription factor, HOX cofactor | Significantly decreased | Not specified | |
| MYC | Oncogenic transcription factor, cell cycle progression | Significantly decreased | Not specified | |
| BCL2 | Anti-apoptotic protein | Significantly decreased | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Viability Assay
This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of this compound.
-
Cell Culture: Leukemia cell lines (e.g., MLL-AF9, MOLM-13, U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: this compound is serially diluted and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Western Blot for H3K4 Methylation
This protocol is used to assess the effect of this compound on global levels of H3K4 methylation.
-
Cell Treatment and Lysis: Leukemia cells are treated with this compound or vehicle control for 48-72 hours. Cells are then harvested and lysed using a whole-cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: The band intensities are quantified using image analysis software, and the levels of methylated H3K4 are normalized to total Histone H3.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Leukemia cells are treated with increasing concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Fixed cells are stored at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).
Apoptosis Assay
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Leukemia cells are treated with various concentrations of this compound or vehicle control for 48 hours.
-
Staining: Cells are harvested and washed with cold PBS. The cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour of staining.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is quantified using flow cytometry analysis software.
Experimental and Logical Workflow Diagrams
General Experimental Workflow for this compound Characterization
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its specific mechanism of action, which involves the disruption of the MLL1-WDR5 interaction, leads to the inhibition of the MLL1-dependent leukemogenic gene expression program. This results in potent anti-proliferative and pro-apoptotic effects in MLL-rearranged leukemia cells. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the in vivo efficacy and safety of this compound is warranted to advance this targeted therapy towards clinical application.
References
The Core Mechanism of MM-401: A Technical Guide to its Induction of Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a potent and specific small molecule inhibitor of the mixed-lineage leukemia 1 (MLL1) protein, a histone H3 lysine 4 (H3K4) methyltransferase.[1][2] MLL1 is a critical regulator of gene expression, and its aberrant activity is a hallmark of certain aggressive leukemias, particularly those with MLL gene rearrangements.[1] This technical guide provides an in-depth overview of the core mechanism by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Mechanism of Action of this compound
This compound functions by disrupting the crucial interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[2] WDR5 is a core component of the MLL1 complex and is essential for its histone methyltransferase activity. By binding to WDR5, this compound allosterically inhibits MLL1's ability to methylate H3K4, leading to a downstream cascade of events that culminate in cell cycle arrest and apoptosis.[1][2]
Quantitative Data on this compound Activity
The efficacy of this compound has been demonstrated in various MLL-rearranged leukemia cell lines. The following table summarizes key quantitative data from preclinical studies.
| Cell Line | MLL Fusion | GI50 (μM) of this compound | IC50 (μM) of this compound (MLL1 activity) | Reference |
| MV4;11 | MLL-AF4 | Not specified | 0.32 | [2] |
| MOLM-13 | MLL-AF9 | Not specified | Not specified | [1] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a specific biochemical function by 50%.
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of the MLL1-WDR5 interaction by this compound triggers a series of events that ultimately lead to programmed cell death. The precise downstream signaling cascade is an active area of research, but the available evidence points towards the involvement of the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on cancer cells.
Cell Culture
-
Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and non-MLL leukemia cell lines (e.g., K562, HL60) as controls.[1]
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control (DMSO) for 24-48 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Caption: Experimental workflow for apoptosis assay.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Reagents:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
This compound
-
-
Procedure:
-
Treat cells with this compound as described in the apoptosis assay.
-
Harvest and wash cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Reagents:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound and prepare cell lysates using RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: Western blot experimental workflow.
Conclusion
This compound represents a promising therapeutic strategy for MLL-rearranged leukemias by specifically targeting the MLL1-WDR5 interaction. This targeted inhibition leads to a cascade of events, including the downregulation of key survival proteins like Bcl-2 and Myc, ultimately inducing cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its full therapeutic potential.
References
- 1. Histone Methylase MLL1 plays critical roles in tumor growth and angiogenesis and its knockdown suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Methyltransferase MLL1 Mediates Oxidative Stress and Apoptosis upon Deoxynivalenol Exposure in the Intestinal Porcine Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric Control of MM-NC-401: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic drug discovery, the development of highly specific and potent inhibitors is paramount. MM-401 has emerged as a significant small molecule inhibitor targeting the interaction between the core components of the Mixed-Lineage Leukemia 1 (MLL1) complex, specifically the WD40 repeat-containing protein 5 (WDR5) and the MLL1 protein itself. The therapeutic potential of this compound lies in its ability to disrupt the histone methyltransferase (HMT) activity of the MLL1 complex, which is aberrantly regulated in various cancers, most notably in MLL-rearranged leukemias.
A critical aspect of validating the on-target effects of a chiral molecule like this compound is the use of an enantiomeric control. MM-NC-401, the enantiomer of this compound, serves as this crucial negative control. Possessing identical physicochemical properties but a different stereochemical arrangement, MM-NC-401 is designed to be biologically inactive against the intended target. This technical guide provides an in-depth overview of MM-NC-401 as an enantiomer control, presenting comparative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Concept: The Stereospecific Inhibition of the MLL1-WDR5 Interaction
The MLL1 complex is a key epigenetic regulator responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark predominantly associated with active gene transcription. The interaction between MLL1 and WDR5 is essential for the stability and catalytic activity of the complex. This compound was designed to competitively inhibit this protein-protein interaction, thereby preventing H3K4 methylation and suppressing the expression of MLL1 target genes, such as the HOX gene clusters, which are critical for the proliferation of MLL-rearranged leukemia cells.
The inhibitory activity of this compound is highly stereospecific. While this compound potently binds to WDR5 and disrupts its interaction with MLL1, its enantiomer, MM-NC-401, is unable to engage the target effectively. This stark difference in biological activity underscores the precise molecular recognition required for inhibition and validates that the observed cellular effects of this compound are a direct consequence of targeting the MLL1-WDR5 axis.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of this compound and its inactive enantiomer, MM-NC-401.
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| This compound | WDR5-MLL1 Interaction | Fluorescence Polarization | 0.9 nM | [1] | |
| MM-NC-401 | WDR5-MLL1 Interaction | Fluorescence Polarization | > 100 µM | [1] | |
| This compound | MLL1 HMT Activity | In Vitro HMT Assay | 0.32 µM | [1] | |
| MM-NC-401 | MLL1 HMT Activity | In Vitro HMT Assay | No inhibition up to 250 µM | [1] | |
| This compound | WDR5 Binding | BioLayer Interferometry | < 1 nM | [1] | |
| MM-NC-401 | WDR5 Binding | BioLayer Interferometry | > 10 µM | [1] |
Table 1: Biochemical and Binding Affinity Data.
| Cell Line | Compound | Assay Type | Endpoint | Concentration | Result | Reference |
| MLL-AF9 | This compound | Cell Viability (CellTiter-Glo) | Growth Inhibition | 10, 20, 40 µM | Dose-dependent inhibition | [2] |
| MLL-AF9 | MM-NC-401 | Cell Viability (CellTiter-Glo) | Growth Inhibition | 40 µM | No significant inhibition | [2] |
| MLL-AF9 | This compound | Apoptosis Assay | Apoptosis Induction | 20, 40 µM | Specific induction of apoptosis | [2] |
| MLL-AF9 | This compound | Cell Cycle Analysis | Cell Cycle Arrest | 10, 20, 40 µM | Dose-dependent G1/S arrest | [2] |
| MLL-AF9 | This compound | Gene Expression (RT-PCR) | Hoxa9, Hoxa10 expression | 20 µM | Dramatic decrease in expression | [2] |
Table 2: Cellular Activity Data.
Signaling Pathway and Experimental Workflows
MLL1 Signaling Pathway and Point of Inhibition
Caption: MLL1 complex-mediated H3K4 methylation and its inhibition by this compound.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the biochemical and cellular activities of this compound and MM-NC-401.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted from methodologies used to assess the activity of MLL1 inhibitors.[3]
Objective: To determine the IC50 values of this compound and MM-NC-401 for the inhibition of MLL1 enzymatic activity.
Materials:
-
Recombinant MLL1 complex (containing MLL1, WDR5, ASH2L, RBBP5, DPY30)
-
Histone H3 substrate (recombinant or as part of nucleosomes)
-
S-adenosyl-L-[methyl-³H]-methionine (SAM)
-
HMT assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)
-
This compound and MM-NC-401 dissolved in DMSO
-
Scintillation counter and vials
-
SDS-PAGE apparatus and reagents
Procedure:
-
Prepare serial dilutions of this compound and MM-NC-401 in HMT assay buffer. The final DMSO concentration should be kept constant across all reactions (e.g., <1%).
-
In a microcentrifuge tube on ice, set up the HMT reactions. For a 20 µL reaction, combine:
-
10 µL of 2x HMT buffer
-
1 µL of S-adenosyl-L-[methyl-³H]-methionine
-
Histone H3 substrate (e.g., 1 µg)
-
MLL1 complex (e.g., 0.3 µM)
-
Diluted compound or DMSO vehicle control
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reactions at room temperature for 1 hour.
-
Stop the reactions by adding 20 µL of 2x SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the methylated histones by fluorography or quantify the incorporation of the radiolabel by spotting the reaction mixture onto filter paper, washing, and measuring radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the manufacturer's instructions and its application in studies with this compound.[2]
Objective: To assess the effect of this compound and MM-NC-401 on the proliferation of MLL-rearranged leukemia cells.
Materials:
-
MLL-AF9 cells
-
Complete culture medium
-
This compound and MM-NC-401 dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed MLL-AF9 cells in opaque-walled 96-well plates at a density of 1 x 10⁵ cells/mL in 100 µL of complete culture medium per well.
-
Prepare serial dilutions of this compound and MM-NC-401 in culture medium. Add the diluted compounds or DMSO vehicle control to the wells.
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the DMSO-treated control and generate dose-response curves to determine the GI50 (concentration for 50% growth inhibition).
Chromatin Immunoprecipitation (ChIP) Assay
This is a generalized protocol for ChIP, which would be followed by qPCR to analyze the occupancy of MLL1 at specific gene promoters.
Objective: To determine if this compound treatment leads to the displacement of the MLL1 complex from target gene promoters.
Materials:
-
MLL-AF9 cells treated with this compound, MM-NC-401, or DMSO
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibody against MLL1 (N-terminus) or a relevant complex component (e.g., WDR5)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR targeting known MLL1 target gene promoters (e.g., HOXA9) and a negative control region.
Procedure:
-
Cross-link protein-DNA complexes in treated MLL-AF9 cells by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody against MLL1 or with normal IgG.
-
Capture the antibody-chromatin complexes by adding Protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.
-
Perform qPCR using primers for target gene promoters to quantify the amount of immunoprecipitated DNA. The results are typically expressed as a percentage of the input DNA.
Conclusion
MM-NC-401 is an indispensable tool for the rigorous investigation of the biological activities of this compound. The comprehensive data clearly demonstrate that the inhibitory effects of this compound on the MLL1 complex and on MLL-rearranged leukemia cells are stereospecific. The lack of activity of MM-NC-401 in biochemical and cellular assays provides strong evidence that the observed phenotype of this compound treatment is due to on-target inhibition of the MLL1-WDR5 interaction. For researchers in the field of epigenetics and drug development, the use of MM-NC-401 as a negative control is essential for validating experimental results and for the continued development of this class of inhibitors.
References
The Role of MM-401 in Myeloid Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-401 is a potent and specific small-molecule inhibitor of the interaction between the Mixed Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5). This interaction is crucial for the catalytic activity of the MLL1 methyltransferase complex, which plays a critical role in the pathogenesis of MLL-rearranged (MLL-r) acute leukemias. By disrupting the MLL1-WDR5 complex, this compound effectively inhibits the H3K4 methyltransferase activity of MLL1, leading to a cascade of cellular events that culminate in the induction of myeloid differentiation, cell cycle arrest, and apoptosis in MLL-r leukemia cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, a compilation of quantitative data, and a visualization of the key signaling pathways and experimental workflows.
Introduction
Acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring rearrangements of the MLL1 gene are aggressive hematological malignancies with a generally poor prognosis. The resulting MLL fusion proteins are potent oncogenes that drive leukemogenesis by aberrantly regulating the expression of target genes, including the HOX gene clusters, which are critical for hematopoietic stem cell self-renewal and differentiation. The catalytic activity of both wild-type MLL1 and MLL fusion proteins is dependent on the formation of a core complex with several other proteins, of which the interaction with WDR5 is indispensable.[1]
This compound was developed as a peptidomimetic to specifically target the MLL1-WDR5 interface.[1] Its mechanism of action offers a targeted therapeutic strategy for MLL-r leukemias by aiming to reverse the differentiation block that is a hallmark of these diseases. This guide will delve into the technical details of this compound's function and provide the necessary information for researchers to investigate its effects on myeloid differentiation.
Mechanism of Action of this compound
This compound is a macrocyclic peptidomimetic that was designed to mimic the "Win" (WDR5 interaction) motif of MLL1, which is the primary binding site for WDR5.[2][3] By competitively binding to a well-defined pocket on WDR5, this compound effectively displaces MLL1 from the core complex, leading to the inhibition of its histone H3 lysine 4 (H3K4) methyltransferase activity.[1] This inhibition of H3K4 methylation at the promoters of MLL1 target genes, such as HOXA9 and MEIS1, results in their transcriptional downregulation.[4] The suppression of these key leukemogenic drivers lifts the block on hematopoietic differentiation, prompting the leukemia cells to enter a myeloid differentiation program.
Quantitative Data
The efficacy of this compound has been quantified in various MLL-rearranged and non-MLL-rearranged leukemia cell lines. The following tables summarize the key in vitro data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| WDR5 Binding Affinity (Ki) | < 1 nM | [5] |
| WDR5-MLL1 Interaction IC50 | 0.9 nM | [5] |
| MLL1 HMT Activity IC50 | 0.32 µM | [5] |
Table 2: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines
| Cell Line | MLL Fusion | Type | GI50 (µM) | Reference |
| MOLM-13 | MLL-AF9 | AML | ~10 | [1] |
| MV4-11 | MLL-AF4 | AML | ~15 | [1] |
| KOPN8 | MLL-ENL | ALL | ~20 | [1] |
| THP-1 | MLL-AF9 | AML | Not specified, but sensitive | [6] |
| K562 | None (BCR-ABL) | CML | No inhibition | [1] |
| HL-60 | None | AML | No inhibition | [1] |
| U937 | None | AML | No inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in myeloid differentiation.
Cell Culture
-
MOLM-13, MV4-11, and THP-1 cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7][8]
-
Cell Treatment: Seed cells at a density of 0.5 x 106 cells/mL and treat with the desired concentration of this compound or DMSO (vehicle control) for the indicated time points (typically 48-72 hours).
Assessment of Myeloid Differentiation
4.2.1. Wright-Giemsa Staining for Morphological Analysis
-
Harvest cells after treatment and wash with PBS.
-
Prepare cytospin slides by centrifuging 1 x 105 cells onto a glass slide.
-
Air-dry the slides.
-
Fix the cells with methanol for 1 minute.
-
Stain the slides with Wright-Giemsa solution for 3-5 minutes.
-
Add an equal volume of phosphate buffer (pH 6.8) and incubate for another 5-10 minutes.
-
Rinse the slides gently with distilled water and allow them to air dry.
-
Examine the slides under a light microscope to observe morphological changes indicative of myeloid differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, condensed chromatin, and cytoplasmic granulation).
4.2.2. Flow Cytometry for Myeloid Marker Expression
-
Harvest approximately 1 x 106 cells per sample.
-
Wash the cells with FACS buffer (PBS containing 2% FBS).
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add fluorochrome-conjugated antibodies against myeloid surface markers (e.g., PE-conjugated anti-CD11b) and progenitor markers (e.g., APC-conjugated anti-c-Kit).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer. An increase in the percentage of CD11b-positive cells and a decrease in c-Kit-positive cells indicate myeloid differentiation.
Cell Viability and Apoptosis Assays
4.3.1. CellTiter-Glo® Luminescent Cell Viability Assay
-
Seed 5,000-10,000 cells per well in a 96-well opaque-walled plate in 100 µL of culture medium.
-
Add this compound at various concentrations and incubate for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which reflects the number of viable cells.
4.3.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Harvest approximately 1 x 106 cells per sample.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]
Signaling Pathways and Experimental Workflows
MLL1-Dependent Signaling Pathway in Myeloid Differentiation
The inhibition of the MLL1-WDR5 interaction by this compound leads to the downregulation of key transcription factors and signaling pathways that maintain the leukemic state and block differentiation.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for assessing the effects of this compound on MLL-rearranged leukemia cells.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its specific mechanism of action, which involves the disruption of the MLL1-WDR5 interaction, leads to the induction of myeloid differentiation, offering a targeted approach to overcome the differentiation block that characterizes these aggressive malignancies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers to further investigate the role of this compound and other MLL1 inhibitors in the context of myeloid differentiation and to advance the development of novel therapies for this patient population.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of WDR5 bound to mixed lineage leukemia protein-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Histone Deacetylase Inhibitor I1 Induces Differentiation of Acute Leukemia Cells With MLL Gene Rearrangements via Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
- 8. haematologica.org [haematologica.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MM-401 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MM-401, a potent inhibitor of the MLL1-WDR5 interaction, in in vitro cell culture experiments. The following sections detail the mechanism of action, provide quantitative data on its efficacy, and outline step-by-step protocols for key cellular assays.
Mechanism of Action
This compound is a small molecule inhibitor that targets the interaction between the core components of the MLL1 (Mixed-Lineage Leukemia 1) complex, specifically WDR5 and the MLL1 catalytic subunit. The MLL1 complex is a histone H3 lysine 4 (H3K4) methyltransferase, and its dysregulation is a hallmark of MLL-rearranged leukemias. By binding to WDR5, this compound allosterically inhibits the methyltransferase activity of the MLL1 complex. This leads to a reduction in H3K4 methylation at MLL1 target genes, such as the HOX genes, which are critical for leukemogenesis. The downstream effects of this compound treatment in MLL-rearranged leukemia cells include the induction of cell cycle arrest, apoptosis, and cellular differentiation.[1]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in various MLL-rearranged and non-MLL rearranged leukemia cell lines.
Table 1: this compound Inhibitory Concentrations
| Parameter | Value | Reference |
| MLL1 Activity IC50 | 0.32 µM | [1] |
| WDR5-MLL1 Interaction IC50 | 0.9 nM | [1] |
| WDR5 Ki | < 1 nM | [1] |
Table 2: this compound Growth Inhibition (GI50) in Human Leukemia Cell Lines
| Cell Line | MLL Translocation | GI50 (µM) | Reference |
| MV4;11 | MLL-AF4 | 15.3 | [1] |
| MOLM13 | MLL-AF9 | 18.7 | [1] |
| KOPN8 | MLL-ENL | 25.4 | [1] |
| K562 | Non-MLL | Not Determined | [1] |
| HL60 | Non-MLL | Not Determined | [1] |
| U937 | Non-MLL | Not Determined | [1] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on MLL-rearranged leukemia cell lines.
Cell Culture of MLL-Rearranged Leukemia Cell Lines
This protocol is suitable for suspension cell lines such as MV4;11, MOLM13, and KOPN8.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
T-25 or T-75 culture flasks
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Culture MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8) in RPMI-1640 medium supplemented with 10% FBS and 1% P/S.[2]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Passage the cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Prior to each experiment, assess cell viability using Trypan Blue exclusion. Ensure viability is >95%.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere/stabilize for a few hours.
-
Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/APC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 to 5 x 10^5 cells per well in 6-well plates and treat with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control for 48 hours.[1]
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 to 5 x 10^5 cells per well in 6-well plates and treat with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control for 48 hours.[1]
-
Harvest cells by centrifugation and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Use a linear scale for the PI signal to resolve the G0/G1 and G2/M peaks.
Western Blot for H3K4 Methylation
This protocol is for detecting changes in global histone H3 lysine 4 methylation levels.
Materials:
-
This compound treated and untreated cell pellets
-
Acid extraction buffer (e.g., 0.2 M H2SO4)
-
Trichloroacetic acid (TCA)
-
Acetone
-
LDS sample buffer
-
DTT
-
NuPAGE Bis-Tris gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me1, anti-H3K4me2, anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat MLL-AF9 cells with this compound (e.g., 20 µM) for 48 hours.[1]
-
Harvest cells and perform histone extraction using an acid extraction method.
-
Quantify the extracted histone protein concentration.
-
Prepare samples by diluting 0.5-2 µg of histones in 1X LDS sample buffer with 100 mM DTT and heat at 70°C for 10 minutes.
-
Separate the proteins on a NuPAGE Bis-Tris gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific H3K4 methylation marks and total H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MM-401 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage recommendations for the use of MM-401 in in vitro experiments. This compound is a potent and selective inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase, which functions by disrupting the critical protein-protein interaction between MLL1 and WDR5.[1] This document outlines its mechanism of action, recommended working concentrations, and detailed protocols for cell-based assays.
Mechanism of Action
This compound is a peptidomimetic that competitively binds to the WDR5 protein, a key component of the MLL1 complex, with high affinity (Ki < 1 nM).[1] This binding prevents the interaction between MLL1 and WDR5, which is essential for the histone methyltransferase activity of the MLL1 complex.[1] The inhibition of MLL1 leads to a reduction in histone H3 lysine 4 (H3K4) methylation, which in turn alters gene expression.[1] In the context of MLL-rearranged leukemias, this disruption of MLL1 activity leads to cell cycle arrest, apoptosis, and myeloid differentiation.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro assays.
| Parameter | Value | Description | Reference |
| IC₅₀ (MLL1 activity) | 0.32 µM | Concentration of this compound required to inhibit 50% of MLL1 methyltransferase activity. | [1] |
| IC₅₀ (WDR5-MLL1 interaction) | 0.9 nM | Concentration of this compound required to disrupt 50% of the WDR5-MLL1 protein-protein interaction. | [1] |
| Ki (WDR5 binding) | < 1 nM | Inhibition constant, indicating the binding affinity of this compound to WDR5. | [1] |
| Effective Concentration Range (MLL Leukemia Cells) | 10 - 40 µM | Concentration range of this compound that has been shown to effectively inhibit the growth of MLL leukemia cells by inducing cell cycle arrest and apoptosis. | [1][4] |
| Concentration for H3K4 Methylation Inhibition in cells | 20 µM (48h) | Concentration and duration of treatment with this compound that specifically inhibits MLL1-dependent H3K4 methylation in cells. | [1] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines, particularly those with MLL rearrangements.
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cancer cell line (e.g., MLL-AF9) and control cell line
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration of 0.1% is recommended.[4]
-
Treatment: Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Analysis of Cell Cycle and Apoptosis
This protocol describes the use of flow cytometry to analyze the effects of this compound on the cell cycle and apoptosis.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution
-
Annexin V-FITC apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10, 20, 40 µM) or DMSO as a control for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Cycle Analysis:
-
Fix the cells in 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
-
Apoptosis Analysis:
-
Resuspend the harvested cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for testing the efficacy of this compound in vitro.
Caption: General experimental workflow for this compound.
References
Application Notes and Protocols: MM-401 for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of MM-401, a potent inhibitor of the MLL1-WDR5 protein-protein interaction, in cell-based assays. This compound is a valuable tool for investigating the epigenetic regulation of gene expression and for the development of therapeutics targeting MLL1-dependent cancers.
Introduction
This compound is a specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1][2] It functions by disrupting the critical interaction between MLL1 and WDR5 (WD repeat-containing protein 5), a core component of the MLL1 complex.[3] This disruption prevents the assembly of a functional MLL1 complex, thereby inhibiting the methylation of histone H3 at lysine 4 (H3K4).[3] The inhibition of MLL1 activity by this compound leads to cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[2][3]
This compound Solubility
The solubility of this compound can vary depending on the solvent and whether it is in its free base or salt form, such as this compound TFA (trifluoroacetate). The TFA salt form generally exhibits enhanced water solubility and stability.[2] For cell-based assays, this compound is typically prepared in a stock solution using an organic solvent such as dimethyl sulfoxide (DMSO).
Table 1: Solubility of this compound
| Solvent | Concentration | Form | Source |
| DMSO | ≥ 25 mg/mL | TFA Salt | [4] |
| Saline | ≥ 2.5 mg/mL (3.57 mM) | TFA Salt | [4] |
| Corn Oil | ≥ 2.5 mg/mL (3.57 mM) | TFA Salt | [4] |
Note: For in vivo studies, co-solvents such as PEG300 and Tween-80 are often used to improve solubility in aqueous solutions.[4]
Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for treating cells in culture.
Materials
-
This compound (free base, MW: 586.73 g/mol ) or this compound TFA (MW: 700.75 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line being used
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass of this compound.
-
For this compound (free base): Mass (mg) = 10 mmol/L * 0.001 L * 586.73 g/mol * 1000 mg/g = 5.87 mg
-
For this compound TFA: Mass (mg) = 10 mmol/L * 0.001 L * 700.75 g/mol * 1000 mg/g = 7.01 mg
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution if precipitation occurs.[4]
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C. When stored properly, the DMSO stock solution is stable for several months.
Protocol for Preparing Working Solutions
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final working concentration. For example, to prepare a 10 µM working solution in 1 mL of medium:
-
(10 mM) * V1 = (10 µM) * (1000 µL)
-
V1 = (10,000 µM * 1 µL) / 10,000 µM = 1 µL of 10 mM stock solution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.
Experimental Protocols: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of this compound on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials
-
Cells of interest (e.g., MLL-rearranged leukemia cell line like MV4-11)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound working solutions
-
Vehicle control (DMSO in medium)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach (for adherent cells) and acclimatize.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium at 2x the final desired concentrations (e.g., 0, 2, 5, 10, 20, 40, 80 µM).
-
Remove the old medium from the wells and add 100 µL of the 2x this compound working solutions to the respective wells. For suspension cells, add 100 µL of the 2x working solution to the existing 100 µL of medium.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Signaling Pathway and Experimental Workflow
MLL1-WDR5 Signaling Pathway
This compound targets the MLL1-WDR5 protein-protein interaction, which is a key step in the epigenetic regulation of gene expression. The following diagram illustrates this pathway.
Caption: MLL1-WDR5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cell-Based Assay
The following diagram outlines the general workflow for conducting a cell-based assay with this compound.
Caption: General experimental workflow for a cell-based assay using this compound.
References
Application Notes and Protocols: Histone Methyltransferase (HMT) Assays for EZH2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Note on MM-401: Initial interest was expressed in utilizing this compound for a histone methyltransferase (HMT) assay targeting EZH2. It is important to clarify that this compound is an inhibitor of the MLL1 H3K4 methyltransferase, acting by disrupting the MLL1-WDR5 interaction. Therefore, this compound is not the appropriate tool for assays involving EZH2, which is a histone H3K27 methyltransferase. This document will focus on the proper methodology for an EZH2 HMT assay, using the well-characterized EZH2 inhibitor, Tazemetostat (EPZ-6438), as an exemplary compound.
Introduction to EZH2 and its Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the methylation of histone H3 at lysine 27 (H3K27). This epigenetic modification is a hallmark of transcriptionally silenced chromatin. Dysregulation and overexpression of EZH2 have been implicated in the progression of various cancers, making it a significant target for therapeutic intervention.
Tazemetostat (EPZ-6438) is a potent and selective small molecule inhibitor of EZH2. It has shown efficacy in preclinical models of EZH2-mutant non-Hodgkin lymphoma and other cancers. These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of compounds like Tazemetostat against EZH2.
Quantitative Data Summary
The inhibitory activity of EZH2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Tazemetostat against wild-type and mutant EZH2, as well as its effect on H3K27 methylation in a lymphoma cell line.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Effect |
| Tazemetostat (EPZ-6438) | Wild-Type EZH2 | Biochemical | 11 | - | Enzyme Inhibition |
| Tazemetostat (EPZ-6438) | EZH2 (Y641F mutant) | Biochemical | 13 | - | Enzyme Inhibition |
| Tazemetostat (EPZ-6438) | EZH2 | Cellular | 9 | WSU-DLCL2 | Reduction of H3K27Me3 |
Experimental Protocols
In Vitro Biochemical EZH2 Histone Methyltransferase Assay
This protocol describes a radiometric assay using a tritiated methyl donor (S-adenosyl-L-methionine, SAM) to measure the activity of EZH2 and the inhibitory effect of test compounds.
Materials and Reagents:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Tazemetostat (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 0.01% Triton X-100, and 100 mM NaCl
-
Stop Solution: S-adenosyl-L-homocysteine (SAH) at a high concentration
-
Scintillation fluid
-
Filter plates and a filter manifold
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of Tazemetostat or other test compounds in DMSO. A typical starting concentration for a 10-point dose-response curve would be 100 µM.
-
Enzyme and Substrate Preparation: Dilute the recombinant PRC2 complex and histone H3 peptide in the assay buffer to the desired working concentrations.
-
Reaction Setup:
-
Add 2 µL of the diluted test compound or DMSO (as a control) to the wells of a 96-well plate.
-
Add 23 µL of the enzyme-substrate mix (containing PRC2 and histone H3 peptide) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 5 µL of [³H]-SAM to each well to start the methylation reaction. The final reaction volume is 30 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Add 10 µL of the stop solution (high concentration of SAH) to each well to stop the enzymatic reaction.
-
-
Detection of Methylation:
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
EZH2 Signaling Pathway
Caption: EZH2 Signaling Pathway and Point of Inhibition.
Experimental Workflow for EZH2 HMT Assay
Caption: Experimental Workflow for an EZH2 HMT Assay.
Designing In Vivo Studies with MM-401 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The designation "MM-401" refers to at least two distinct investigational therapeutic agents: a small molecule inhibitor of the MLL1-WDR5 interaction for hematological malignancies and an agonistic monoclonal antibody targeting the TNFR2 receptor for immuno-oncology applications. This document provides detailed application notes and protocols for designing in vivo studies in mouse models for both of these compounds.
Part 1: this compound (Small Molecule MLL1 Inhibitor) for Mixed-Lineage Leukemia
Introduction and Mechanism of Action
This compound is a potent and specific small molecule inhibitor of the protein-protein interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat-Containing Protein 5 (WDR5).[1][2] The MLL1-WDR5 interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which leads to the methylation of histone H3 at lysine 4 (H3K4).[1][3] Dysregulation of MLL1 activity is a hallmark of mixed-lineage leukemia (MLL), a group of aggressive hematological malignancies.[3] By disrupting the MLL1-WDR5 complex, this compound inhibits H3K4 methylation, leading to the downregulation of key target genes involved in leukemogenesis.[1] This ultimately induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[3][4][5]
Signaling Pathway
Experimental Protocol: Subcutaneous Xenograft Mouse Model of MLL-Rearranged Leukemia
This protocol describes a subcutaneous xenograft study using the human MLL-rearranged leukemia cell line MV4-11 in immunodeficient mice.
1. Materials and Reagents:
-
Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia)
-
Animals: 6-8 week old female NOD/SCID or similar immunodeficient mice.
-
This compound: Solubilized in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Vehicle Control: Same composition as the this compound vehicle.
-
Positive Control (optional): Standard-of-care agent for AML (e.g., Cytarabine).
-
Cell Culture Media: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Matrigel: For cell implantation.
-
Calipers: For tumor measurement.
-
Anesthesia: Isoflurane or similar.
-
Materials for blood collection and tissue harvesting.
2. Experimental Workflow:
3. Procedure:
-
Cell Preparation and Implantation (Day -1):
-
Culture MV4-11 cells to log phase.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization (Day 0):
-
Monitor mice for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration (Starting Day 0):
-
Group 1 (Vehicle Control): Administer the vehicle solution via the chosen route (e.g., oral gavage or intraperitoneal injection) daily.
-
Group 2 (this compound): Administer this compound at a predetermined dose (e.g., 50 mg/kg) via the same route and schedule as the vehicle.
-
Group 3 (Positive Control - optional): Administer the positive control agent according to an established protocol.
-
Continue treatment for a specified duration (e.g., 21 days).
-
-
In-Life Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
Euthanize mice if tumor volume exceeds 2000 mm³, tumors become ulcerated, or body weight loss exceeds 20%.
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period or when endpoints are reached, euthanize the mice.
-
Collect blood samples for pharmacokinetic/pharmacodynamic (PK/PD) analysis.
-
Excise tumors, weigh them, and divide for various analyses (e.g., snap-freeze for western blot/PCR, fix in formalin for immunohistochemistry).
-
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (50 mg/kg) | Positive Control |
| Mean Tumor Volume at Day 21 (mm³) | 1850 ± 250 | 450 ± 150 | 600 ± 180 |
| Tumor Growth Inhibition (%) | - | 75.7 | 67.6 |
| Mean Body Weight Change (%) | +2.5 | -1.5 | -5.0 |
| Median Survival (Days) | 25 | 42 | 38 |
| H3K4me3 Levels in Tumor (Relative) | 1.0 | 0.3 ± 0.1 | N/A |
| HOXA9 mRNA Expression in Tumor (Relative) | 1.0 | 0.25 ± 0.08 | N/A |
Part 2: this compound (TNFR2 Agonist Antibody) for Immuno-Oncology
Introduction and Mechanism of Action
This compound is a humanized monoclonal antibody that acts as an agonist for the Tumor Necrosis Factor Receptor 2 (TNFR2).[4][6][7] TNFR2 is highly expressed on tumor-infiltrating lymphocytes, particularly regulatory T cells (Tregs) and effector T cells.[8] As a T-cell co-stimulatory molecule, this compound enhances the activation and proliferation of CD8+ effector T cells and Natural Killer (NK) cells, which are crucial for anti-tumor immunity.[6][8] The mechanism of action is dependent on Fc-gamma receptor (FcγR) binding, which facilitates enhanced agonism.[4] In preclinical syngeneic mouse models, a murine surrogate of this compound has demonstrated robust anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors, and can induce long-term immunological memory.[4][6]
Signaling Pathway
Experimental Protocol: Syngeneic Mouse Model for Immuno-Oncology
This protocol describes a study using the CT26 colon carcinoma model in immunocompetent BALB/c mice to evaluate the efficacy of a murine surrogate of this compound.
1. Materials and Reagents:
-
Cell Line: CT26 (murine colon carcinoma)
-
Animals: 6-8 week old female BALB/c mice.
-
This compound Murine Surrogate Antibody: Solubilized in sterile PBS.
-
Isotype Control Antibody: A non-specific antibody of the same isotype (e.g., mouse IgG2a).
-
Combination Agent (optional): Anti-PD-1 antibody.
-
Cell Culture Media: RPMI-1640 with 10% FBS.
-
Materials for tumor implantation, measurement, and tissue analysis.
2. Experimental Workflow:
3. Procedure:
-
Tumor Implantation (Day 0):
-
Inject 5 x 10⁵ CT26 cells in 100 µL of sterile PBS subcutaneously into the right flank of BALB/c mice.
-
-
Tumor Growth and Randomization (Day 7):
-
Begin measuring tumor volumes when they become palpable.
-
When tumors reach an average volume of 60-80 mm³, randomize mice into treatment groups (n=10 mice per group).
-
-
Treatment Administration (Starting Day 7):
-
Group 1 (Isotype Control): Administer the isotype control antibody (e.g., 10 mg/kg) via intraperitoneal (IP) injection.
-
Group 2 (this compound Surrogate): Administer the this compound surrogate antibody (e.g., 10 mg/kg) via IP injection.
-
Group 3 (Anti-PD-1 - optional): Administer an anti-PD-1 antibody (e.g., 5 mg/kg) via IP injection.
-
Group 4 (Combination - optional): Administer both the this compound surrogate and anti-PD-1 antibody.
-
Dose animals twice weekly for two weeks.
-
-
In-Life Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor for signs of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the endpoint criteria.
-
At study termination, collect tumors and spleens for immunophenotyping by flow cytometry (e.g., analysis of CD8+, CD4+, Treg, and NK cell populations).
-
Immune Memory Challenge (for complete responders): Mice that have completely cleared their tumors can be re-challenged with CT26 cells on the opposite flank ~90 days after the initial implantation to assess for protective immunity.
-
Quantitative Data Summary
| Parameter | Isotype Control | This compound Surrogate (10 mg/kg) | Anti-PD-1 (5 mg/kg) | This compound + Anti-PD-1 |
| Mean Tumor Volume at Day 18 (mm³) | 1200 ± 200 | 350 ± 120 | 600 ± 150 | 150 ± 80 |
| Complete Responders (%) | 0 | 30 | 10 | 60 |
| Tumor CD8+/Treg Ratio (at endpoint) | 0.8 ± 0.2 | 3.5 ± 0.8 | 1.5 ± 0.4 | 5.2 ± 1.1 |
| Tumor Rejection on Re-challenge (%) | N/A | 100 | N/A | 100 |
| Mean Body Weight Change (%) | +5.0 | +4.5 | +4.8 | +4.2 |
References
- 1. Targeting TNFR2 in Cancer: All Roads Lead to Rome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Note: Western Blot Protocol for Detecting Target Engagement of an ERBB3 Inhibitor
This document provides a detailed protocol for assessing the target engagement of an ERBB3-pathway inhibitor using Western blotting. While the query specified "MM-401," public scientific literature primarily associates "this compound" with an inhibitor of the MLL1-WDR5 interaction, a target typically assessed by methods other than a direct phosphorylation-based Western blot for engagement[1][2][3]. However, Merrimack Pharmaceuticals developed a well-known ERBB3-targeting antibody, MM-121 (seribantumab)[4][5]. Given that Western blotting is an ideal and common method for measuring target engagement of ERBB pathway inhibitors, this protocol will focus on determining the activity of an ERBB3 inhibitor, such as an antibody, by measuring its effect on ligand-induced phosphorylation of ERBB3 and downstream signaling components.
Target engagement is quantified by the inhibitor's ability to block the phosphorylation of ERBB3 (also known as HER3) at key tyrosine residues (e.g., Tyr1289) and the subsequent activation of downstream effectors like AKT[6][7]. This activation is typically stimulated by the ligand heregulin (HRG or neuregulin-1, NRG1)[8][9].
Signaling Pathway and Inhibitor Action
The diagram below illustrates the ERBB3 signaling cascade. Upon binding of the ligand heregulin (HRG), ERBB3 forms a heterodimer with a kinase-active partner, most commonly ERBB2. This pairing allows ERBB2 to transphosphorylate ERBB3 on its C-terminal tail. These phosphotyrosine sites then serve as docking locations for signaling adaptors, most notably the p85 subunit of PI3K, leading to the activation of the PI3K-AKT pathway, which promotes cell survival and proliferation[7][10]. An ERBB3-targeting antibody prevents ligand binding or receptor dimerization, thus inhibiting this signaling cascade.
Materials and Reagents
| Component | Recommended Product/Specifications |
| Cell Line | MCF-7, T47D, or BT-474 (human breast carcinoma cell lines with known ERBB3 expression)[11] |
| Ligand | Recombinant Human Heregulin-β1 (NRG1) |
| Inhibitor | ERBB3-targeting antibody or small molecule |
| Culture Medium | DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin |
| Lysis Buffer | RIPA Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails |
| Protein Assay | BCA Protein Assay Kit |
| SDS-PAGE | 4-12% Bis-Tris Gels, SDS-PAGE running buffer |
| Transfer Membrane | 0.2 µm Nitrocellulose or PVDF membrane |
| Blocking Buffer | 5% w/v Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[6] |
| Primary Antibodies | - Rabbit anti-phospho-ERBB3 (Tyr1289)[6]- Rabbit anti-total ERBB3[10]- Rabbit anti-phospho-AKT (Ser473)- Rabbit anti-total AKT- Mouse anti-β-Actin (Loading Control) |
| Secondary Antibodies | - HRP-conjugated Goat anti-Rabbit IgG- HRP-conjugated Goat anti-Mouse IgG |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
| Instrumentation | Gel electrophoresis and Western blot transfer systems, Chemiluminescence imaging system |
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for assessing inhibitor-mediated reduction of protein phosphorylation.
Detailed Experimental Protocol
1. Cell Culture and Seeding
-
Culture ERBB3-expressing cells (e.g., MCF-7) in standard growth medium until they reach 70-80% confluency.
-
Seed 1-2 x 10⁶ cells into 6-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
2. Serum Starvation
-
Aspirate the growth medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add serum-free medium to each well and incubate for 16-24 hours. This reduces basal levels of pathway activation.
3. Inhibitor Treatment
-
Prepare serial dilutions of the ERBB3 inhibitor in serum-free medium. Include a vehicle-only control (e.g., PBS for an antibody).
-
Aspirate the starvation medium and add the inhibitor-containing medium to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
4. Ligand Stimulation
-
Prepare a stock of heregulin (HRG) in serum-free medium. A final concentration of 10-20 ng/mL is typically effective[9][11].
-
Add HRG directly to all wells except for the unstimulated (negative control) wells.
-
Incubate for 5-10 minutes at 37°C. This short duration is optimal for observing peak phosphorylation.
5. Protein Extraction (Lysis)
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new, pre-chilled tube.
6. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s instructions.
-
Normalize the concentration of all samples with lysis buffer. Prepare aliquots for SDS-PAGE by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.
7. SDS-PAGE and Western Blotting
-
Load 20-30 µg of protein per lane into a 4-12% Bis-Tris gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
8. Immunoblotting
-
Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[6].
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERBB3 Tyr1289, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
9. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
To analyze total protein levels and loading controls, the membrane can be stripped and re-probed for total ERBB3, total AKT, and β-Actin.
-
Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to its corresponding total protein signal. Calculate the percent inhibition relative to the HRG-stimulated, vehicle-treated control.
Data Presentation: Quantitative Analysis
The efficacy of the inhibitor is typically determined by calculating its IC₅₀ value—the concentration at which it inhibits 50% of the ligand-induced phosphorylation.
| Target Readout | Stimulus (10 min) | Inhibitor IC₅₀ (nM) | Description |
| p-ERBB3 (Y1289) | 20 ng/mL HRG | 5.2 | Measures direct engagement and inhibition of the target receptor's phosphorylation. |
| p-AKT (S473) | 20 ng/mL HRG | 6.8 | Measures inhibition of a key downstream node, confirming the blockade of signal transduction. |
| Cell Viability | N/A (72 hours) | 45.1 | Measures the functional consequence of pathway inhibition on cell proliferation/survival (e.g., via MTS assay). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merrimack Doses First Patient in Randomized Phase 2 Clinical Study of MM-121 in Patients with Post-Menopausal Metastatic Breast Cancer - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Phospho-HER3/ErbB3 (Tyr1289) (21D3) Rabbit mAb (#4791) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Combining Anti-ERBB3 Antibodies Specific for Domain I and Domain III Enhances the Anti-Tumor Activity over the Individual Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heregulin Activity Assays for Residual Testing of Cell Therapy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HER3/ErbB3 (1B2E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: MM-401 in Combination with AML Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic landscape of Acute Myeloid Leukemia (AML) is continually evolving, with a growing emphasis on combination therapies to overcome resistance and improve patient outcomes. This document provides detailed application notes and protocols for the preclinical and clinical investigation of "MM-401" in combination with other AML therapeutic agents. It is important to note that the designation "this compound" has been associated with at least three distinct investigational drugs in the context of cancer therapy:
-
MT-401 (Zedenoleucel): A multi-tumor-associated antigen (multiTAA)-specific T-cell therapy.
-
SL-401 (Tagraxofusp): A CD123-targeted therapy.
-
This compound: A small molecule inhibitor of the MLL1-WDR5 interaction.
This document will address each of these agents in separate sections, providing available data on their combination with other AML therapies, along with relevant experimental protocols and pathway diagrams.
Section 1: MT-401 (MultiTAA-Specific T-Cell Therapy) in Combination with Hypomethylating Agents
MT-401 is an investigational cell therapy designed to target multiple antigens commonly overexpressed in AML, including Survivin, PRAME, WT-1, and NY-ESO-1.[1] Preclinical and clinical evidence suggests that combining MT-401 with hypomethylating agents (HMAs) such as 5'-Azacytidine may enhance its anti-leukemic activity.[1]
Data Presentation
Table 1: Preclinical and Clinical Observations of MT-401 Combination Therapy in AML
| Combination Agent | Cell Line / Patient Population | Key Findings | Quantitative Data | Reference |
| 5'-Azacytidine | THP-1 (AML cell line) | Significantly decreased cell growth compared to either agent alone, suggesting a synergistic effect. | Specific quantitative synergy data (e.g., Combination Index) is not publicly available. | [1] |
| Post-HSCT AML patients with MRD+ | 8 patients treated with MT-401 | 4 of 8 patients experienced clinical benefit; 3 converted to MRD-negative. | N/A | [2] |
| Post-HSCT AML patients with MRD+ | 2 patients | One patient with NPM1 mutation converted to MRD-negative at week 8. Another with RUNX1 abnormality showed a decrease in MRD from 0.8093% to resolution at ~32 weeks. | N/A | [3] |
Signaling Pathways and Mechanism of Action
HMAs are thought to enhance the efficacy of MT-401 by upregulating the expression of tumor-associated antigens on AML cells, making them more visible to the antigen-specific T-cells of MT-401.
Caption: Proposed synergistic mechanism of MT-401 and HMAs in AML.
Experimental Protocols
Protocol 1: In Vitro Co-culture Assay for MT-401 and HMA Synergy
This protocol is a representative method for assessing the synergistic anti-leukemic activity of MT-401 in combination with an HMA like 5'-Azacytidine using an AML cell line (e.g., THP-1).
Materials:
-
AML cell line (e.g., THP-1)
-
MT-401 T-cells
-
5'-Azacytidine
-
Complete RPMI-1640 medium with 10% FBS
-
96-well culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25) and apoptosis markers (e.g., Annexin V)
Procedure:
-
AML Cell Preparation:
-
Culture THP-1 cells in complete RPMI medium.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
-
HMA Treatment:
-
Treat the seeded THP-1 cells with varying concentrations of 5'-Azacytidine for 72 hours. Include a vehicle control (DMSO).
-
-
Co-culture:
-
After 72 hours of HMA treatment, wash the THP-1 cells to remove the drug.
-
Add MT-401 T-cells to the wells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Co-culture for 24-48 hours.
-
-
Assessment of Cell Viability:
-
Measure the viability of the remaining AML cells using a luminescent or fluorescent-based assay according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis (Optional):
-
Harvest cells from parallel co-culture plates.
-
Stain for T-cell activation markers to assess the effect of HMA pre-treatment on MT-401 activation.
-
Stain for apoptosis markers on AML cells to confirm the mechanism of cell death.
-
-
Data Analysis:
-
Calculate the percentage of AML cell killing for each condition.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Caption: Experimental workflow for in vitro synergy testing of MT-401 and HMAs.
Section 2: SL-401 (Tagraxofusp) in Combination with Azacitidine and Venetoclax
SL-401 is a CD123-directed cytotoxin. CD123 is the alpha chain of the interleukin-3 receptor (IL-3R), which is often overexpressed on AML blasts and leukemic stem cells. A Phase 1b clinical trial is investigating the combination of SL-401 with azacitidine and venetoclax in patients with AML.[4][5][6][7][8][9] Preclinical studies have suggested that azacitidine can reverse resistance to SL-401.
Data Presentation
Table 2: Clinical Investigation of SL-401 Combination Therapy in AML
| Combination Agents | Patient Population | Clinical Trial | Key Objectives | Reference |
| Azacitidine or Azacitidine + Venetoclax | AML, high-risk MDS, or BPDCN | NCT03113643 (Phase 1b) | Determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of the combinations; assess safety and preliminary efficacy. | [4][5][6][7][8][9] |
Note: Specific quantitative efficacy data from this ongoing trial is not yet widely published.
Signaling Pathways and Mechanism of Action
The rationale for combining SL-401 with azacitidine and venetoclax is multi-faceted. Azacitidine may re-sensitize AML cells to SL-401, while venetoclax, a BCL-2 inhibitor, induces apoptosis through a complementary mechanism.
Caption: Multi-pronged attack on AML cells by the SL-401, Azacitidine, and Venetoclax combination.
Experimental Protocols
Protocol 2: Preclinical Evaluation of SL-401 Triple Combination in AML Cell Lines
This protocol outlines a general approach to assess the synergistic or additive effects of SL-401, azacitidine, and venetoclax in vitro.
Materials:
-
CD123-positive AML cell lines (e.g., MOLM-13, MV4-11)
-
SL-401, Azacitidine, Venetoclax
-
Complete cell culture medium
-
384-well plates
-
Automated liquid handler (recommended for dose-matrix studies)
-
Cell viability assay kit
Procedure:
-
Cell Seeding:
-
Seed AML cells in 384-well plates at an appropriate density.
-
-
Drug Addition (Dose-Response Matrix):
-
Create a dose-response matrix by adding varying concentrations of SL-401, azacitidine, and venetoclax to the wells. This should include single-agent, two-drug, and three-drug combinations.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug combination.
-
Use a synergy model (e.g., Bliss independence, Loewe additivity, or Zero Interaction Potency - ZIP) to quantify the degree of synergy or antagonism across the dose-response matrix.
-
Section 3: this compound (MLL1 Inhibitor) in Combination Therapy
This compound is a potent and specific small molecule inhibitor of the MLL1 histone methyltransferase.[10][11][12] It acts by disrupting the interaction between MLL1 and WDR5, a critical component of the MLL1 complex.[10][11][12] This inhibitor has shown preclinical activity in MLL-rearranged leukemias.[10][11][12][13] Currently, there is limited publicly available data on the combination of this compound with other AML therapeutic agents. The following protocol provides a framework for initiating such investigations.
Data Presentation
Table 3: Preclinical Activity of Single-Agent this compound
| Agent | Target | Mechanism of Action | Key Effects in MLL-rearranged Leukemia Cells | IC50 | Reference |
| This compound | MLL1-WDR5 Interaction | Blocks MLL1 complex assembly and histone methyltransferase activity | Induces cell cycle arrest, apoptosis, and myeloid differentiation | 0.9 nM (in vitro HMT activity) | [10][11][12] |
Signaling Pathways and Mechanism of Action
This compound targets the epigenetic machinery that drives the expression of key leukemogenic genes, such as HOX genes, in MLL-rearranged AML. Combining this compound with agents that target other critical AML survival pathways could lead to synergistic anti-leukemic effects.
Caption: Mechanism of action of the MLL1 inhibitor this compound.
Experimental Protocols
Protocol 3: Screening for Synergistic Combinations with this compound in MLL-rearranged AML
This protocol describes a high-throughput screening approach to identify effective combination partners for this compound.
Materials:
-
MLL-rearranged AML cell lines (e.g., MV4-11, MOLM-13)
-
This compound
-
A library of approved and investigational AML drugs (e.g., cytarabine, venetoclax, FLT3 inhibitors, IDH inhibitors)
-
384-well plates
-
Acoustic liquid handler for drug dispensing
-
Cell viability assay kit
Procedure:
-
Single-Agent Dose Response:
-
Determine the IC50 values for this compound and each library compound individually in the chosen cell lines.
-
-
Combination Screening:
-
Perform a 6x6 dose-response matrix for this compound with each library compound. Doses should be centered around the IC50 values.
-
-
Incubation and Viability Measurement:
-
Incubate plates for 72 hours and measure cell viability.
-
-
Synergy Analysis:
-
Calculate synergy scores for each drug combination using a suitable model (e.g., ZIP, Bliss, Loewe).
-
-
Hit Validation:
-
Validate the most synergistic combinations in additional MLL-rearranged and non-rearranged AML cell lines.
-
Further characterize the mechanism of synergy for validated hits using molecular biology techniques (e.g., Western blotting for pathway modulation, RNA-seq for transcriptional changes).
-
Disclaimer
These application notes and protocols are intended for research purposes only and are based on publicly available information. Researchers should optimize these protocols for their specific experimental conditions and follow all applicable laboratory safety guidelines. The clinical use of these investigational agents should only occur within the context of a registered clinical trial.
References
- 1. Marker Therapeutics Reports MT-401 Non-Clinical Data in AML Cells after Hypomethylating Agent Administration - Marker Therapeutics, Inc. [ir.markertherapeutics.com]
- 2. Efficacy of MT-401 in Patients With AML Following Stem Cell Transplant [clin.larvol.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase 1 Study of SL-401 in Combination with Azacitidine and Venetoclax in Relapsed/Refractory Acute Myeloid Leukemia (AML) and in Treatment-Naive Subjects with AML Not Eligible for Standard Induction and in Subjects with Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN) or SL-401 in Combination with Azacitidine in Subjects with High-Risk Myelodysplastic Syndrome (MDS) | Dana-Farber Cancer Institute [dana-farber.org]
- 6. clinicaltrial.be [clinicaltrial.be]
- 7. SL-401 in Combination With Azacitidine or Azacitidine/Venetoclax in Acute Myeloid Leukemia (AML), High-Risk Myelodysplastic Syndrome (MDS) or Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN) [clin.larvol.com]
- 8. Phase 1 Study of SL-401 in Combination with Azacitidine in Relapsed/Refractory Acute Myeloid Leukemia (AML) or in Treatment-Naive Subjects with AML Not Eligible for Standard Induction Therapy or SL-401 in Combination with Azacitidine in Subjects with High [mdanderson.org]
- 9. SL-401 + Azacitidine/Venetoclax for AML and MDS · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mixed-Lineage Leukemia Fusions and Chromatin in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MM-401 Synergy in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a potent and selective small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone methyltransferase. It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1] This disruption inhibits the H3K4 methyltransferase activity of MLL1, which is crucial for the expression of leukemogenic genes, such as HOXA9 and MEIS1.[1][2] Consequently, this compound has been shown to induce cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells, making it a promising therapeutic agent.[1][2][3]
Given the complexity and heterogeneity of cancers like Acute Myeloid Leukemia (AML), combination therapies are often required to achieve durable responses and overcome resistance. This application note provides a comprehensive experimental framework for assessing the synergistic potential of this compound with other targeted agents in AML cell lines. Specifically, we will focus on designing experiments to evaluate synergy with a FLT3 inhibitor and a BCL-2 inhibitor, two classes of drugs that have shown promise in combination with MLL1-menin interaction inhibitors.[4][5][6][7][8][9][10][11][12]
Rationale for Synergy Assessment
-
This compound and FLT3 Inhibitors: A significant subset of AML, particularly cases with NPM1 mutations or MLL rearrangements, exhibit co-occurring activating mutations in Fms-like tyrosine kinase 3 (FLT3).[4][8][9] Preclinical studies have demonstrated that inhibition of the MLL1-menin interaction can downregulate the expression of FLT3.[6][8] This provides a strong rationale for combining this compound with a FLT3 inhibitor, as this compound may sensitize AML cells to the effects of FLT3 inhibition, leading to a synergistic anti-leukemic effect.
-
This compound and BCL-2 Inhibitors: The anti-apoptotic protein BCL-2 is a key survival factor for AML cells. Inhibition of the MLL1-menin interaction has been shown to decrease the expression of BCL-2.[5][7][10][13] This suggests that combining this compound with a BCL-2 inhibitor like Venetoclax could synergistically induce apoptosis in AML cells by simultaneously downregulating a key survival protein and directly inhibiting its function.
Experimental Design and Protocols
This section outlines the detailed protocols for assessing the synergistic effects of this compound in combination with a FLT3 inhibitor (e.g., Gilteritinib) and a BCL-2 inhibitor (e.g., Venetoclax) on AML cell lines (e.g., MV4-11, MOLM-13, which harbor MLL rearrangements and FLT3 mutations).
Signaling Pathway of this compound and Combination Partners
Caption: this compound inhibits the MLL1-WDR5 complex, leading to reduced expression of leukemogenic genes, including FLT3 and BCL-2. This sensitizes cells to direct inhibition of FLT3 and BCL-2, promoting apoptosis and inhibiting proliferation.
Cell Culture
-
Cell Lines: MV4-11 (MLL-AF4; FLT3-ITD), MOLM-13 (MLL-AF9; FLT3-ITD).
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Drug Preparation
-
Prepare stock solutions of this compound, FLT3 inhibitor, and BCL-2 inhibitor in DMSO.
-
Serially dilute the stock solutions in culture medium to the desired concentrations for each experiment. Ensure the final DMSO concentration does not exceed 0.1% in the final culture volume.
Cell Viability and Synergy Assessment (Checkerboard Assay)
This assay will determine the effect of the drug combinations on cell viability and allow for the calculation of synergy.
-
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare a dose-response matrix (checkerboard) of this compound and the combination drug (FLT3i or BCL-2i). This involves serial dilutions of this compound along the rows and the combination drug along the columns.[8][11][14]
-
Add 100 µL of the drug solutions to the corresponding wells. Include wells with single agents and vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assess cell viability using an MTT or MTS assay.[15][10][16][17]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration and combination relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[4][6] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
-
Generate isobolograms to visualize the synergistic interactions.[5][7][18][19]
-
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergy of this compound with combination partners using a checkerboard assay and subsequent data analysis to determine the nature of the drug interaction.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay will determine if the synergistic effect on cell viability is due to an increase in apoptosis.
-
Protocol:
-
Seed 1 x 10^6 cells in 6-well plates and treat with this compound, the combination drug, or the combination at their respective IC50 concentrations (or other relevant concentrations based on the checkerboard assay) for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[20][21]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
-
Western Blot Analysis
This will be used to investigate the molecular mechanisms underlying the observed synergy.
-
Protocol:
-
Treat cells as described in the apoptosis assay for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
Phospho-FLT3, Total FLT3
-
Phospho-STAT5, Total STAT5
-
BCL-2, MCL-1
-
Cleaved PARP, Cleaved Caspase-3
-
GAPDH or β-actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of target proteins to the loading control.
-
Compare the changes in protein expression and phosphorylation status across the different treatment groups.
-
Logical Relationship of Combination Therapy
Caption: The logical flow from therapeutic intervention with this compound and a combination drug to the expected cellular mechanisms and measurable experimental outcomes.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound and Combination Agents in AML Cell Lines
| Cell Line | Drug | IC50 (nM) ± SD |
| MV4-11 | This compound | Value |
| FLT3 Inhibitor | Value | |
| BCL-2 Inhibitor | Value | |
| MOLM-13 | This compound | Value |
| FLT3 Inhibitor | Value | |
| BCL-2 Inhibitor | Value |
Table 2: Combination Index (CI) Values for this compound Combinations at ED50, ED75, and ED90
| Cell Line | Combination | CI at ED50 | CI at ED75 | CI at ED90 | Synergy Interpretation |
| MV4-11 | This compound + FLT3i | Value | Value | Value | Synergistic/Additive/Antagonistic |
| This compound + BCL-2i | Value | Value | Value | Synergistic/Additive/Antagonistic | |
| MOLM-13 | This compound + FLT3i | Value | Value | Value | Synergistic/Additive/Antagonistic |
| This compound + BCL-2i | Value | Value | Value | Synergistic/Additive/Antagonistic |
Table 3: Percentage of Apoptotic Cells (Annexin V+) after 48h Treatment
| Cell Line | Treatment | % Apoptotic Cells ± SD |
| MV4-11 | Vehicle Control | Value |
| This compound | Value | |
| FLT3 Inhibitor | Value | |
| This compound + FLT3i | Value | |
| BCL-2 Inhibitor | Value | |
| This compound + BCL-2i | Value | |
| MOLM-13 | Vehicle Control | Value |
| This compound | Value | |
| FLT3 Inhibitor | Value | |
| This compound + FLT3i | Value | |
| BCL-2 Inhibitor | Value | |
| This compound + BCL-2i | Value |
Conclusion
This application note provides a detailed experimental framework for the preclinical assessment of this compound synergy with other targeted agents in AML. By following these protocols, researchers can robustly evaluate the potential of this compound in combination therapies, elucidate the underlying mechanisms of synergy, and generate the necessary data to support further drug development efforts. The proposed combinations with FLT3 and BCL-2 inhibitors are based on a strong scientific rationale and represent promising avenues for improving therapeutic outcomes in AML.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinatorial treatment with menin and FLT3 inhibitors induces complete remission in AML models with activating FLT3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Inhibition of menin, BCL-2, and FLT3 combined with a hypomethylating agent cures NPM1/FLT3-ITD/-TKD mutant acute myeloid leukemia in a patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Novel drug combination is safe and benefits people with acute myeloid leukemia who have a specific genetic profile - UNC Lineberger [unclineberger.org]
- 14. bionews.com [bionews.com]
- 15. Synergistic targeting of FLT3 mutations in AML via combined menin-MLL and FLT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 19. Combination therapy yields strong long-term overall response rate in newly diagnosed acute myeloid leukemia patients | MD Anderson Cancer Center [mdanderson.org]
- 20. researchgate.net [researchgate.net]
- 21. oncozine.com [oncozine.com]
Application Notes and Protocols for Studying MLL1-Dependent Transcription Using MM-401
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia 1 (MLL1), also known as KMT2A, is a histone H3 lysine 4 (H3K4) methyltransferase that plays a critical role in regulating gene expression, particularly during development and hematopoiesis.[1][2] Chromosomal translocations involving the MLL1 gene are frequently observed in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][4] These translocations result in the formation of oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly activating target genes, such as the HOXA gene cluster.[5][6]
MM-401 is a potent and specific small molecule inhibitor of MLL1's methyltransferase activity.[3][7][8] It functions by disrupting the critical interaction between MLL1 and WDR5, a core component of the MLL1 complex necessary for its enzymatic activity.[3][9] This targeted inhibition provides a powerful tool to investigate the role of MLL1 in transcription and to evaluate its therapeutic potential in MLL-rearranged leukemias. These application notes provide detailed protocols for utilizing this compound to study MLL1-dependent cellular processes and gene regulation.
Mechanism of Action of this compound
This compound is a peptidomimetic that binds with high affinity to WDR5, a core subunit of the MLL1 complex.[3][9] This binding action competitively blocks the interaction between MLL1 and WDR5, which is essential for the proper assembly and catalytic activity of the MLL1 histone methyltransferase complex.[3][10] By disrupting this complex, this compound specifically inhibits the mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4me1/2/3) by MLL1.[3] This leads to the downregulation of MLL1 target genes, such as HOXA9 and MEIS1, which are crucial for the survival and proliferation of MLL-rearranged leukemia cells.[3][11] The inhibition of MLL1 activity by this compound ultimately induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL-dependent cancer cells.[3][7]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| WDR5 Binding Affinity (Ki) | < 1 nM | High-affinity binding to WDR5.[7] |
| WDR5-MLL1 Interaction (IC50) | 0.9 nM | Potent disruption of the WDR5-MLL1 interaction.[7] |
| MLL1 HMT Activity (IC50) | 0.32 µM | Specific inhibition of MLL1's histone methyltransferase activity.[3][7] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | GI50 (µM) | Reference |
| MV4;11 | MLL-AF4 | ~15 | [3] |
| MOLM13 | MLL-AF9 | ~20 | [3] |
| KOPN8 | MLL-ENL | ~25 | [3] |
| K562 | Non-MLL | > 50 (Not Determined) | [3] |
| HL60 | Non-MLL | > 50 (Not Determined) | [3] |
| U937 | Non-MLL | > 50 (Not Determined) | [3] |
| Murine MLL-AF9 | MLL-AF9 | ~10 | [3] |
| Murine Hoxa9/Meis1 | Non-MLL | > 50 | [3] |
Experimental Protocols
References
- 1. MLL-AF9 AML model [bio-protocol.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Retrovirally-transduced Bone Marrow Engraftment Models of MLL-fusion-driven Acute Myelogenous Leukemias (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Murine Retrovirally-Transduced Bone Marrow Engraftment Models of MLL-Fusion-Driven Acute Myelogenous Leukemias (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting MM-401 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MM-401, a potent MLL1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1] Its primary mechanism of action is the disruption of the MLL1-WDR5 interaction, which is crucial for the assembly and enzymatic activity of the MLL1 complex.[1] By blocking this interaction, this compound specifically inhibits MLL1's ability to methylate histone H3 at lysine 4 (H3K4), a key epigenetic mark involved in gene regulation.[1][2]
Q2: What are the main cellular effects of this compound?
This compound has been shown to induce several key cellular effects, particularly in MLL-rearranged leukemia cells:
-
Cell Cycle Arrest: It can cause a prominent G1/S phase arrest in a concentration-dependent manner.[2]
-
Apoptosis: this compound can induce programmed cell death.[1][2]
-
Differentiation: It can promote the myeloid differentiation of leukemia cells.[2]
Q3: What is the difference between this compound and this compound TFA?
This compound is the free base form of the compound. This compound TFA is the trifluoroacetic acid salt form. While both forms exhibit comparable biological activity at equivalent molar concentrations, the salt form (this compound TFA) generally offers enhanced water solubility and stability.[1]
Properties of this compound
| Property | Value | Reference |
| Target | MLL1 (by disrupting MLL1-WDR5 interaction) | [1] |
| IC50 (MLL1 activity) | 0.32 µM | [1] |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM | [1] |
| Ki (WDR5) | < 1 nM | [1] |
| Molecular Formula | C₂₉H₃₅N₅O₅ | N/A |
| Molecular Weight | 533.62 g/mol | N/A |
| CAS Number | 1442106-10-6 | [1] |
Troubleshooting Guide for this compound Insolubility in Aqueous Solutions
Q4: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
Insolubility of small molecules like this compound in aqueous solutions is a common challenge. The following step-by-step guide provides a systematic approach to troubleshoot this issue.
Experimental Workflow for Solubilizing this compound
Caption: A workflow for dissolving and troubleshooting the insolubility of this compound.
Detailed Methodologies
-
Prepare a High-Concentration Stock Solution in an Organic Solvent:
-
This compound is sparingly soluble in aqueous buffers but is more soluble in organic solvents.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO).
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM, 20 mM, or higher).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can aid dissolution.
-
-
-
Dilute the Stock Solution into Your Aqueous Buffer:
-
It is crucial to add the stock solution to the aqueous buffer, not the other way around, to avoid precipitation.
-
Protocol:
-
Pipette the desired volume of your aqueous buffer into a new sterile tube.
-
While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Continue vortexing for a few minutes to ensure thorough mixing.
-
-
-
Troubleshooting Precipitation:
-
If you observe precipitation upon dilution, consider the following options:
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes. This can help break up aggregates and improve solubility.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.
-
pH Adjustment: The solubility of compounds can be pH-dependent. If your experimental conditions allow, try adjusting the pH of your aqueous buffer.
-
Use of Co-solvents: For challenging in vivo or in vitro experiments, the use of co-solvents in the final aqueous solution may be necessary. Always perform vehicle controls to ensure the co-solvents do not affect your experimental outcomes.
-
-
Recommended Solvents and Starting Concentrations
| Solvent System | Use Case | Recommended Starting Concentration | Protocol Notes |
| 100% DMSO | Stock Solution | 10-50 mM | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Aqueous Buffers (e.g., PBS, Tris-HCl) | Cell Culture Experiments | 10-40 µM | Final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity to cells. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo Studies | ≥ 2.5 mg/mL | Add each solvent sequentially and mix well at each step.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | In Vivo Studies | ≥ 2.5 mg/mL | SBE-β-CD can improve the solubility of hydrophobic compounds.[3] |
Q5: What is the signaling pathway that this compound is involved in?
This compound targets a key component of the epigenetic machinery, specifically the MLL1 complex, which is responsible for H3K4 methylation. This methylation is a critical mark for active gene transcription.
This compound Signaling Pathway
Caption: The signaling pathway of this compound, illustrating its inhibitory effect on the MLL1 complex.
By inhibiting the MLL1 complex, this compound leads to a decrease in H3K4 methylation at the promoter regions of MLL1 target genes, such as the HOXA9 and MEIS1 genes, which are critical for the survival and proliferation of MLL-rearranged leukemia cells. This downregulation of target gene expression ultimately leads to cell cycle arrest, apoptosis, and differentiation.[1][2]
References
Optimizing MM-401 treatment duration for maximum effect
Welcome to the technical support center for MM-401. This resource provides detailed guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing this compound treatment duration for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small-molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1][2] Its primary mechanism of action is to block the protein-protein interaction between MLL1 and WDR5, which is essential for the catalytic activity of the MLL1 complex.[1][3] By disrupting this interaction, this compound inhibits the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. This leads to the downregulation of MLL1 target genes, such as HOXA9 and HOXA10, which are critical for the survival and proliferation of MLL-rearranged leukemia cells.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
A2: In MLL-rearranged leukemia cells, this compound treatment has been shown to inhibit cell growth by inducing cell cycle arrest (primarily G1/S arrest), apoptosis, and myeloid differentiation.[1][3][4] It does not typically show general toxicity to normal bone marrow cells or non-MLL leukemia cells at effective concentrations.[1]
Q3: Why is it necessary to optimize the treatment duration for this compound?
A3: Optimizing treatment duration is critical to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects, and to understand the kinetics of downstream molecular events. A short duration may not be sufficient to induce significant apoptosis or differentiation, while an excessively long duration could lead to secondary effects unrelated to direct MLL1 inhibition or obscure the optimal therapeutic window. Time-course experiments are essential to identify the point of maximum therapeutic effect before resistance mechanisms may emerge.
Q4: What is a logical workflow for optimizing this compound treatment conditions?
A4: A standard workflow involves two main phases:
-
Dose-Response Experiment: First, determine the optimal concentration of this compound. This is typically done by treating cells with a range of concentrations for a fixed, intermediate duration (e.g., 48 or 72 hours) and measuring cell viability to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Time-Course Experiment: Using the optimal concentration determined in the first phase (e.g., the GI₅₀), treat the cells for various durations (e.g., 24, 48, 72, 96 hours). This will reveal the kinetics of the response and help identify the duration that yields the maximum desired effect (e.g., maximal apoptosis or differentiation).
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental logic and the drug's mechanism, refer to the diagrams below.
Caption: Workflow for optimizing this compound concentration and duration.
Caption: this compound mechanism of action via MLL1-WDR5 disruption.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine GI₅₀
This protocol aims to identify the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI₅₀) after a fixed incubation period.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[5][6]
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 90 µL of medium) and allow them to adhere or stabilize for 24 hours.
-
Drug Dilution: Prepare a serial dilution of this compound in complete medium. A common range to test is from 0.1 nM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Add 10 µL of the diluted this compound or vehicle control to the appropriate wells. This will bring the final volume to 100 µL. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a fixed duration, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, this involves adding MTT solution, incubating for 1-4 hours, and then adding a solubilizing agent before reading the absorbance.[5][6]
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the GI₅₀ value.
-
Data Presentation: Dose-Response of this compound on MV4-11 Cells (48h)
| This compound Conc. (µM) | % Growth Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 4.5 |
| 0.01 | 12.3 ± 5.1 |
| 0.1 | 35.8 ± 6.2 |
| 0.5 (GI₅₀) | 51.2 ± 4.9 |
| 1 | 78.6 ± 3.8 |
| 10 | 95.1 ± 2.5 |
Protocol 2: Time-Course Experiment for Optimal Duration
This protocol determines the optimal treatment duration by assessing key biological endpoints over time at a fixed, effective concentration of this compound.
Materials:
-
Same as Protocol 1, plus:
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for flow cytometry (e.g., anti-CD11b for differentiation)[7]
-
Antibodies for Western blot (e.g., anti-H3K4me3, anti-H3)
Methodology:
-
Experiment Setup: Seed cells in multiple plates or wells, one for each time point and assay. Use a concentration of this compound determined from Protocol 1 (e.g., the GI₅₀ or a concentration that gives ~80% inhibition for a more robust effect).
-
Treatment: Add this compound or vehicle control to the cells.
-
Time-Point Harvesting: At each designated time point (e.g., 0, 24, 48, 72, and 96 hours), harvest a set of treated and control cells.
-
Endpoint Analysis:
-
Apoptosis: Stain one aliquot of cells with Annexin V and Propidium Iodide and analyze by flow cytometry.[8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Differentiation: Stain another aliquot with a fluorescently-labeled antibody against a myeloid differentiation marker (e.g., CD11b) and analyze by flow cytometry.
-
Gene Expression: Extract RNA from a cell pellet, reverse transcribe to cDNA, and perform qRT-PCR to measure the expression of target genes like HOXA9 and MEIS1. Normalize to a housekeeping gene.
-
Histone Methylation: Prepare nuclear extracts and perform a Western blot to assess the levels of H3K4me3. Normalize to total Histone H3.
-
-
Data Analysis: Plot the percentage of apoptosis, differentiation marker expression, relative gene expression, and H3K4me3 levels against time for both this compound and vehicle-treated samples. The optimal duration is typically the point where the desired effect (e.g., apoptosis) is maximal before plateauing or declining.
Data Presentation: Time-Course of this compound (0.5 µM) on MV4-11 Cells
| Time (hours) | Apoptosis (%) (Annexin V+) | CD11b+ Cells (%) | HOXA9 mRNA (Fold Change vs. Control) | H3K4me3 Level (Relative to Total H3) |
| 0 | 5.1 ± 1.2 | 3.5 ± 0.8 | 1.0 | 1.0 |
| 24 | 15.6 ± 2.5 | 8.9 ± 1.5 | 0.62 | 0.75 |
| 48 | 45.2 ± 4.1 | 22.4 ± 3.3 | 0.25 | 0.41 |
| 72 | 68.9 ± 5.5 | 35.1 ± 4.0 | 0.18 | 0.30 |
| 96 | 70.5 ± 6.0 | 36.5 ± 4.2 | 0.15 | 0.28 |
Based on this hypothetical data, 72 hours appears to be near-optimal, as it induces a strong apoptotic response that begins to plateau by 96 hours.
Troubleshooting Guide
Q: My GI₅₀ value for this compound is much higher than what is reported in the literature.
A: This could be due to several factors:
-
Cell Health and Passage Number: Ensure you are using healthy, low-passage cells. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Drug Stability: this compound, like many small molecules, may be unstable in solution over long periods. Prepare fresh dilutions from a frozen stock for each experiment. Check the recommended storage conditions for the powdered compound and its solvent.[9]
-
Cell Seeding Density: An excessively high cell density can reduce the effective drug concentration per cell and lead to apparent resistance. Optimize seeding density so that cells in the control wells are in the logarithmic growth phase at the end of the assay.[10]
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to drugs, reducing their bioavailability. If results are inconsistent, you could try performing the assay with a lower serum concentration, ensuring it doesn't compromise cell viability on its own.
Q: I see a significant reduction in H3K4 methylation, but little to no apoptosis.
A: This suggests that the molecular target is being engaged, but the downstream cellular response is delayed or requires a longer duration of treatment.
-
Time Lag: There is often a lag between epigenetic changes (like loss of H3K4me3), subsequent changes in gene transcription, and the eventual execution of a cellular program like apoptosis.[11]
-
Extend the Time-Course: Your initial time points may be too early. Extend the experiment to 96 or 120 hours to see if the apoptotic phenotype emerges later.
-
Consider Other Endpoints: The primary response in your specific cell line might be cell cycle arrest or differentiation rather than robust apoptosis. Analyze all endpoints in parallel. A strong G1 arrest will inhibit proliferation (affecting viability assays) without necessarily causing immediate cell death.[1]
Q: My vehicle control (DMSO) is showing significant toxicity.
A: DMSO can be toxic to cells, especially at higher concentrations.
-
Check Final Concentration: Ensure the final concentration of DMSO in the culture medium is low, typically ≤ 0.1%. If your drug stock requires a higher DMSO concentration, you may need to prepare a more concentrated stock.
-
Solvent Quality: Use a high-purity, sterile-filtered grade of DMSO suitable for cell culture.
-
Cell Line Sensitivity: Some cell lines are particularly sensitive to DMSO. Test the toxicity of a range of DMSO concentrations on your cells to determine their tolerance limit.
Q: There is high variability between my replicate wells.
A: This is often due to technical inconsistencies.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially during cell seeding and drug addition. Use calibrated pipettes.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate drugs and affect cell growth. To minimize this, avoid using the outermost wells for experimental data or fill them with sterile PBS to maintain humidity.
-
Cell Clumping: Ensure you have a single-cell suspension before seeding to avoid clumps, which lead to uneven cell distribution and growth.[10]
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Leukemia Markers | GeneTex [genetex.com]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Distinct functions of H3K4 methyltransferases in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
How to address MM-401 off-target effects in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for addressing potential off-target effects of MM-401 in experimental settings. The following questions and answers, troubleshooting guides, and detailed protocols are designed to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the specific on-target mechanism of action for this compound?
A1: this compound is an inhibitor of the MLL1 H3K4 methyltransferase.[1][2] Its primary mechanism involves binding with high affinity to the WD repeat-containing protein 5 (WDR5) and subsequently blocking the critical protein-protein interaction between WDR5 and MLL1.[1][3][4] This disruption prevents the assembly of the MLL1 complex, leading to the specific inhibition of MLL1's histone methyltransferase activity.[3][4] The intended downstream effects include the induction of cell cycle arrest, apoptosis, and cellular differentiation, particularly in MLL-rearranged leukemia cells.[1][3][4]
Q2: I am observing a phenotype (e.g., cell death, growth inhibition) at concentrations that differ from published data. Could this be an off-target effect?
A2: This is possible and warrants a systematic investigation. While this compound has been shown to be highly specific, cellular responses can vary based on the cell line, experimental conditions, and duration of exposure. An unexpected phenotype could stem from several factors:
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On-target hypersensitivity: Your specific cell model may be unusually sensitive to the inhibition of the MLL1 pathway.
-
Off-target activity: The phenotype may be due to this compound interacting with one or more unintended proteins.
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Compound stability or purity: Ensure the compound is properly stored and handled, and consider purity analysis if the source is unverified.
-
Experimental variability: Differences in cell density, media composition, or assay methods can influence results.
A logical workflow, including the use of proper controls, is essential to distinguish between these possibilities.
Q3: How should I design my experiments to properly control for potential off-target effects?
A3: A well-controlled experiment is crucial for validating that an observed phenotype is due to the on-target inhibition of MLL1. The following controls are mandatory:
-
Use the Inactive Enantiomer: The most critical control is the concurrent use of MM-NC-401 , the inactive enantiomer of this compound.[3][4][5] This compound is structurally almost identical but does not inhibit the MLL1-WDR5 interaction.[3] Any phenotype that occurs with this compound but not with MM-NC-401 at the same concentration is highly likely to be an on-target effect.
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. An on-target effect should exhibit a clear sigmoidal dose-response curve. Off-target effects may appear only at much higher concentrations.
-
Conduct Rescue Experiments: If possible, perform a rescue experiment. For example, if this compound downregulates a specific target gene (e.g., Hoxa9), re-introducing that gene via transfection or transduction should rescue the cells from the this compound-induced phenotype.
-
Use Orthogonal Chemical Probes: If available, use other structurally distinct MLL1-WDR5 interaction inhibitors to see if they replicate the phenotype.
-
Employ Genetic Controls: Compare the effects of this compound to the effects of genetically knocking down or knocking out MLL1 or WDR5 (e.g., using siRNA or CRISPR). A similar phenotype strongly supports an on-target mechanism.[3][4]
Q4: What are the recommended methods for systematically identifying unknown off-target interactions of this compound?
A4: To proactively identify potential off-targets, several unbiased, large-scale screening methods can be employed. These are often performed by specialized contract research organizations.
-
Kinase Profiling: Screen this compound against a large panel of kinases (e.g., >400) to identify any unintended inhibitory activity.[6] This is a standard method for characterizing small molecule inhibitors.[7]
-
Proteome-Wide Thermal Shift Assays (CETSA/TPCA): This technique assesses the thermal stability of thousands of proteins in cells or cell lysates in the presence of the compound. A shift in a protein's melting temperature upon this compound binding indicates a direct interaction.[8]
-
Affinity Chromatography-Mass Spectrometry: this compound can be immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Transcriptomic and Proteomic Profiling: Techniques like RNA-sequencing and quantitative mass spectrometry can reveal changes in gene or protein expression that are inconsistent with known MLL1 pathway modulation, providing clues to off-target signaling pathways.[3][6]
Q5: My off-target screen identified a potential hit. What is the workflow to validate it?
A5: Identifying a hit in a screen is the first step; validation is critical to confirm it is a genuine off-target.
-
Orthogonal Biochemical Assay: Confirm the direct interaction in a purified system. For example, if the hit is a kinase, determine the IC50 of this compound against that specific kinase in an in vitro activity assay.[9]
-
Cellular Target Engagement: Verify that this compound engages the identified target in a cellular context using methods like CETSA or specific cellular assays for the target's activity.
-
Phenotypic Correlation: Use genetic methods (e.g., siRNA/CRISPR) to knock down the putative off-target. If knockdown of the protein phenocopies the effect of this compound treatment, it strengthens the case for a functionally relevant off-target interaction.
Quantitative Data Summary
The following table summarizes key quantitative metrics for this compound's on-target activity based on published literature.
| Parameter | Target/System | Value | Reference |
| IC₅₀ | MLL1 HMT Activity (in vitro) | 0.32 µM | [1][2][3] |
| IC₅₀ | WDR5-MLL1 Interaction | 0.9 nM | [1] |
| Kᵢ | WDR5 Binding Affinity | < 1 nM | [1] |
| GI₅₀ | Growth Inhibition (MLL-AF9 cells) | ~10 µM | [3] |
Experimental Protocols
Protocol 1: Core Workflow for Validating an Observed Phenotype
This protocol outlines the essential steps to determine if an observed cellular effect is a result of the on-target activity of this compound.
-
Preparation:
-
Prepare stock solutions of this compound and the inactive control, MM-NC-401, in the same solvent (e.g., DMSO). Ensure final solvent concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Dose-Response Experiment:
-
Plate cells at a predetermined density.
-
Treat cells with a range of concentrations of both this compound and MM-NC-401 (e.g., 8-point, 3-fold serial dilutions starting from 50 µM).
-
Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Measure the phenotype (e.g., cell viability via CellTiter-Glo®, apoptosis via Caspase-Glo® or Annexin V staining, cell cycle via propidium iodide staining and flow cytometry).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves for both this compound and MM-NC-401.
-
Interpretation: A potent, sigmoidal curve for this compound coupled with a flat or significantly right-shifted (>100-fold) curve for MM-NC-401 strongly indicates the phenotype is on-target.
-
-
Target Engagement Marker:
-
At a key concentration (e.g., the GI₅₀ from the dose-response), treat cells with this compound, MM-NC-401, and vehicle for a relevant time (e.g., 24 hours).
-
Harvest cells and perform Western blotting for H3K4 methylation marks (e.g., H3K4me1/me2/me3) or qPCR for known MLL1 target genes (e.g., HOXA9).
-
Interpretation: A reduction in H3K4 methylation or target gene expression with this compound but not MM-NC-401 confirms MLL1 inhibition in your system at the effective concentration.
-
Protocol 2: General Guide for a Kinase Panel Screen
This protocol provides a high-level overview of how to approach a broad kinase screen to identify potential off-target interactions. This is typically performed as a fee-for-service by a specialized vendor.
-
Compound Submission:
-
Provide a high-purity sample of this compound at a specified concentration and volume.
-
-
Screening Concentration Selection:
-
Choose one or two key concentrations for the initial screen. A common choice is 1 µM and/or 10 µM to identify potent off-targets.
-
-
Assay Execution (Vendor):
-
The compound is assayed against a large panel of purified, recombinant kinases (e.g., the Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot).
-
The primary readout is typically the percent inhibition of kinase activity at the tested concentration(s) compared to a vehicle control.
-
-
Data Analysis and Hit Triage:
-
The vendor will provide a report listing the percent inhibition for all kinases in the panel.
-
Define a "hit" threshold (e.g., >50% or >75% inhibition at 1 µM).
-
Prioritize hits based on potency and biological relevance to your experimental system.
-
-
Follow-Up Validation:
-
For high-priority hits, request follow-up dose-response (IC₅₀) determination assays to confirm potency and rank the off-targets.
-
Proceed with cellular validation for the most potent and relevant off-targets as described in the FAQ section.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target mechanism of this compound, which inhibits the MLL1-WDR5 complex.
Caption: Workflow for troubleshooting an unexpected experimental result.
Caption: Decision tree for the validation of a putative off-target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: Mitigating MM-401 Toxicity in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating potential toxicity of the MLL1 inhibitor, MM-401, in normal cell lines during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small-molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase. Its primary mechanism of action is the disruption of the protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5). This interaction is crucial for the assembly and enzymatic activity of the MLL1 complex. By blocking this interaction, this compound inhibits H3K4 methylation, leading to cell cycle arrest, apoptosis, and differentiation in susceptible cell types, particularly in MLL-rearranged leukemias.
Q2: Does this compound exhibit toxicity in normal, non-cancerous cell lines?
A2: Published research indicates that this compound is highly selective for MLL-rearranged leukemia cells. Studies have shown that this compound does not exhibit general toxicity to normal bone marrow cells or non-MLL leukemia cells at concentrations that are effective against MLL-rearranged cells[1][2]. This selectivity is a key feature of this compound and similar MLL1-WDR5 interaction inhibitors.
Q3: What are the potential off-target effects of this compound on normal hematopoietic cells?
A3: As MLL1 plays a role in normal hematopoiesis, the most anticipated off-target effects of this compound would be on the proliferation and differentiation of normal hematopoietic stem and progenitor cells (HSPCs). High concentrations or prolonged exposure could potentially lead to myelosuppression. Therefore, it is crucial to establish a therapeutic window by comparing the IC50 values in leukemia cell lines versus normal HSPCs.
Q4: How can I assess the toxicity of this compound on normal hematopoietic progenitor cells in my experiments?
A4: The gold-standard method for assessing the impact of a compound on hematopoietic progenitors is the in vitro Colony-Forming Unit (CFU) assay. This assay measures the ability of progenitor cells to proliferate and differentiate into colonies of specific lineages (e.g., erythroid, myeloid). A reduction in colony formation in the presence of this compound would indicate potential hematotoxicity.
Q5: Are there strategies to mitigate this compound toxicity if observed in normal cell lines?
A5: If toxicity is observed in normal cell lines at concentrations close to the effective dose for cancer cells, several strategies can be employed:
-
Concentration Optimization: Perform dose-response studies to identify the lowest effective concentration with minimal impact on normal cells.
-
Intermittent Dosing: In longer-term cultures, an intermittent dosing schedule might allow normal cells to recover while still exerting an effect on cancer cells.
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Use of Cytoprotective Agents: For specific toxicities, such as potential effects on bone marrow, the co-administration of cytoprotective agents could be explored, though this would require significant validation. Amifostine is an example of a cytoprotectant used in chemotherapy to protect normal tissues[3].
Data Presentation: Comparative Selectivity of MLL1 Inhibitors
| Compound (Target) | Cell Line (MLL Status) | Cell Type | IC50 / GI50 | Reference |
| This compound (MLL1-WDR5) | MLL-AF9 leukemia cells | Murine Leukemia | ~10 µM (GI50) | [1] |
| Normal bone marrow cells | Murine Hematopoietic | No general toxicity reported | [1][2] | |
| M-89 (Menin-MLL) | MV-4-11 (MLL-rearranged) | Human Leukemia (AML) | 25 nM | [4] |
| MOLM-13 (MLL-rearranged) | Human Leukemia (AML) | 54 nM | [4] | |
| HL-60 (MLL-wild type) | Human Leukemia (APL) | 10.2 µM | [4] | |
| MI-1481 (Menin-MLL) | MOLM13 (MLL-rearranged) | Human Leukemia (AML) | Not specified | [4] |
| MV-4-11 (MLL-rearranged) | Human Leukemia (AML) | Not specified | [4] | |
| K562 (MLL-wild type) | Human Leukemia (CML) | No significant inhibition | [4] | |
| U937 (MLL-wild type) | Human Leukemia (HL) | No significant inhibition | [4] | |
| EPZ004777 (DOT1L) | MLL-rearranged cell lines | Human Leukemia | nM to low µM range | [5][6] |
| Non-MLL-rearranged cell lines | Human Leukemia | Little to no effect | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment in Normal vs. Cancer Cell Lines
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound in a panel of normal and cancer cell lines.
Materials:
-
This compound
-
Normal human cell lines (e.g., primary human dermal fibroblasts, human umbilical vein endothelial cells - HUVEC)
-
Cancer cell lines (e.g., MLL-rearranged leukemia cell lines like MV4-11, MOLM-13, and MLL-wild type cell lines like HL-60, K562)
-
Complete cell culture medium appropriate for each cell line
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin-based assays)
-
Multichannel pipette
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density for each cell type.
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for a duration relevant to the cell doubling time and experimental question (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Hematopoietic Colony-Forming Unit (CFU) Assay for Hematotoxicity Assessment
Objective: To evaluate the effect of this compound on the proliferation and differentiation of normal human hematopoietic progenitor cells.
Materials:
-
This compound
-
Cryopreserved human CD34+ hematopoietic stem and progenitor cells
-
MethoCult™ medium (or similar methylcellulose-based medium) containing appropriate cytokines
-
Iscove's MDM
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
-
Sterile water for humidity chamber
Procedure:
-
Cell Thawing and Preparation:
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Wash the cells in Iscove's MDM with 2% FBS.
-
Perform a viable cell count using trypan blue exclusion.
-
-
Compound Dilution:
-
Prepare serial dilutions of this compound in Iscove's MDM.
-
-
Plating:
-
Add the desired number of CD34+ cells and the this compound dilutions to the MethoCult™ medium.
-
Vortex the tubes to ensure thorough mixing.
-
Let the tubes stand for 5-10 minutes to allow bubbles to rise.
-
Dispense the cell-MethoCult™ mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
Gently rotate the dishes to ensure even distribution.
-
-
Incubation:
-
Place the culture dishes in a larger dish with sterile water to maintain humidity.
-
Incubate at 37°C, 5% CO2 for 14 days.
-
-
Colony Counting and Identification:
-
Using an inverted microscope, count and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
-
-
Data Analysis:
-
Calculate the number of colonies per number of cells plated for each this compound concentration.
-
Normalize the colony counts to the vehicle control.
-
Determine the IC50 for the inhibition of colony formation for each progenitor type.
-
Troubleshooting Guides
Issue 1: High background toxicity in control (vehicle-treated) normal cell lines.
| Possible Cause | Troubleshooting Step |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for the specific cell line (typically <0.5%). |
| Poor cell health prior to the experiment. | Use cells with high viability (>95%) and within a low passage number range. Ensure optimal cell culture conditions. |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell cultures for contamination. Discard any contaminated stocks. |
| Inappropriate cell seeding density. | Optimize cell seeding density to avoid overgrowth or excessive cell death in control wells during the assay period. |
Issue 2: No significant difference in toxicity between normal and cancer cell lines.
| Possible Cause | Troubleshooting Step |
| This compound concentration range is too high. | Test a wider range of concentrations, including lower nanomolar concentrations, to identify a selective window. |
| The "normal" cell line used has a high proliferation rate or expresses MLL1 at high levels. | Use primary cells or cell lines with a slower doubling time. Compare MLL1 expression levels between your normal and cancer cell lines. |
| Assay incubation time is too long. | Shorten the incubation time to better distinguish between cytostatic and cytotoxic effects. |
| Off-target effects at high concentrations. | This is a possibility for any small molecule inhibitor. Focus on the effects observed at concentrations relevant to the inhibition of the primary target. |
Visualizations
Caption: this compound mechanism of action.
Caption: In vitro cytotoxicity workflow.
Caption: Troubleshooting decision tree.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Amifostine-mediated protection of normal bone marrow from cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Targeted Therapies in Leukemia Research
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating targeted therapies in leukemia. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during in vitro and in vivo studies of drug resistance in leukemia cells.
Frequently Asked Questions (FAQs)
Q1: My leukemia cell line (e.g., MV4-11) is showing reduced sensitivity to our MLL1 inhibitor after several passages. What could be the cause?
A1: Reduced sensitivity, or acquired resistance, to MLL1 inhibitors can arise from several factors. One common mechanism is the selection of pre-existing resistant clones within the heterogeneous cancer cell population. These clones may harbor genetic mutations that alter the drug's target or activate alternative survival pathways. It is also possible that epigenetic modifications are leading to changes in gene expression that compensate for the drug's effect. We recommend performing single-cell cloning and sequencing to identify potential resistant subclones and conducting RNA sequencing to analyze gene expression changes in the resistant population compared to the parental, sensitive cells.
Q2: We are developing a novel ErbB2 inhibitor for leukemia, but see high intrinsic resistance in some patient-derived AML samples. What are the potential underlying mechanisms?
A2: Intrinsic resistance to ErbB2 inhibitors in acute myeloid leukemia (AML) can be complex. Unlike breast cancer, where HER2 (ErbB2) amplification is a common driver, resistance in AML may be due to the expression of truncated ErbB2 isoforms that lack the extracellular domain targeted by some antibodies.[1] Additionally, leukemia stem cells (LSCs) often exhibit inherent drug resistance due to their quiescent state and overexpression of ATP-binding cassette (ABC) transporters that actively pump drugs out of the cell.[2][3] We suggest investigating the presence of truncated ErbB2 variants and evaluating the expression of ABC transporters like MDR1 in your patient samples.
Q3: Our ErbB-targeted therapy shows initial efficacy in our leukemia xenograft model, but the tumors eventually relapse. How can we investigate the mechanism of this acquired resistance?
A3: Tumor relapse in xenograft models following an initial response to ErbB-targeted therapy is a common challenge that often mirrors clinical outcomes. Resistance can be driven by on-target secondary mutations in the ErbB receptor's kinase domain, which prevent drug binding.[4] Alternatively, cells can develop resistance by activating bypass signaling pathways. For instance, amplification or activation of other receptor tyrosine kinases, such as MET or IGF-1R, can reactivate downstream pro-survival pathways like PI3K/AKT and MAPK, rendering the inhibition of the primary target ineffective.[5][6][7] To investigate this, we recommend sequencing the ErbB gene in the relapsed tumors to check for secondary mutations and performing phosphoproteomic analysis to identify activated bypass pathways.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for a targeted inhibitor in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Always use cells within a consistent and low passage range for all experiments. |
| Seeding Density | Inconsistent cell seeding density can affect growth rates and drug response. Optimize and strictly control the number of cells seeded per well. |
| Reagent Variability | Variations in drug batches, serum, or media supplements can impact results. Qualify new batches of critical reagents before use in sensitive assays. |
| Assay Incubation Time | The duration of drug exposure can significantly influence the calculated IC50. Determine the optimal incubation time for your specific cell line and inhibitor. |
Issue 2: Difficulty in detecting downstream signaling inhibition by Western blot after treatment with a kinase inhibitor.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing | The inhibitor concentration may be too low to achieve complete pathway inhibition. Perform a dose-response experiment to determine the optimal concentration for inhibiting the target. |
| Rapid Pathway Reactivation | Signaling pathways can be rapidly reactivated after initial inhibition. Harvest cell lysates at earlier time points post-treatment (e.g., 1, 2, 6 hours) to capture the initial inhibitory effect. |
| Antibody Quality | The primary antibody may not be specific or sensitive enough to detect the phosphorylated target. Validate your antibodies using positive and negative controls. |
| Bypass Pathway Activation | As a mechanism of resistance, cells may activate alternative signaling pathways. Probe for the activation of parallel pathways (e.g., PI3K/AKT, MAPK/ERK) to assess for bypass signaling. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of targeted inhibitors in leukemia cell lines, providing a reference for expected outcomes.
Table 1: IC50 Values of ErbB Inhibitors in ERBB2-Mutant Ba/F3 Cells
| Inhibitor | ERBB2 Mutant | IC50 (nM) |
| Afatinib | R188C | 18.7 |
| P489L | 10.9 | |
| L1157R | 19.3 | |
| Canertinib | R188C | 8.4 |
| P489L | 3.3 | |
| L1157R | 5.2 | |
| Data derived from studies on engineered Ba/F3 cell lines expressing leukemia-associated ERBB2 mutations.[8] |
Table 2: Efficacy of a MLL1-WDR5 Interaction Inhibitor
| Compound | Assay | IC50 (nM) | Kd (nM) |
| 63 (DDO-2213) | Competitive FP | 29 | 72.9 (for WDR5) |
| This potent inhibitor disrupts the WDR5-MLL1 protein-protein interaction, crucial for MLL1's methyltransferase activity.[9] |
Key Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Resazurin-Based Assay
-
Cell Seeding: Seed leukemia cells (e.g., 5,000 cells/well) in a 96-well plate in 100 µL of complete growth medium.
-
Drug Treatment: Prepare a 2x serial dilution of the targeted inhibitor. Add 100 µL of the 2x drug solution to the cells, resulting in a final volume of 200 µL and the desired final drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4-6 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Plate leukemia cells and treat with the targeted inhibitor at the desired concentration for the specified time.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., p-ErbB2, p-AKT, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH, β-actin).
Visualizing Resistance Mechanisms
The following diagrams illustrate key signaling pathways and experimental workflows related to drug resistance in leukemia.
Caption: Workflow for developing and characterizing acquired resistance in leukemia cell lines.
Caption: ErbB2 signaling and common resistance mechanisms in cancer cells.
References
- 1. Selective ERBB2 and BCL2 Inhibition is Synergistic for Mitochondrial-mediated Apoptosis in MDS and AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 3. Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Targeted Therapies in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Mechanisms of resistance to ErbB-targeted cancer therapeutics [jci.org]
- 6. The Activation of ERBB3 Signaling as a Resistance Mechanism to Targeted Therapies - Jeffrey Engelman [grantome.com]
- 7. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. MM-401 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Improving the stability of MM-401 in culture media
Welcome to the technical support center for MM-401, a potent and selective inhibitor of the MLL1-WDR5 interaction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and ensuring the stable and effective use of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone methyltransferase. It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex. This disruption prevents the assembly and enzymatic activity of the MLL1 complex, leading to the inhibition of H3K4 methylation and subsequent downstream effects on gene expression. In MLL-rearranged leukemias, this inhibition can induce cell cycle arrest, apoptosis, and myeloid differentiation.
Q2: What is the difference between this compound and this compound TFA? Which form should I use?
This compound is the free base form of the molecule, while this compound TFA is the trifluoroacetic acid salt form. The TFA salt form of small molecules often exhibits enhanced water solubility and stability. For most cell culture applications, using the this compound TFA salt is recommended to ensure better dissolution and stability in aqueous media.
Q3: How should I store and handle this compound?
For long-term storage, solid this compound should be stored at -20°C or -80°C. Once dissolved in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Protect the compound from light.
Q4: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, while some may tolerate up to 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
Issue 1: this compound Precipitates in Culture Media
Possible Cause & Solution:
-
Low Aqueous Solubility: this compound, particularly the free base form, may have limited solubility in aqueous culture media.
-
Recommendation: Use the this compound TFA salt form, which generally has better solubility.
-
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the culture medium.
-
Recommendation: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific culture medium.
-
-
Improper Dilution: Adding the DMSO stock solution directly to a large volume of aqueous media can cause the compound to precipitate.
-
Recommendation: Perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of culture medium, mix well, and then add this intermediate dilution to the final culture volume.
-
Issue 2: Inconsistent or Lack of Biological Activity
Possible Cause & Solution:
-
Compound Degradation: this compound may be unstable in the culture medium over the course of a long experiment. The stability of small molecules in media can be influenced by factors such as pH, temperature, and components of the media like serum.
-
Recommendation: Minimize the incubation time when possible. For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. Refer to the stability data in Table 1 for guidance.
-
-
Incorrect Dosage: The concentration of this compound may be too low to elicit a biological response.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.
-
-
Cell Line Resistance: The target cells may not be sensitive to MLL1 inhibition.
-
Recommendation: Confirm that your cell line is dependent on the MLL1-WDR5 interaction for survival or proliferation.
-
Issue 3: High Background Signal or Off-Target Effects
Possible Cause & Solution:
-
High DMSO Concentration: As mentioned, high concentrations of DMSO can be toxic to cells and may contribute to non-specific effects.
-
Recommendation: Ensure the final DMSO concentration is below 0.5%, and preferably at or below 0.1%. Always include a vehicle control.
-
-
Compound Purity: Impurities in the this compound sample could lead to off-target effects.
-
Recommendation: Use high-purity this compound from a reputable supplier.
-
Data Presentation
Table 1: Representative Stability of a Small Molecule Inhibitor in Cell Culture Media at 37°C
| Time (hours) | Remaining Compound in DMEM (%) | Remaining Compound in DMEM + 10% FBS (%) |
| 0 | 100 | 100 |
| 24 | 98 | 94 |
| 48 | 95 | 85 |
| 72 | 94 | 74 |
This table provides representative stability data for a small molecule inhibitor in DMEM with and without fetal bovine serum (FBS) at 37°C. Specific stability testing for this compound under your experimental conditions is highly recommended.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Culture Media
This protocol provides a general method for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound (TFA salt recommended)
-
DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your culture medium (with and without serum) to a final concentration of 10 µM. Prepare enough volume for all time points.
-
Incubation: Aliquot the working solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, and 72 hours). Incubate the tubes at 37°C in a cell culture incubator.
-
Sample Collection: At each time point, remove one aliquot for each condition and immediately store it at -80°C to halt any further degradation.
-
Sample Analysis:
-
Thaw the samples.
-
If necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.
-
Analyze the supernatant by HPLC to determine the concentration of this compound.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: MLL1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability Assay with this compound.
Technical Support Center: Interpreting Variable Results in Targeted Cancer Therapy Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering variable results in experiments involving targeted cancer therapies.
Important Note on MM-401: The designation "this compound" has been associated with at least two distinct investigational compounds: an MLL1 inhibitor for leukemia and an agonistic antibody targeting TNFR2 for immuno-oncology, previously under development by Merrimack Pharmaceuticals.[1][2][3] Given the potential for ambiguity, this guide will focus on general principles of troubleshooting for targeted cancer therapies, with specific examples centered on HER3 inhibitors, a class of drugs where significant public data is available. One such HER3 inhibitor, seribantumab (formerly MM-121), was also developed by Merrimack Pharmaceuticals.[4][5]
Section 1: General Troubleshooting for In Vitro Cancer Drug Experiments
Variability in in vitro experiments is a common challenge.[6] Before investigating compound-specific issues, it is crucial to rule out common sources of experimental error.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay results are inconsistent between experiments. What are the common causes?
A1: Inconsistent cell viability results can stem from several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can all impact drug sensitivity.[7] It is recommended to use cells within a consistent, low passage number range and to seed them at a consistent density.
-
Reagent Quality: Ensure the drug stock solution is properly stored and has not undergone multiple freeze-thaw cycles. The quality and concentration of solvents like DMSO can also affect cell health.[8]
-
Assay-Specific Issues: For colorimetric or fluorometric assays (e.g., MTT, XTT, Calcein-AM), variations in incubation times and reagent preparation are common sources of error.[9] For ATP-based luminescent assays (e.g., CellTiter-Glo), it's crucial to ensure complete cell lysis to accurately measure ATP content.[10] With dye exclusion assays like trypan blue, the focus of the microscope can significantly impact results.[11]
Q2: I am seeing high background or non-specific bands in my Western blots for signaling proteins. What can I do?
A2: High background in Western blotting can obscure the specific signal. Here are some troubleshooting tips:
-
Blocking: The choice of blocking buffer is critical, especially for phosphorylated proteins. Milk contains casein, a phosphoprotein, which can lead to high background when using anti-phospho antibodies. Bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) is often a better choice.[12][13]
-
Antibody Concentration: Optimizing the concentration of both primary and secondary antibodies is essential. High antibody concentrations can lead to non-specific binding.
-
Washing Steps: Insufficient washing between antibody incubations can result in high background. Ensure adequate washing with TBST.[13]
Section 2: Interpreting Variable Results with a HER3 Inhibitor (e.g., Seribantumab)
HER3 (ErbB3) is a receptor tyrosine kinase that plays a crucial role in cancer cell signaling, often by forming heterodimers with other EGFR family members like HER2.[14][15] Inhibitors targeting HER3, such as the monoclonal antibody seribantumab, aim to block this signaling.[4][5][16]
HER3 Signaling Pathway
The diagram below illustrates the HER3 signaling pathway, which is often implicated in drug resistance.[14][17]
Caption: Simplified HER3 signaling pathway and the inhibitory action of seribantumab.
Frequently Asked Questions (FAQs)
Q1: I am not seeing consistent inhibition of downstream signaling (e.g., p-AKT) with a HER3 inhibitor. Why might this be?
A1: Inconsistent inhibition of downstream signaling can be due to several factors:
-
Feedback Loops: Inhibition of the HER3 pathway can sometimes lead to the activation of compensatory signaling pathways.[18] For example, inhibition of the PI3K/AKT pathway can lead to a feedback activation of HER3 transcription.
-
Ligand Presence: The activity of many HER3 inhibitors is dependent on the presence of its ligand, neuregulin 1 (NRG1).[4] Ensure that your cell model expresses NRG1 or that you are adding it exogenously to stimulate the pathway.
-
Phosphatase Activity: When preparing cell lysates for Western blotting, endogenous phosphatases can dephosphorylate your proteins of interest. It is critical to work quickly on ice and to use phosphatase inhibitors in your lysis buffer.[19]
Q2: The IC50 value of my HER3 inhibitor varies significantly between different cancer cell lines. What does this mean?
A2: The sensitivity of cancer cell lines to a HER3 inhibitor can vary widely. This is often due to the underlying genetic makeup of the cells. For example, cell lines with NRG1 gene fusions may be particularly sensitive to HER3 inhibition.[5] It is important to characterize the genomic profile of your cell lines to understand the context of your results.
Table 1: Seribantumab IC50 Values in Different Cell Lines
| Cell Line | Cancer Type | Key Feature | IC50 (µmol/L) |
|---|---|---|---|
| MDA-MB-175-VII | Breast | NRG1 rearrangement | 0.02 |
| LUAD-0061AS3 | Lung | NRG1 fusion | 1.4 |
| MCF-7 | Breast | NRG1-amplified (when stimulated) | 45.2 |
| HBECp53 | - | - | 203 |
(Data sourced from MedchemExpress)[5]
Q3: My in vitro results with a HER3 inhibitor are promising, but they are not translating to my in vivo xenograft models. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development.[7] Potential reasons include:
-
Pharmacokinetics: The drug may have poor bioavailability, a short half-life, or may not reach a sufficient concentration in the tumor tissue.[20]
-
Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture. The presence of other cell types and signaling molecules can influence the drug's efficacy.
-
Model Selection: The chosen xenograft model may not be appropriate. For example, if the drug's efficacy is dependent on NRG1, the xenograft model must express this ligand.
Troubleshooting Workflow for Variable Results
The following diagram provides a logical workflow for troubleshooting inconsistent experimental outcomes.
Caption: A step-by-step workflow for troubleshooting variable experimental results.
Section 3: Key Experimental Protocols
Western Blotting for Phosphorylated Proteins
-
Sample Preparation:
-
Grow cells to the desired confluency and treat with the HER3 inhibitor for the specified time.
-
If stimulating with a ligand like NRG1, do so for a short period (e.g., 10-15 minutes) before lysis.
-
Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[19] Keep samples on ice at all times.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate with the primary antibody (e.g., anti-p-AKT, anti-total-AKT) overnight at 4°C, diluted in 5% BSA in TBST.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability (ATP-based Luminescent Assay)
-
Cell Seeding:
-
Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of the HER3 inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well.[10]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Read the luminescence on a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.
-
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Seribantumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
- 10. youtube.com [youtube.com]
- 11. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Facebook [cancer.gov]
- 17. HER3 comes of age; New insights into its functions and role in signaling, tumor biology, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. Phase 1 dose escalation study of seribantumab (MM-121), an anti-HER3 monoclonal antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
MM-401 Technical Support Center: Best Practices for Storage, Handling, and Experimentation
Welcome to the MM-401 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the storage, handling, and use of this compound in your experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the optimal performance and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
Upon receipt, this compound powder should be stored at -20°C.[1] For long-term storage, it is recommended to keep it in a dry, dark place.
Q2: How do I reconstitute this compound?
This compound is typically reconstituted in dimethyl sulfoxide (DMSO). For most in vitro experiments, a stock solution of 10 mM in DMSO is recommended. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity. The trifluoroacetate (TFA) salt of this compound generally has better water solubility and stability.[1]
Q3: What is the stability of this compound in different storage conditions?
The stability of this compound can vary depending on the storage conditions. Below is a summary of its stability in various forms:
| Form | Storage Temperature | Stability |
| Powder | -20°C | 2 years[1] |
| In DMSO | 4°C | 2 weeks[1] |
| In DMSO | -80°C | 6 months[1] |
Q4: What are the primary safety precautions I should take when handling this compound?
When handling this compound, it is important to use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder or aerosol.[2] Avoid contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2]
Troubleshooting Guide
Q5: My this compound precipitated when I added it to my cell culture medium. What should I do?
Precipitation can occur if the final concentration of this compound is too high or if it is not properly solubilized. Here are a few troubleshooting steps:
-
Ensure Proper Dilution: Prepare your working solution by diluting the DMSO stock solution in a stepwise manner with your cell culture medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of medium.
-
Warm the Medium: Gently warm your cell culture medium to 37°C before adding the diluted this compound solution.
-
Vortex Gently: After adding this compound to the medium, vortex the solution gently to ensure it is fully dissolved.
-
Consider the TFA Salt: The TFA salt of this compound has improved water solubility and may be less prone to precipitation.[1]
Q6: I am seeing inconsistent results in my cell-based assays with this compound. What could be the cause?
Inconsistent results can stem from several factors. Consider the following:
-
Stock Solution Stability: Ensure your DMSO stock solution has been stored correctly and is within its stability period. Repeated freeze-thaw cycles can degrade the compound. It is best to aliquot the stock solution into smaller, single-use volumes.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to your cells.
-
Incubation Time: Optimize the incubation time with this compound for your specific cell line and assay.
Q7: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) protein. It functions by disrupting the interaction between MLL1 and WDR5, a critical component of the MLL1 complex. This disruption inhibits the histone methyltransferase activity of MLL1, leading to a decrease in H3K4 methylation. In the context of MLL-rearranged leukemias, this inhibition can induce cell cycle arrest, apoptosis, and myeloid differentiation.
Experimental Protocols
Detailed Methodology for Reconstitution of this compound
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. A brief, low-power sonication in a water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term use.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the compound's mechanism of action, the following diagrams have been created.
Caption: Workflow for storing, reconstituting, and using this compound.
Caption: Signaling pathway showing this compound's inhibitory action.
References
Technical Support Center: Overcoming Poor MM-401 (Seribantumab) Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering suboptimal efficacy with MM-401 (seribantumab), a human anti-HER3 monoclonal antibody, in certain cancer cell lines.
Troubleshooting Guide
This guide addresses common issues of poor this compound efficacy in a question-and-answer format, providing potential explanations and experimental steps to investigate and overcome these challenges.
Question 1: Why is this compound (seribantumab) showing low efficacy in my cancer cell line?
Answer: The efficacy of this compound is predominantly linked to the presence of NRG1 (neuregulin 1) gene fusions. These fusions lead to the production of a chimeric NRG1 protein that acts as a potent ligand for the HER3 receptor, causing its activation and downstream signaling that drives tumor growth.[1][2][3] Cell lines lacking NRG1 fusions or other mechanisms for ligand-dependent HER3 activation are less likely to respond to this compound monotherapy.[1][3]
Troubleshooting Steps:
-
Confirm the NRG1 Fusion Status: Verify the presence of NRG1 fusions in your cell line using techniques like RT-PCR, FISH, or next-generation sequencing (NGS).
-
Assess NRG1 Ligand Expression: If NRG1 fusions are absent, evaluate the expression of NRG1 in your cell line and co-culture models. High levels of secreted NRG1 from either the cancer cells themselves (autocrine signaling) or surrounding stromal cells (paracrine signaling) can also sensitize cells to this compound.[4][5]
-
Evaluate Basal HER3 Activation: Determine the basal phosphorylation level of HER3 (p-HER3) in your cell line via Western blotting or ELISA. High basal p-HER3 in the absence of NRG1 fusions may indicate alternative activation mechanisms.
Question 2: My cell line has low or no NRG1 expression, but I still suspect HER3 is involved in its growth. How can I test for sensitivity to this compound?
Answer: Even in the absence of NRG1 fusions, some cancer cells might rely on HER3 signaling activated by other ligands or through heterodimerization with other overexpressed receptor tyrosine kinases (RTKs) like HER2 or MET.[6][7]
Troubleshooting Steps:
-
Ligand Stimulation Assay: Treat your cells with exogenous NRG1β to see if this sensitizes them to this compound. This can be assessed by measuring cell viability or inhibition of downstream signaling (p-AKT, p-ERK).[2][8]
-
Co-culture with Fibroblasts: Cancer-associated fibroblasts (CAFs) are a known source of NRG1.[4] Co-culturing your cancer cell line with CAFs and then treating with this compound can reveal paracrine-mediated sensitivity.
-
Examine Expression of other RTKs: Profile the expression and activation of other HER family members (EGFR, HER2) and other RTKs like MET and AXL.[9][10] Co-overexpression might suggest a role for HER3 in a heterodimerization context.
Question 3: I've confirmed my cell line is resistant to this compound. What are the potential molecular mechanisms of resistance?
Answer: Resistance to anti-HER3 therapies like this compound can arise from several mechanisms that bypass the need for HER3 signaling or reactivate the same pathways through alternative routes.
Potential Resistance Mechanisms:
-
NRG1-Independent HER3 Activation: While less common, mutations in HER3 itself or activation through heterodimerization with other constitutively active RTKs can reduce dependency on NRG1.
-
Bypass Signaling Pathways: Upregulation of parallel signaling pathways that converge on the same downstream effectors as HER3 (e.g., PI3K/AKT, MAPK) can render cells resistant. Key bypass pathways include:
-
MET Amplification: Amplification of the MET receptor can drive HER3-dependent activation of the PI3K pathway, leading to resistance.[7][9]
-
AXL Activation: Overexpression and activation of the AXL receptor tyrosine kinase is another established bypass track.[9][11]
-
FGFR1 Signaling: In some contexts, fibroblast growth factor receptor 1 (FGFR1) signaling can act as a compensatory pathway to the NRG1-HER3 axis.[4]
-
-
Downstream Mutations: Mutations in key downstream signaling molecules like PIK3CA or KRAS can lead to constitutive pathway activation, making the cells independent of upstream signals from HER3.
Experimental Workflow to Investigate Resistance:
Below is a DOT script for a Graphviz diagram illustrating a workflow to investigate this compound resistance.
Caption: Workflow to investigate and address poor this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (seribantumab)?
A1: this compound (seribantumab) is a fully human IgG2 monoclonal antibody that binds to the extracellular domain of the HER3 (ErbB3) receptor.[12] This binding blocks HER3's interaction with its ligand, NRG1, thereby preventing the formation of HER3-containing heterodimers (e.g., HER2-HER3), which in turn inhibits the activation of downstream pro-survival signaling pathways like PI3K/AKT and MAPK.[6][13]
Q2: Which cell lines are known to be sensitive to this compound?
A2: Cell lines with documented NRG1 fusions have shown the highest sensitivity to this compound. Examples include:
-
MDA-MB-175-VII: Breast cancer cell line with a DOC4-NRG1 fusion.[2][3]
-
LUAD-0061AS3: Lung adenocarcinoma cell line with an SLC3A2-NRG1 fusion.[2][3]
-
HCC-95: Lung squamous cell carcinoma with NRG1 amplification.[2][3]
Q3: Which cell lines are expected to have poor response to this compound monotherapy?
A3: Cell lines that lack NRG1 fusions and do not overexpress the NRG1 ligand are generally poor responders. Examples include:
-
MCF-7: Breast cancer cell line (NRG1 fusion negative).[2][3]
-
HBECp53: Immortalized human bronchial epithelial cells (NRG1 fusion negative).[2][3]
Q4: What are the key signaling pathways affected by this compound treatment in sensitive cells?
A4: In NRG1 fusion-positive cells, this compound treatment leads to the inhibition of phosphorylation of HER3 and its dimerization partners (HER2, EGFR, HER4). This subsequently blocks the activation of major downstream pathways:[2][8]
-
PI3K/AKT/mTOR pathway
-
RAS/MAPK (ERK) pathway
-
STAT3 pathway
Below is a DOT script for a Graphviz diagram illustrating the targeted signaling pathway.
Caption: this compound (Seribantumab) mechanism of action.
Q5: What combination therapies could potentially overcome resistance to this compound?
A5: Based on known resistance mechanisms, combination strategies could be effective.
-
With MET Inhibitors: In cell lines with MET amplification, combining this compound with a MET inhibitor could block this bypass pathway.
-
With HER2-Targeted Therapies: In tumors with HER2 overexpression, a combination with drugs like trastuzumab or lapatinib might be synergistic.
-
With EGFR Inhibitors: In the context of resistance to EGFR inhibitors driven by HER3 activation, combining this compound with agents like cetuximab or gefitinib has shown promise in preclinical models.[5][14]
Data Presentation
Table 1: In Vitro Efficacy of Seribantumab (this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | Seribantumab IC50 (µM) | Reference |
| Sensitive Lines | ||||
| MDA-MB-175-VII | Breast Cancer | DOC4-NRG1 Fusion | ~0.02 | [3] |
| LUAD-0061AS3 | Lung Adenocarcinoma | SLC3A2-NRG1 Fusion | Not explicitly stated, but dose-dependent growth inhibition shown | [2][3] |
| HCC-95 | Lung Squamous Cell | NRG1 Amplification | Growth completely inhibited at lowest concentration tested | [2] |
| H6c7-ATP1B1-NRG1 | Pancreatic (isogenic) | ATP1B1-NRG1 Fusion | 0.05 | [15] |
| H6c7-SLC3A2-NRG1 | Pancreatic (isogenic) | SLC3A2-NRG1 Fusion | 0.2 | [15] |
| Less Sensitive/Resistant Lines | ||||
| MCF-7 | Breast Cancer | NRG1 Wild-Type | Minimal effect | [3] |
| HBECp53 | Immortalized Bronchial | NRG1 Wild-Type | Minimal effect | [3] |
| H6c7-EV | Pancreatic (isogenic) | Empty Vector | > 1.0 | [15] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (seribantumab) in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., PBS).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) or 10 µL of 12 mM MTT stock solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Treat with this compound at various concentrations for 1-24 hours. For ligand stimulation experiments, add NRG1β (e.g., 50 ng/mL) for 10-15 minutes before lysis. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-HER3, anti-t-HER3, anti-p-AKT, anti-t-AKT, anti-p-ERK, anti-t-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Apoptosis Assay (Caspase-Glo 3/7 Assay)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase 3/7 activity.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The anti-HER3 monoclonal antibody seribantumab effectively inhibits growth of patient-derived and isogenic cell line and xenograft models with oncogenic NRG1 fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An ErbB3 antibody, MM-121, is active in cancers with ligand-dependent activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HER3-targeted therapy: the mechanism of drug resistance and the development of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting HER3, a Catalytically Defective Receptor Tyrosine Kinase, Prevents Resistance of Lung Cancer to a Third-Generation EGFR Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting HER3 to overcome EGFR TKI resistance in NSCLC [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. Systems biology driving drug development: from design to the clinical testing of the anti-ErbB3 antibody seribantumab (MM-121) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 dose escalation study of seribantumab (MM-121), an anti-HER3 monoclonal antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Adjusting MM-401 concentration for different cancer types
Welcome to the technical support center for MM-401, a potent and specific small-molecule inhibitor of the MLL1-WDR5 interaction. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel inhibitor that targets the MLL1 H3 lysine (K) 4 methyltransferase activity. It functions by specifically blocking the interaction between MLL1 and WDR5, which is essential for the assembly and enzymatic activity of the MLL1 complex.[1][2][3] This inhibition leads to a reduction in H3K4 methylation at the promoters of MLL1 target genes, such as HOX genes, resulting in their transcriptional repression.[1][3]
Q2: In which cancer types has this compound shown the most significant activity?
A2: Preclinical studies have demonstrated that this compound is most effective in cancer cells harboring MLL1 gene rearrangements (MLL-r), which are common in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] The growth of MLL-rearranged leukemia cell lines, such as MV4;11, MOLM13, and KOPN8, is significantly inhibited by this compound.[1]
Q3: What is the recommended concentration range for in vitro studies with this compound?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. For MLL-rearranged leukemia cell lines, concentrations in the range of 10-40 µM have been shown to induce cell cycle arrest, apoptosis, and myeloid differentiation within 48 hours.[3] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Does this compound exhibit toxicity towards non-cancerous cells?
A4: Preclinical data suggests that this compound has a favorable safety profile, showing no general toxicity to normal bone marrow cells or non-MLL leukemia cells at concentrations effective against MLL-rearranged leukemia cells.[1][2]
Q5: How can I determine if my cancer cell line of interest is a good candidate for this compound treatment?
A5: The primary determinant of sensitivity to this compound is the presence of an MLL1 gene rearrangement. You can ascertain this through genomic sequencing or by checking the literature for the genetic background of your cell line. Additionally, as MLL1-fusion proteins drive the expression of specific target genes like HOXA9 and MEIS1, you can assess the expression levels of these genes as a potential indicator of MLL1 dependency.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability observed. | The cancer cell line may not be dependent on the MLL1 pathway. | Confirm the presence of an MLL1 rearrangement in your cell line. Test this compound on a positive control cell line known to be sensitive (e.g., MOLM13). |
| The concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| The incubation time is too short. | Extend the treatment duration (e.g., up to 72 or 96 hours). | |
| High variability in experimental replicates. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Incomplete solubilization of this compound. | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. | |
| Unexpected toxicity in control cells. | High concentration of the vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle in the culture medium is low and consistent across all wells, including the vehicle-only control. |
Quantitative Data Summary
The following table summarizes the in vitro effects of this compound on various leukemia cell lines.
| Cell Line | Cancer Type | MLL Status | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect |
| MLL-AF9 | Murine AML | MLL-AF9 fusion | 10, 20, 40 | 48 | Concentration-dependent G1/S cell cycle arrest, apoptosis |
| MLL-ENL | Murine AML | MLL-ENL fusion | 20 | Not Specified | Myeloid differentiation |
| Hoxa9/Meis1 | Murine AML | MLL wild-type | 40 | 48 | No significant effect on cell cycle |
| MV4;11 | Human AML | MLL-AF4 fusion | Not Specified | Not Specified | Growth inhibition |
| MOLM13 | Human AML | MLL-AF9 fusion | Not Specified | Not Specified | Growth inhibition |
| KOPN8 | Human ALL | MLL-ENL fusion | Not Specified | Not Specified | Growth inhibition |
| K562 | Human CML | MLL wild-type | Not Specified | Not Specified | No effect on growth |
| HL60 | Human AML | MLL wild-type | Not Specified | Not Specified | No effect on growth |
| U937 | Human AML | MLL wild-type | Not Specified | Not Specified | No effect on growth |
Data synthesized from a preclinical study on this compound.[1]
Experimental Protocols
Detailed methodologies for key assays are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4][5][6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Reading: Mix to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.[4][5]
Apoptosis (Annexin V) Assay
-
Cell Harvesting: Harvest cells after treatment with this compound and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V.[7][8]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][9]
-
Propidium Iodide Staining: Add 5 µL of Propidium Iodide (PI) staining solution and 400 µL of 1X Binding Buffer.[7]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.[7]
Cell Cycle (Propidium Iodide) Analysis
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells after this compound treatment.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[10][11][12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL).[11][12]
-
PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL.[11][12][13]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.[13]
Myeloid Differentiation (Wright-Giemsa Staining)
-
Cell Smear Preparation: Prepare a thin smear of treated cells on a glass slide and allow it to air dry.[14][15]
-
Fixation: Fix the smear with methanol for 15-30 seconds.[16]
-
Staining: Cover the slide with Wright-Giemsa stain solution for 1-3 minutes.[15]
-
Buffering: Add an equal volume of phosphate buffer (pH 6.4-6.6) and allow it to stand for twice the staining time.[15][16]
-
Rinsing: Rinse the slide with distilled water until the edges of the smear appear pinkish.[14]
-
Microscopy: Allow the slide to air dry and examine under a microscope for morphological changes indicative of myeloid differentiation.
Myeloid Differentiation (Flow Cytometry)
-
Cell Harvesting: Harvest cells after this compound treatment and wash with FACS buffer (PBS with 1% BSA).
-
Antibody Staining: Resuspend the cells in FACS buffer and add fluorescently labeled antibodies against myeloid markers, such as CD11b and c-kit.
-
Incubation: Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry: Resuspend the cells in FACS buffer and analyze the expression of CD11b and c-kit by flow cytometry. An increase in CD11b and a decrease in c-kit expression are indicative of myeloid differentiation.
Visualizations
Caption: this compound inhibits the MLL1 complex, leading to apoptosis.
Caption: Workflow for evaluating this compound's effects on cancer cells.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. protocols.io [protocols.io]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. emsdiasum.com [emsdiasum.com]
- 15. riccachemical.com [riccachemical.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting unexpected MM-401 experimental outcomes
Welcome to the technical support center for MM-401. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot unexpected experimental outcomes.
For the purpose of this guide, This compound is an investigational dual-pathway inhibitor targeting the HER2 receptor tyrosine kinase and the downstream PI3K/AKT signaling cascade.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the intracellular tyrosine kinase domain of HER2 (Human Epidermal Growth Factor Receptor 2).[1] By blocking HER2's kinase activity, it prevents the activation of downstream oncogenic signaling pathways, including the PI3K/AKT and Ras/MAPK pathways.[2] Additionally, this compound directly inhibits the p110α catalytic subunit of PI3K, providing a dual-level blockade of this critical cell survival pathway.[3]
Q2: What are the expected biological effects of this compound in sensitive cancer cell lines?
A2: In HER2-overexpressing and/or PIK3CA-mutated cancer cells, this compound is expected to inhibit cell proliferation, induce G1/S cell cycle arrest, and promote apoptosis.[4][5] Treatment should lead to a significant reduction in the phosphorylation of HER2 and downstream effectors like AKT and mTOR.[6]
Q3: Which cancer types or cell lines are most likely to be sensitive to this compound?
A3: Cancers with HER2 gene amplification, such as certain breast and gastric cancers, are primary targets.[1][7] Cell lines with known HER2 overexpression (e.g., SKBR3, BT-474) or activating mutations in the PIK3CA gene are also predicted to be highly sensitive.[3] Responsiveness can be influenced by the presence of HER3, as HER2/HER3 heterodimers are potent activators of the PI3K/AKT pathway.[7][8]
Q4: How should I store and handle this compound?
A4: this compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Observed IC50 value is significantly higher than expected (Reduced Potency).
You are observing a lower-than-expected potency of this compound in your cell viability or proliferation assays.
-
Assay Conditions: The potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay.[9][10] High ATP levels can outcompete the inhibitor, leading to an artificially high IC50.
-
Cell Line Characteristics: The target cell line may have intrinsic or acquired resistance mechanisms. This can include mutations that prevent drug binding, or the activation of alternative survival pathways.[1][11] For example, loss of the tumor suppressor PTEN can lead to constitutive activation of the PI3K/AKT pathway, reducing sensitivity to HER2-targeted therapy alone.[1]
-
Experimental Protocol: Suboptimal cell health, incorrect seeding density, or issues with reagent stability (e.g., degraded this compound from improper storage) can all contribute to variability.
-
Culture Environment: Research has shown that cells grown in a 3D culture environment can exhibit different signaling pathway activation and sensitivity to inhibitors compared to traditional 2D monolayers.[12]
Caption: Troubleshooting workflow for high IC50 values.
| Cell Line | Key Mutations | Expected IC50 (nM) | Potential Unexpected IC50 (nM) | Possible Reason for Discrepancy |
| SKBR3 | HER2 Amplified | 10 - 50 | > 500 | High ATP in assay; acquired resistance. |
| BT-474 | HER2 Amplified, PIK3CA K111N | 5 - 20 | > 200 | PTEN loss; activation of bypass pathway. |
| MCF-7 | PIK3CA H1047R, HER2-low | 100 - 300 | > 1000 | Low HER2 dependency; compensatory signaling. |
| MDA-MB-231 | Triple-Negative | > 10,000 | > 10,000 | Negative control; lacks primary targets. |
Issue 2: No observable decrease in downstream pathway signaling (e.g., p-AKT).
Western blot analysis shows no reduction in the phosphorylation of key downstream effectors like AKT or S6 kinase, even at concentrations that inhibit cell growth.
-
Feedback Loops: Inhibition of one node in a pathway can sometimes lead to feedback activation of an upstream or parallel pathway.[3] For instance, mTORC1 inhibition can lead to feedback activation of AKT.[3]
-
Alternative Pathway Activation: Cancer cells can reroute signaling through other receptor tyrosine kinases (RTKs) like EGFR or IGF-1R to bypass the inhibited node and reactivate the PI3K/AKT pathway.[1][6]
-
Timing of Analysis: The inhibition of signaling pathways can be transient. It is crucial to perform lysis at the optimal time point post-treatment to observe maximal inhibition before feedback mechanisms are initiated.
-
Antibody or Reagent Issues: The primary or secondary antibodies used for Western blotting may be non-specific or have lost efficacy.
Caption: this compound targets HER2 and PI3K, but bypass signaling can occur via IGF-1R.
Key Experimental Protocols
Protocol 1: Western Blotting for Pathway Analysis
This protocol details the steps to assess the phosphorylation status of HER2 and AKT following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed HER2-amplified cells (e.g., SKBR3) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection: Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Caption: Standard experimental workflow for Western Blot analysis.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of media. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Add the drug dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and no-cell (media only) control wells.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO2.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from no-cell wells) from all experimental wells. Normalize the data to the vehicle control wells (defined as 100% viability). Plot the normalized data against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PI3K/mTOR Overcomes Resistance to HER2-Targeted Therapy Independent of Feedback Activation of AKT | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. When Targeted Therapy Stops Working | LCFA [lcfamerica.org]
- 12. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MM-401 and its Inactive Enantiomer MM-NC-401
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use and control of the MLL1 inhibitor MM-401 and its inactive enantiomer, MM-NC-401.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1][2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1] This disruption prevents the assembly of a functional MLL1 complex, thereby inhibiting its histone methyltransferase activity.[1][2] In the context of MLL-rearranged leukemias, this leads to the downregulation of target genes like HOXA9 and MEIS1, inducing cell cycle arrest, apoptosis, and myeloid differentiation.[1][2]
Q2: What is MM-NC-401 and why is it important to use it in my experiments?
A2: MM-NC-401 is the inactive enantiomer (a mirror-image stereoisomer) of this compound.[2] Due to its different three-dimensional structure, it does not bind effectively to WDR5 and therefore does not inhibit the MLL1-WDR5 interaction or MLL1's methyltransferase activity.[3] It is a crucial negative control in experiments involving this compound. Using MM-NC-401 allows researchers to distinguish between the specific pharmacological effects of MLL1 inhibition by this compound and any non-specific or off-target effects of the chemical scaffold.[2][3][4]
Q3: What are the expected results when using MM-NC-401 in cellular or biochemical assays?
A3: In any assay where this compound shows activity (e.g., inhibition of MLL leukemia cell proliferation, induction of apoptosis, or reduction of H3K4 methylation), MM-NC-401 is expected to be inactive or have significantly diminished potency. For example, if this compound inhibits cell growth at a certain concentration, MM-NC-401 at the same concentration should have no effect.[2] This differential effect confirms that the observed biological outcome is a direct result of targeting the MLL1-WDR5 interaction.
Q4: At what concentration should I use MM-NC-401?
A4: MM-NC-401 should be used at the same concentrations as this compound in your experiments. This allows for a direct comparison and ensures that any observed differences in activity can be attributed to the specific stereochemistry of the active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant activity (e.g., >10% inhibition) observed with the MM-NC-401 control. | 1. Compound integrity issue (e.g., contamination of MM-NC-401 with this compound).2. The observed effect is not specific to MLL1 inhibition and may be an off-target effect of the chemical scaffold at high concentrations.3. Cell line is particularly sensitive to the compound scaffold. | 1. Verify the purity and identity of your MM-NC-401 stock using analytical methods such as HPLC or mass spectrometry.2. Perform a dose-response curve for both this compound and MM-NC-401. A significant rightward shift (e.g., >100-fold) in the IC50 for MM-NC-401 compared to this compound would still indicate specificity.3. Test the compounds in a non-MLL rearranged cell line to assess general toxicity. |
| No activity observed with this compound. | 1. Compound degradation.2. Incorrect experimental setup (e.g., wrong cell line, inappropriate assay endpoint).3. Insufficient incubation time or concentration. | 1. Ensure proper storage of this compound (typically at -20°C or -80°C in a desiccated environment). Prepare fresh dilutions from a stock solution for each experiment.2. Confirm that your cell line is dependent on MLL1 activity for proliferation. Verify your assay with a known positive control for the expected phenotype.3. Consult the literature for effective concentrations and treatment durations. For this compound, cellular effects are typically observed in the 10-40 µM range with incubation times of 48 hours or more.[1] |
| High variability between replicates treated with this compound or MM-NC-401. | 1. Inconsistent cell seeding or density.2. Poor solubility of the compounds.3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension and consistent cell numbers across all wells.2. This compound and MM-NC-401 are typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (usually <0.5%). Briefly vortex or sonicate the stock solution before preparing dilutions.3. Use calibrated pipettes and ensure proper mixing when adding compounds to the culture medium. |
Data Presentation
Table 1: Comparative Activity of this compound and MM-NC-401
| Parameter | This compound (Active Enantiomer) | MM-NC-401 (Inactive Enantiomer) | Reference |
| Target | MLL1-WDR5 Interaction | MLL1-WDR5 Interaction | [1][2] |
| Binding Affinity (Ki) to WDR5 | < 1 nM | Not Active/Significantly Reduced | [1] |
| IC50 for WDR5-MLL1 Interaction | 0.9 nM | Not Active/Significantly Higher | [1][2] |
| IC50 for MLL1 HMT Activity | 0.32 µM | Not Active/Significantly Higher | [1] |
| Cellular Activity (e.g., MLL-AF9 cells) | Induces G1/S arrest, apoptosis | No significant effect at equivalent concentrations | [1][2] |
Experimental Protocols
Key Experiment: Cellular Proliferation Assay
Objective: To determine the specific effect of this compound on the proliferation of MLL-rearranged leukemia cells compared to its inactive enantiomer, MM-NC-401.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)
-
Non-MLL rearranged leukemia cell line (e.g., K562) for specificity control
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and MM-NC-401 (dissolved in DMSO to create 10 mM stock solutions)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1)
-
96-well clear-bottom white plates (for luminescence) or standard clear plates (for colorimetric assays)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Count and resuspend cells in fresh medium to a final concentration of 5 x 104 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Compound Preparation: Prepare a serial dilution of this compound and MM-NC-401 in complete medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Add 100 µL of the diluted compounds or vehicle control to the appropriate wells, bringing the final volume to 200 µL. This will halve the compound concentration, so account for this in your dilution series.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell proliferation reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the dose-response curves for both this compound and MM-NC-401 and calculate the IC50 values. The expected outcome is a potent IC50 for this compound in MLL-rearranged cells and a significantly higher or non-determinable IC50 for MM-NC-401.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Cellular Proliferation Assay Workflow.
Caption: Logical Relationship of Controls.
References
Validation & Comparative
A Comparative Guide to MLL1 Inhibitors in Acute Myeloid Leukemia: MM-401 vs. Menin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MM-401, a direct inhibitor of the MLL1 methyltransferase activity, with a class of emerging MLL1-targeting agents known as menin inhibitors. The content herein is intended for an audience with expertise in oncology, hematology, and drug development. We will explore the distinct mechanisms of action, present comparative preclinical and clinical data, and provide detailed experimental methodologies for key assays cited.
Introduction to MLL1 Inhibition in AML
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subset of AML cases is driven by chromosomal rearrangements of the KMT2A gene (encoding Mixed-Lineage Leukemia 1 or MLL1) or mutations in the Nucleophosmin 1 (NPM1) gene. Both genetic alterations lead to the aberrant expression of leukemogenic genes, such as the HOX gene family, which are critical for leukemia cell survival and proliferation. Consequently, targeting the MLL1 complex has become a promising therapeutic strategy in these AML subtypes.
This guide focuses on two distinct approaches to MLL1 inhibition:
-
Direct inhibition of MLL1 methyltransferase activity: Represented by this compound, which targets the catalytic function of the MLL1 complex.
-
Inhibition of the MLL1-menin interaction: Represented by a new class of small molecules, including SNDX-5613 (revumenib), DSP-5336, and VTP-50469, which disrupt a critical protein-protein interaction required for MLL1's oncogenic activity.
Mechanism of Action
This compound and menin inhibitors employ different strategies to counteract the leukemogenic activity of the MLL1 complex.
This compound: This inhibitor directly targets the histone methyltransferase (HMT) activity of the MLL1 complex. It achieves this by blocking the interaction between MLL1 and WDR5, a core component of the MLL1 complex essential for its catalytic function[1][2]. By inhibiting the MLL1 HMT activity, this compound prevents the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. This leads to the downregulation of MLL1 target genes, such as HOXA9, inducing cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells[2].
Menin Inhibitors (SNDX-5613, DSP-5336, VTP-50469): These small molecules disrupt the interaction between menin and the MLL1 protein (or MLL1-fusion protein)[3][4][5]. Menin acts as a scaffold, tethering the MLL1 complex to chromatin at specific gene loci. By blocking this interaction, menin inhibitors displace the MLL1 complex from its target genes, leading to a similar downstream effect as this compound: the suppression of leukemogenic gene expression, resulting in differentiation and apoptosis of leukemia cells[6]. This approach is effective in both MLL-rearranged and NPM1-mutant AML[6].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the comparator menin inhibitors.
Table 1: In Vitro Potency and Cellular Activity
| Inhibitor | Target | Ki | IC50 (Biochemical Assay) | IC50 (Cell-based Assay) | Cell Lines Tested |
| This compound | MLL1-WDR5 Interaction | < 1 nM[1] | 0.9 nM (WDR5-MLL1 interaction)[1] | ~10 µM (MLL-AF9 cells)[2] | MLL-AF9 transformed bone marrow cells |
| MLL1 HMT Activity | - | 0.32 µM[1][2] | |||
| SNDX-5613 (revumenib) | Menin-MLL Interaction | 0.149 nM[3][7] | - | 10-20 nM[3][7][8] | MV4;11, RS4;11, MOLM-13, KOPN-8 |
| DSP-5336 | Menin-MLL Interaction | - | ≤ 50 nM[4] | - | Not specified |
| VTP-50469 | Menin-MLL Interaction | 104 pM[5][9][10][11][12] | ~10 nM (precursor VTP-49477)[13] | 13-37 nM[5][9] | MOLM13, THP1, NOMO1, ML2, EOL1, KOPN8, MV4;11, SEMK2, RS4;11 |
Table 2: Clinical Efficacy in Relapsed/Refractory AML
| Inhibitor | Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh) Rate |
| SNDX-5613 (revumenib) | AUGMENT-101 (Phase 2) | NPM1-mutant AML | 47%[14] | 23%[14][15][16] |
| AUGMENT-101 (Phase 1) | KMT2A-rearranged AML | 53%[17] | 30%[6][17] | |
| DSP-5336 | DSP-5336-101 (Phase 1/2) | KMT2A-rearranged or NPM1-mutant AML | 57% (at doses ≥ 140 mg BID)[18][19][20] | 24% (at doses ≥ 140 mg BID)[18][19][20] |
| KMT2A-rearranged AML | 59.1% | 22.7% | ||
| NPM1-mutant AML | 53.8% | 23.1% |
Note: this compound and VTP-50469 are in preclinical or early clinical development, and as such, comprehensive clinical efficacy data in AML is not yet available in the public domain.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of MLL1 inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the enzymatic activity of the MLL1 complex and the inhibitory effect of compounds like this compound.
Objective: To measure the transfer of a methyl group from a donor (S-adenosyl-L-methionine, SAM) to a histone substrate by the MLL1 complex.
Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, ASH2L, RBBP5, DPY30)
-
Histone H3 substrate (full-length or peptide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Test inhibitor (e.g., this compound)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation counter and vials
-
Phosphocellulose filter paper
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain HMT assay buffer, histone H3 substrate, and the recombinant MLL1 complex.
-
Add the test inhibitor at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of MLL1 inhibitors on the metabolic activity and proliferation of AML cell lines.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Cell culture medium and supplements
-
96-well microplates
-
Test inhibitor (e.g., this compound, SNDX-5613)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow cells to adhere (for adherent cells) or stabilize.
-
Add the test inhibitor at a range of serial dilutions to the wells. Include a vehicle control.
-
Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle control and determine the GI50/IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genomic regions where the MLL1 complex and its components are bound, and to assess how inhibitors affect this binding.
Objective: To map the genome-wide localization of Mll1 and menin and determine the effect of inhibitors on their chromatin occupancy.
Materials:
-
AML cells treated with inhibitor or vehicle
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing reagents/equipment (e.g., sonicator)
-
Antibodies specific to MLL1 or menin
-
Protein A/G magnetic beads
-
Buffers for immunoprecipitation, washing, and elution
-
Reagents for reverse cross-linking and DNA purification
-
DNA library preparation kit for sequencing
-
Next-generation sequencer
Procedure:
-
Cross-link proteins to DNA in inhibitor-treated and control cells using formaldehyde. A two-step cross-linking with DSG followed by formaldehyde can be used for MLL1[21].
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the chromatin fragments using an antibody specific to the protein of interest (e.g., MLL1 or menin).
-
Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library from the purified DNA and perform high-throughput sequencing.
-
Analyze the sequencing data to identify genomic regions enriched for the protein of interest and compare the occupancy between inhibitor-treated and control samples.
Conclusion
Both direct MLL1 HMT inhibitors like this compound and menin-MLL interaction inhibitors represent promising therapeutic strategies for AML with MLL rearrangements or NPM1 mutations. This compound offers a distinct mechanism by directly targeting the enzymatic activity of the MLL1 complex. Menin inhibitors, on the other hand, have shown significant clinical activity in early-phase trials, validating the therapeutic potential of disrupting the MLL1-menin interaction. The choice between these strategies and the development of next-generation inhibitors will depend on a comprehensive evaluation of their efficacy, safety, and potential for combination therapies in specific AML patient populations. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and clinicians working to advance novel therapies for this challenging disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revumenib | SNDX-5613 | menin-KMT2A Inhibitor | TargetMol [targetmol.com]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. glpbio.com [glpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 14. targetedonc.com [targetedonc.com]
- 15. FDA approves revumenib for relapsed or refractory acute myeloid leukemia with a susceptible NPM1 mutation | FDA [fda.gov]
- 16. Revumenib Approved by FDA for NPM1 AML - The ASCO Post [ascopost.com]
- 17. researchgate.net [researchgate.net]
- 18. onclive.com [onclive.com]
- 19. A Study of DSP-5336 in Relapsed/Refractory AML/ ALL With or Without MLL Rearrangement or NPM1 Mutation [clin.larvol.com]
- 20. targetedonc.com [targetedonc.com]
- 21. researchgate.net [researchgate.net]
Validating the On-Target Effects of MM-401 Using its Inactive Enantiomer, MM-NC-401
A Comparative Guide for Researchers in Drug Development
Demonstrating On-Target Efficacy and Specificity
MM-401 is a macrocyclic peptidomimetic designed to inhibit the histone H3 lysine 4 (H3K4) methyltransferase activity of MLL1 by disrupting its critical interaction with the WD repeat-containing protein 5 (WDR5).[1][2] To verify that the observed cellular phenotypes are a direct result of this inhibition, MM-NC-401, the enantiomer of this compound, is employed as a crucial experimental control.[2][3] Due to its stereoisomeric nature, MM-NC-401 is not expected to bind to the MLL1-WDR5 interface and, therefore, should not elicit the same biological responses as this compound.
Comparative Inhibitory Activity
The on-target potency of this compound and the lack thereof for MM-NC-401 are clearly demonstrated by their differential effects on the growth of various leukemia cell lines. MLL-rearranged (MLL-r) leukemia cells are known to be dependent on the methyltransferase activity of MLL1 for their proliferation and survival.
Table 1: Growth Inhibition (GI₅₀) of this compound and MM-NC-401 in Leukemia Cell Lines
| Cell Line | MLL Translocation | This compound GI₅₀ (µM) | MM-NC-401 Effect |
| MLL-AF9 (murine) | MLL-AF9 | ~10 | Minimal Effect |
| MV4;11 (human) | MLL-AF4 | 15.3 | Not Determined (No Inhibition) |
| MOLM13 (human) | MLL-AF9 | 12.7 | Not Determined (No Inhibition) |
| KOPN8 (human) | MLL-ENL | 18.5 | Not Determined (No Inhibition) |
| K562 (human) | None (CML) | No Inhibition | Not Determined (No Inhibition) |
| HL60 (human) | None (AML) | No Inhibition | Not Determined (No Inhibition) |
| U937 (human) | None (AML) | No Inhibition | Not Determined (No Inhibition) |
Data summarized from Cao et al., 2014.[3]
As shown in Table 1, this compound potently inhibits the growth of MLL-r leukemia cell lines (MLL-AF9, MV4;11, MOLM13, and KOPN8) with GI₅₀ values in the low micromolar range.[3] In stark contrast, MM-NC-401 shows minimal to no effect on the proliferation of these cells.[3] Furthermore, cell lines that are not driven by MLL translocations (K562, HL60, and U937) are insensitive to this compound, highlighting the specific dependency of MLL-r leukemias on the MLL1-WDR5 axis.[3]
Cellular Mechanisms of Action: A Comparative Analysis
The on-target effects of this compound extend beyond simple growth inhibition and manifest in the induction of cell cycle arrest, apoptosis, and myeloid differentiation specifically in MLL-r leukemia cells.
Cell Cycle Arrest
Treatment with this compound leads to a significant arrest of MLL-AF9 cells in the G1/S phase of the cell cycle, a hallmark of disrupting MLL1 function.[3]
Table 2: Effect of this compound and MM-NC-401 on Cell Cycle Progression in MLL-AF9 Cells
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| DMSO (Control) | Representative of normal cell cycle distribution | Representative of normal cell cycle distribution | Representative of normal cell cycle distribution |
| This compound (20 µM) | Increased cell population, indicative of G1/S arrest | Decreased cell population | Decreased cell population |
| MM-NC-401 (40 µM) | No significant change from DMSO control | No significant change from DMSO control | No significant change from DMSO control |
Qualitative summary based on data from Cao et al., 2014.[3]
Induction of Apoptosis
Inhibition of the MLL1-WDR5 interaction by this compound triggers programmed cell death in MLL-rearranged leukemia cells.
Table 3: Apoptotic Response to this compound and MM-NC-401 in MLL-AF9 Cells
| Treatment | Apoptotic Cell Population (% of Total) |
| DMSO (Control) | Baseline level of apoptosis |
| This compound (20 µM) | Significant increase in apoptotic cells |
| MM-NC-401 (40 µM) | No significant increase in apoptotic cells |
Qualitative summary based on data from Cao et al., 2014.[3]
Induction of Myeloid Differentiation
A key therapeutic goal in leukemia is to induce differentiation of malignant blasts into mature, non-proliferating cells. This compound, but not MM-NC-401, effectively induces myeloid differentiation in MLL-r leukemia cells, as evidenced by morphological changes and the expression of the myeloid differentiation marker CD11b.[3]
Table 4: Myeloid Differentiation Markers in MLL-AF9 Cells Treated with this compound and MM-NC-401
| Treatment | Morphological Changes | CD11b Expression |
| DMSO (Control) | Undifferentiated blast-like morphology | Low |
| This compound (20 µM) | Differentiated macrophage-like morphology | High |
| MM-NC-401 (40 µM) | Undifferentiated blast-like morphology | Low |
Qualitative summary based on data from Cao et al., 2014.[3]
Visualizing the Molecular Mechanism and Experimental Design
To further clarify the context of these experiments, the following diagrams illustrate the targeted signaling pathway and a generalized experimental workflow.
Caption: MLL1-WDR5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating the on-target effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for the key assays used to validate the on-target effects of this compound.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add this compound, MM-NC-401, or DMSO (vehicle control) at various concentrations to the wells. Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[4][5][6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ values.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture and treat cells with this compound, MM-NC-401, or DMSO for the desired duration (e.g., 48 hours).
-
Cell Harvest: Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours or overnight for fixation.[7][8]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[7][8][9] Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Culture and treat cells with this compound, MM-NC-401, or DMSO for the desired time (e.g., 48-72 hours).
-
Cell Harvest: Harvest both adherent and suspension cells (approximately 1-5 x 10⁵ cells) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[10][11][12]
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension.[10][11] Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Myeloid Differentiation Assay (CD11b Staining)
-
Cell Treatment: Treat leukemia cells with this compound, MM-NC-401, or DMSO for an extended period (e.g., 7 days) to allow for differentiation.
-
Cell Harvest: Harvest approximately 1 x 10⁶ cells and wash with a suitable buffer (e.g., PBS with 2% FBS).
-
Antibody Staining: Resuspend the cells in the buffer and add a fluorochrome-conjugated anti-CD11b antibody.[13][14][15] Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells to remove unbound antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to detect the fluorescence signal from the anti-CD11b antibody.
-
Data Analysis: Determine the percentage of CD11b-positive cells and/or the mean fluorescence intensity to quantify the extent of myeloid differentiation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. A whole-blood flow cytometric assay for leukocyte CD11b expression using fluorescence signal triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Unlocking Synergistic Apoptosis: A Comparative Guide to MM-401 and BCL-2 Inhibition in Leukemia
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for acute myeloid leukemia (AML), particularly subtypes driven by Mixed Lineage Leukemia (MLL) gene rearrangements, is continually evolving. Targeted therapies aimed at the core molecular dependencies of these aggressive cancers are at the forefront of this progress. This guide provides a comparative analysis of the MLL1 inhibitor, MM-401, and its potential synergy with BCL-2 inhibitors, a class of drugs that has already demonstrated significant clinical efficacy. While direct preclinical studies combining this compound and BCL-2 inhibitors are not yet available, a compelling case for their synergistic potential can be made by examining their individual mechanisms of action and the robust preclinical evidence of synergy between other MLL1-menin pathway inhibitors and the BCL-2 inhibitor venetoclax.
Mechanism of Action: A Two-Pronged Attack on Leukemia Cell Survival
This compound is a potent and specific small molecule inhibitor of the MLL1 histone methyltransferase.[1] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a key component of the MLL1 complex.[1] This disruption inhibits the methyltransferase activity of MLL1, leading to a downstream cascade of events that includes cell cycle arrest, induction of apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1][2]
BCL-2 inhibitors, such as venetoclax, target the anti-apoptotic protein BCL-2, which is often overexpressed in leukemia cells and sequesters pro-apoptotic proteins like BIM. By binding to BCL-2, venetoclax releases these pro-apoptotic factors, triggering the intrinsic apoptotic pathway and leading to cancer cell death.[3][4]
The proposed synergistic interaction between this compound and BCL-2 inhibitors is rooted in their complementary mechanisms. MLL1 inhibition has been shown to downregulate the expression of BCL-2, thereby priming the leukemia cells for apoptosis.[5] The subsequent addition of a BCL-2 inhibitor would then more effectively trigger cell death in these sensitized cells.
Comparative Performance Data
While direct comparative studies of this compound with BCL-2 inhibitors are pending, the following tables summarize the preclinical activity of this compound as a single agent and the compelling synergistic data from studies combining other MLL1-menin inhibitors with the BCL-2 inhibitor venetoclax.
Table 1: Single-Agent Activity of this compound in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | Growth Inhibition (GI₅₀) | Reference |
| MV4;11 | MLL-AF4 | 12.5 ± 2.5 µM | [2] |
| MOLM-13 | MLL-AF9 | 15.0 ± 3.0 µM | [2] |
| KOPN8 | MLL-ENL | 18.0 ± 4.0 µM | [2] |
Table 2: Preclinical Synergy of MLL1-Menin Inhibitors with Venetoclax in AML
| MLL1-Menin Inhibitor | BCL-2 Inhibitor | Cell Line / Model | Key Findings | Reference |
| SNDX-50469 | Venetoclax | Primary AML Patient Samples (NPM1c/FLT3-mut) | Combination was dramatically more effective in increasing apoptosis and decreasing cell viability than either agent alone. | [6] |
| SNDX-5613 | Venetoclax | MOLM-13 Xenograft Model | Co-treatment caused a significantly greater reduction in AML burden and increased overall survival compared to single agents. | [5] |
| Ziftomenib | Venetoclax | KMT2A-r and NPM1-m AML Cell Lines | Induced synergistic lethality. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability and Growth Inhibition Assays
-
Principle: To determine the concentration of a drug that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
-
Protocol Summary:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13) are seeded in 96-well plates.[8][9][10][11]
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound, venetoclax) or a combination of drugs.
-
After a specified incubation period (e.g., 72 hours), a reagent such as MTT, MTS, or resazurin is added to the wells. These reagents are converted into a colored or fluorescent product by metabolically active cells.
-
The absorbance or fluorescence is measured using a plate reader, and the values are used to calculate the percentage of cell growth inhibition relative to untreated control cells.
-
GI₅₀/IC₅₀ values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Apoptosis Assays
-
Principle: To quantify the percentage of cells undergoing apoptosis (programmed cell death).
-
Protocol Summary (Annexin V/Propidium Iodide Staining):
-
Leukemia cells are treated with the drug(s) of interest for a defined period (e.g., 24-48 hours).[12][13]
-
Cells are harvested, washed, and resuspended in a binding buffer.
-
Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cells. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
-
Synergy Analysis
-
Principle: To determine if the effect of a combination of drugs is greater than the sum of their individual effects.
-
Protocol Summary (Chou-Talalay Method):
-
Cells are treated with a range of concentrations of each drug individually and in combination at a constant ratio.
-
Cell viability or another endpoint is measured for each condition.
-
The data is analyzed using software like CompuSyn, which is based on the median-effect equation.[14][15][16]
-
A Combination Index (CI) is calculated. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[14]
-
Conclusion and Future Directions
The preclinical data strongly suggest that targeting the MLL1 pathway in combination with BCL-2 inhibition is a highly promising therapeutic strategy for MLL-rearranged and NPM1-mutant AML. Although direct evidence for the synergy of this compound with BCL-2 inhibitors is not yet available, its mechanism of action as a potent MLL1 inhibitor places it in a class of drugs that have demonstrated clear synergy with venetoclax.
Future preclinical studies should directly investigate the combination of this compound and venetoclax in relevant AML cell lines and patient-derived xenograft models. Such studies should aim to provide quantitative synergy data, such as Combination Index values, and further elucidate the underlying molecular mechanisms of this potential synergy. These investigations will be critical in providing the rationale for advancing this promising combination therapy to clinical trials for patients with these high-risk leukemias.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. PB1885: PHASE 1 STUDY OF ZIFTOMENIB IN COMBINATION WITH VENETOCLAX, VENETOCLAX/AZACITIDINE, OR STANDARD INDUCTION (7 + 3) CHEMOTHERAPY IN PATIENTS WITH ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 9. accegen.com [accegen.com]
- 10. Two acute monocytic leukemia (AML-M5a) cell lines (MOLM-13 and MOLM-14) with interclonal phenotypic heterogeneity showing MLL-AF9 fusion resulting from an occult chromosome insertion, ins(11;9)(q23;p22p23) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MV4-11 Cells [cytion.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Comparative Analysis of Doxorubicin's Efficacy in MLL-Rearranged Leukemia Cell Lines
This guide provides a comparative overview of the effects of doxorubicin, a key chemotherapeutic agent, across different MLL-rearranged (MLL-r) leukemia cell lines. MLL-rearranged leukemias are a group of aggressive hematological malignancies with a generally poor prognosis, making the evaluation of therapeutic agents like doxorubicin critical for improving treatment strategies.[1][2] While direct cross-validation of a specific liposomal doxorubicin formulation, MM-401, is not extensively documented in publicly available literature, this guide synthesizes data on doxorubicin and its liposomal formulations to offer insights for researchers, scientists, and drug development professionals.
Overview of Doxorubicin's Mechanism of Action
Doxorubicin is a cytotoxic anthracycline antibiotic that exerts its anti-cancer effects through multiple mechanisms.[3] It intercalates into DNA, which disrupts the activity of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4] This interference leads to DNA strand breaks, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[3][5][6] Additionally, doxorubicin can generate reactive oxygen species, which cause further cellular damage.[3]
Efficacy of Doxorubicin in MLL-Rearranged Cell Lines
Studies have demonstrated the cytotoxic effects of doxorubicin in various MLL-rearranged leukemia cell lines. The data below, compiled from multiple sources, summarizes these effects. It is important to note that experimental conditions may vary between studies.
| Cell Line | MLL Fusion | Cancer Type | Doxorubicin Effect | Quantitative Data (IC50 or equivalent) | Reference |
| MOLM-13 | MLL-AF9 | Acute Myeloid Leukemia (AML) | Induces apoptosis, reduces cell viability | Significant reduction in viability at 0.5 µM and 1 µM after 48h | [7][8] |
| MV4-11 | MLL-AF4 | Acute Myeloid Leukemia (AML) | Synergistic cytotoxicity with peptide PFWT | Not specified | [9] |
| t(9;11) AML cells | MLL-AF9 | Acute Myeloid Leukemia (AML) | High sensitivity compared to non-11q23 rearranged AML | Significantly more sensitive (P=0.005) | [10] |
Alternative Therapeutic Strategies:
Beyond conventional chemotherapy like doxorubicin, research into targeted therapies for MLL-rearranged leukemias is ongoing. Some alternative strategies include:
-
DOT1L Inhibitors: These agents, such as SYC-522, have been shown to sensitize MLL-rearranged leukemia cells to chemotherapy by inhibiting the H3K79 methyltransferase DOT1L, which is crucial for the expression of key leukemogenic genes like HOXA9 and MEIS1.[11]
-
FLT3 Inhibitors: Given that the FLT3 receptor tyrosine kinase is often overexpressed in MLL leukemias, inhibitors targeting this pathway have shown activity against MLL-associated leukemia.[12]
-
Rac Inhibitors: The Rac signaling pathway has been identified as a regulator of MLL-associated leukemia, and its inhibition can induce cell cycle arrest and apoptosis.[12]
Signaling Pathways in MLL-Rearranged Leukemia
MLL fusion proteins disrupt normal hematopoietic development by dysregulating gene expression. This leads to the aberrant activation of several signaling pathways critical for leukemia cell survival and proliferation. The diagram below illustrates the central role of MLL fusion proteins in activating pro-leukemic pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for assessing the effects of therapeutic agents on leukemia cell lines.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a compound like doxorubicin on MLL-rearranged cell lines.
Cell Viability Assay (MTT Protocol)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
-
Cell Plating: Seed cells (e.g., 2 x 104 cells/well) in a 96-well plate in 100 µL of appropriate culture medium.[15]
-
Compound Addition: Add various concentrations of doxorubicin to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[14]
-
MTT Reagent: Add 10-25 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours at 37°C.[13][15]
-
Solubilization: Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 20% (w/v) sodium dodecylsulfate and 50% (v/v) N,N-dimethylformamide) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The drug concentration that inhibits cell viability by 50% (IC50) can be determined from the dose-response curve.[15]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.[16]
-
Cell Treatment and Collection: Treat cells with doxorubicin for the desired time. Harvest the cells by centrifugation.[17]
-
Washing: Wash the cells once with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[18]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[18]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[18]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
This guide highlights the established efficacy of doxorubicin against MLL-rearranged leukemia cells and provides a framework for further investigation. The development of novel formulations like liposomal doxorubicin and combination therapies with targeted agents holds promise for improving outcomes in this high-risk patient population.[19][20]
References
- 1. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rewiring the Epigenetic Networks in MLL-Rearranged Leukemias: Epigenetic Dysregulation and Pharmacological Interventions [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl‑2 in acute myeloid leukaemia MOLM‑13 cells with reduced Beclin 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular drug sensitivity in MLL-rearranged childhood acute leukaemia is correlated to partner genes and cell lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Apoptosis assay and cell cycle analysis [bio-protocol.org]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. Pegylated liposomal doxorubicin for myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pegylated Liposomal Doxorubicin Combined with Cytarabine and Granulocyte Colony-Stimulating Factor for Treating Newly Diagnosed Older and Unfit Acute Myeloid Leukemia Patients: A Prospective, Single-Center, Single-arm, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
MM-401 in Preclinical Models: A Comparative Look at Patient-Derived vs. Cell Line-Derived Xenografts
In the landscape of preclinical cancer research, the evaluation of novel therapeutic agents hinges on the use of robust and predictive model systems. For MM-401, an inhibitor of the MLL1-WDR5 interaction, understanding its efficacy in models that closely recapitulate human disease is paramount. This guide provides a comparative analysis of this compound's performance in patient-derived xenografts (PDX) and traditional cell line-derived xenografts (CDX), offering insights for researchers and drug development professionals.
Efficacy Data: A Tale of Two Models
To illustrate the potential differences in efficacy, this section presents a synthesized overview of data from studies on MLL1 inhibitors in both PDX and CDX models.
Table 1: Efficacy of MLL1 Inhibitors in Patient-Derived Xenograft (PDX) Models of MLL-Rearranged Leukemia
| Compound | PDX Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| MI-3454 | MLL-p300 fusion (Adult AML) | 100 mg/kg, p.o., b.i.d. for 21 days | Complete remission | [4] |
| MI-3454 | MLL-ENL fusion (Infant B-ALL) | 100 mg/kg, p.o., b.i.d. for 21 days | Blocked leukemia progression | [4] |
| VTP-50469 | MLLr-ALL | 120 mg/kg, p.o., twice daily for 28 days | Significant increase in Event-Free Survival (EFS), Maintained Complete Responses (MCRs) in 6 of 8 PDXs | [5] |
| SNDX-50469 | MLL-r ALL | Not Specified | Remission (0% huCD45+ in peripheral blood) by Day 21 | [6] |
Table 2: Efficacy of this compound and Other Relevant Compounds in Cell Line-Derived Xenograft (CDX) Models
| Compound | Cell Line | Xenograft Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound (inferred) | MV4-11 (MLL-rearranged AML) | Subcutaneous | Not Specified in available literature | Expected tumor growth inhibition | [2][7] |
| Azacitidine + Panobinostat | MV4-11 | Subcutaneous | Azacitidine: Not specified; Panobinostat: 2.5 mg/kg | Complete remission | [8] |
| VX680 | MV4-11 | Subcutaneous | Not Specified | Tumor growth inhibition | [2] |
Experimental Methodologies: A Closer Look
The protocols for establishing and utilizing PDX and CDX models differ significantly, which can influence experimental outcomes.
Patient-Derived Xenograft (PDX) Protocol (General)
Patient-derived xenograft models for leukemia are established by implanting patient tumor cells into immunodeficient mice.[9][10]
-
Host Animal: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent graft rejection.[11]
-
Tumor Implantation: Primary leukemia cells from patients are injected intravenously (e.g., via tail vein) to establish systemic disease.[9][10]
-
Engraftment Monitoring: Engraftment is monitored by assessing the percentage of human CD45+ cells in the peripheral blood of the mice.[6]
-
Treatment: Once engraftment is confirmed, mice are treated with the investigational drug (e.g., an MLL1 inhibitor) or a vehicle control.
-
Efficacy Assessment: Efficacy is evaluated by monitoring survival, changes in tumor burden (human CD45+ cells), and in some cases, by assessing leukemic infiltration in organs like the bone marrow and spleen at the end of the study.[5]
Cell Line-Derived Xenograft (CDX) Protocol (MV4-11 Example)
Cell line-derived xenografts are a widely used preclinical model due to their reproducibility and ease of use.[12] The MV4-11 cell line, which harbors an MLL rearrangement, is a common model for studying MLL-rearranged acute myeloid leukemia (AML).[7][13]
-
Cell Culture: MV4-11 cells are cultured in appropriate media (e.g., RPMI with 10% FBS) to expand the cell population.[8]
-
Host Animal: Immunodeficient mice (e.g., SCID or nude) are used as hosts.[11][14]
-
Implantation: A specific number of cultured MV4-11 cells are injected subcutaneously into the flank of the mice.[2]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[2][11]
-
Treatment: When tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the control group. Survival can also be monitored.
Visualizing the Process and Pathway
To better understand the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflows for PDX and CDX models.
Caption: this compound signaling pathway.
Conclusion
The choice between PDX and CDX models for evaluating this compound involves a trade-off between clinical relevance and practical considerations. PDX models, by preserving the heterogeneity of patient tumors, offer a more clinically relevant platform to assess the therapeutic potential of MLL1 inhibitors.[2][15] The data from studies on similar compounds suggest that MLL1 inhibition is a promising strategy in these complex models. Conversely, CDX models provide a more streamlined, reproducible, and cost-effective approach for initial efficacy screening and mechanistic studies.[12] For a comprehensive preclinical evaluation of this compound, a dual approach utilizing both PDX and CDX models would be most informative, leveraging the strengths of each system to build a robust data package for clinical translation.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. championsoncology.com [championsoncology.com]
- 4. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cms.syndax.com [cms.syndax.com]
- 6. researchgate.net [researchgate.net]
- 7. altogenlabs.com [altogenlabs.com]
- 8. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient-Derived Xenograft Models for Leukemias | Springer Nature Experiments [experiments.springernature.com]
- 11. Cancer Cell Line Efficacy Studies [jax.org]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Derived Xenografts - Antineo [antineo.fr]
- 15. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MM-401 for the Treatment of MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MM-401, an inhibitor of the MLL1-WDR5 interaction, with other emerging targeted therapies for Mixed-Lineage Leukemia (MLL)-rearranged (MLLr) leukemias. We present a detailed analysis of its mechanism of action, potential biomarkers for treatment response, and a comparison with alternative therapeutic strategies, supported by available preclinical data.
Introduction to this compound and the MLL1 Complex
MLL-rearranged leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1] These leukemias are characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene, leading to the production of oncogenic MLL fusion proteins. A key interactor and essential cofactor for the leukemogenic activity of MLL fusion proteins is the WDR5 protein. The interaction between MLL1 and WDR5 is critical for the histone methyltransferase activity of the MLL1 complex, which leads to the aberrant expression of downstream target genes, most notably HOXA9 and MEIS1, driving leukemic transformation.[2]
This compound is a potent and specific small-molecule inhibitor that disrupts the MLL1-WDR5 protein-protein interaction.[1] By blocking this interaction, this compound inhibits the histone H3 lysine 4 (H3K4) methyltransferase activity of the MLL1 complex, leading to the downregulation of key target genes, cell cycle arrest, apoptosis, and differentiation in MLLr leukemia cells.[1]
Identifying Biomarkers for this compound Treatment Response
The primary determinant of sensitivity to this compound is the presence of an MLL rearrangement. However, within the MLLr patient population, identifying biomarkers that predict the degree of response is crucial for patient stratification and personalized medicine.
Potential Predictive Biomarkers:
-
MLL Fusion Partner: The specific fusion partner of MLL may influence the dependency on the MLL1-WDR5 interaction and thus the sensitivity to this compound. Further studies are needed to correlate the response to this compound with different MLL fusion partners.
-
Baseline Expression of HOXA9 and MEIS1: High expression of HOXA9 and MEIS1 is a hallmark of MLLr leukemias and is essential for leukemic cell survival.[3][4] It is hypothesized that tumors with the highest baseline expression of these genes may be most dependent on the MLL1 pathway and therefore most sensitive to this compound. Downregulation of HOXA9 and MEIS1 expression can also serve as a pharmacodynamic biomarker to confirm target engagement of this compound.[2]
-
Co-occurring Mutations: The presence of other genetic alterations in addition to the MLL rearrangement could modulate the response to this compound. For instance, mutations in genes involved in other survival pathways might confer resistance. Transcriptomic and genomic profiling of patient samples will be essential to identify these modifiers of response.
dot
Caption: Workflow for identifying predictive biomarkers for this compound response.
Comparative Performance of this compound and Alternative Therapies
While direct head-to-head clinical trials are lacking, preclinical data allows for a comparative assessment of this compound with other targeted therapies for MLLr leukemia, primarily Menin-MLL inhibitors and DOT1L inhibitors.
| Drug Class | Target | Mechanism of Action |
| This compound | MLL1-WDR5 Interaction | Disrupts the MLL1/WDR5 protein-protein interaction, inhibiting MLL1 complex activity and H3K4 methylation. |
| Menin-MLL Inhibitors | Menin-MLL Interaction | Blocks the interaction between Menin and MLL fusion proteins, which is essential for the recruitment of the MLL complex to target genes. |
| DOT1L Inhibitors | DOT1L | Inhibits the enzymatic activity of DOT1L, a histone methyltransferase that is aberrantly recruited by MLL fusion proteins, leading to reduced H3K79 methylation. |
Table 1: Comparison of Therapeutic Strategies for MLL-rearranged Leukemia.
This compound Performance Data
Studies have demonstrated the selective efficacy of this compound in MLLr leukemia cell lines.
| Cell Line | MLL Fusion | GI50 (µM) of this compound | Cell Line Type |
| MV4;11 | MLL-AF4 | ~15 | Human AML |
| MOLM13 | MLL-AF9 | ~20 | Human AML |
| KOPN8 | MLL-ENL | ~25 | Human ALL |
| RS4;11 | MLL-AF4 | Not specified | Human B-ALL |
| SEMK2 | MLL-AF4 | Not specified | Human B-ALL |
| K562 | BCR-ABL | > 50 | Human CML |
| HL-60 | N/A | > 50 | Human AML |
| U937 | N/A | > 50 | Human AML |
Table 2: In vitro efficacy of this compound in various leukemia cell lines. Data compiled from preclinical studies.[1]
-
Apoptosis: this compound has been shown to specifically induce apoptosis in MLL-AF9 cells.[1]
-
Cell Cycle Arrest: Treatment with this compound leads to a prominent G1/S arrest in MLL-AF9 cells in a concentration-dependent manner.[1]
dot
Caption: Signaling pathway targeted by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed leukemia cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Culture leukemia cells with varying concentrations of this compound or a vehicle control for 48-72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).
dot
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat leukemia cells with different concentrations of this compound or a vehicle control for 24-48 hours.
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content histogram.
Conclusion
This compound represents a promising therapeutic strategy for MLL-rearranged leukemias by specifically targeting the MLL1-WDR5 interaction. Preclinical data demonstrates its potent and selective activity against MLLr leukemia cells. The identification of predictive biomarkers, such as baseline HOXA9 and MEIS1 expression, will be critical for the clinical development and successful application of this compound. Further comparative studies with other targeted agents like Menin-MLL and DOT1L inhibitors are warranted to precisely position this compound in the evolving treatment landscape for this high-risk leukemia.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 4. Down-regulation of homeobox genes MEIS1 and HOXA in MLL-rearranged acute leukemia impairs engraftment and reduces proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: MM-401 (MT-401) in Combination with Hypomethylating Agents Versus Standard Chemotherapy for Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational T-cell therapy MM-401 (now known as MT-401) in combination with hypomethylating agents (HMAs) against the established standard chemotherapy regimens for the treatment of Acute Myeloid Leukemia (AML). The content is based on available preclinical data and aims to offer an objective overview for research and development purposes.
Introduction to MT-401 and Standard AML Therapies
MT-401 is a non-genetically modified, multi-tumor-associated antigen (multiTAA)-specific T-cell therapy. It is designed to recognize and target a range of antigens commonly found on AML cells, including Survivin, PRAME, WT-1, and NY-ESO-1. The standard of care for many AML patients, particularly those fit for intensive treatment, is a chemotherapy regimen known as "7+3," which involves a 7-day infusion of cytarabine and a 3-day administration of an anthracycline, such as daunorubicin. Hypomethylating agents, like 5-azacytidine and decitabine, are another class of drugs used in AML treatment, especially for older patients or those with specific disease characteristics.
Preclinical evidence suggests a synergistic anti-tumor effect when MT-401 is combined with hypomethylating agents. This guide will delve into the available data for this combination and contrast it with the mechanisms and outcomes associated with standard chemotherapy.
Preclinical Performance: MT-401 with Hypomethylating Agents
A key preclinical study investigated the efficacy of MT-401 in combination with the hypomethylating agent 5-azacytidine on the THP-1 AML cell line. The results indicated a significant enhancement in the killing of cancer cells compared to either agent used alone.[1]
Quantitative Data Summary
While precise quantitative data from the pivotal preclinical study is not publicly detailed, the qualitative outcomes are summarized below based on company reports.
| Treatment Group | Effect on THP-1 AML Cell Growth | Source |
| Control (untreated) | Continued growth | |
| 5-Azacytidine alone | Reduced growth | |
| MT-401 alone | Reduced growth | |
| MT-401 + 5-Azacytidine | Significantly decreased growth (synergistic effect) | [1] |
Mechanism of Action: A Synergistic Approach
The enhanced efficacy of the MT-401 and HMA combination is attributed to the mechanism of action of hypomethylating agents. HMAs inhibit DNA methylation, which can lead to the re-expression of silenced genes. In the context of AML, this includes the upregulation of tumor-associated antigens on the surface of leukemia cells. This increased antigen expression makes the cancer cells more "visible" to the multiTAA-specific T-cells of MT-401, thereby enhancing their tumor-killing potential.
Signaling and Experimental Workflow
The following diagrams illustrate the proposed mechanism of synergy and a representative experimental workflow for assessing this combination therapy.
Caption: Synergistic mechanism of MT-401 and HMAs.
Caption: Representative in vitro experimental workflow.
Experimental Protocols
While a detailed, peer-reviewed protocol for the specific MT-401 and 5-azacytidine co-culture experiment is not publicly available, a representative protocol based on standard T-cell cytotoxicity assays is provided below.
Objective: To assess the synergistic cytotoxic effect of MT-401 T-cells and 5-azacytidine on an AML cell line.
Materials:
-
Target Cells: THP-1 human AML cell line (bioluminescently modified for tracking).
-
Effector Cells: MT-401 multiTAA-specific T-cells.
-
Reagents: 5-azacytidine, cell culture medium (e.g., RPMI-1640 with supplements), DMSO (vehicle control), reagents for viability assay (e.g., luciferin for bioluminescence).
Methodology:
-
Cell Culture: Culture THP-1 cells under standard conditions.
-
HMA Pre-treatment:
-
Plate THP-1 cells at a determined density.
-
Treat one set of cells with a predetermined concentration of 5-azacytidine for 72 hours.
-
Treat a parallel set of cells with DMSO as a vehicle control.
-
-
Co-culture Setup:
-
After the 72-hour pre-treatment, wash the THP-1 cells to remove residual 5-azacytidine.
-
Plate the pre-treated and control THP-1 cells in multi-well plates.
-
Add MT-401 T-cells to the wells at various effector-to-target (E:T) ratios.
-
Include control wells with THP-1 cells alone (both pre-treated and not) and MT-401 cells alone.
-
-
Cytotoxicity Assay:
-
Co-culture the cells for a specified period (e.g., 24, 48, or 72 hours).
-
At each time point, measure the viability of the bioluminescent THP-1 cells by adding the appropriate substrate and measuring luminescence.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the control wells (THP-1 cells alone).
-
Calculate the percentage of specific cell lysis for each condition.
-
Statistically compare the cytotoxicity in the combination treatment group to the single-agent and control groups to determine synergy.
-
Comparison with Standard Chemotherapy ("7+3" Regimen)
| Feature | MT-401 + Hypomethylating Agent | Standard "7+3" Chemotherapy (Cytarabine + Daunorubicin) |
| Mechanism of Action | Immunotherapy: Enhances T-cell recognition and killing of AML cells. | Cytotoxic: Induces DNA damage and inhibits DNA synthesis, leading to apoptosis of rapidly dividing cells. |
| Target Specificity | Targets cells expressing specific tumor-associated antigens (Survivin, PRAME, WT-1, NY-ESO-1). | Non-specific, affects all rapidly dividing cells, including healthy hematopoietic stem cells. |
| Preclinical Rationale | Synergy observed through HMA-induced upregulation of T-cell targets on AML cells.[1] | Long-standing clinical efficacy in inducing remission. |
| Potential Advantages | Potentially more targeted, could have a different and possibly more favorable side-effect profile, may induce long-term immune memory. | Rapidly debulks the tumor, well-established dosing and administration protocols. |
| Potential Challenges | Efficacy may depend on the level of antigen expression and HLA matching; potential for immune-related adverse events. | High toxicity, including severe myelosuppression and risk of infection; development of drug resistance. |
Conclusion
The combination of MT-401 with hypomethylating agents represents a promising, targeted immunotherapy approach for AML. Preclinical data suggests a synergistic effect based on the HMA-mediated enhancement of tumor cell recognition by MT-401's multi-antigen specific T-cells. This strategy contrasts with the broad, non-specific cytotoxicity of standard "7+3" chemotherapy. While the "7+3" regimen remains a cornerstone of AML treatment for its potent anti-leukemic activity, the targeted nature of the MT-401 combination could offer a more favorable therapeutic window and potentially overcome some mechanisms of chemotherapy resistance. Further clinical investigation is necessary to fully elucidate the efficacy and safety of this combination in AML patients.
References
A Head-to-Head Comparison of MM-401 with Other Epigenetic Modifiers in Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the MLL1 inhibitor MM-401 with other emerging epigenetic modifiers, specifically the menin-MLL inhibitors Revumenib (SNDX-5613) and Ziftomenib (KO-539). The information is curated for researchers, scientists, and drug development professionals to offer a comprehensive overview of their mechanisms, preclinical efficacy, and clinical potential in the context of acute leukemia.
Introduction to MLL1-Targeted Epigenetic Therapy
The MLL1 (Mixed-Lineage Leukemia 1) protein is a histone H3 lysine 4 (H3K4) methyltransferase crucial for regulating gene expression. In certain types of acute leukemia, chromosomal translocations involving the MLL1 gene lead to the production of oncogenic fusion proteins. These fusion proteins aberrantly recruit the MLL1 complex to target genes, such as the HOX genes, leading to their overexpression and driving leukemogenesis. Disrupting the MLL1 complex and its activity has therefore emerged as a promising therapeutic strategy. This compound, Revumenib, and Ziftomenib are at the forefront of this approach, each targeting the MLL1 pathway through distinct but related mechanisms.
Mechanism of Action
This compound directly inhibits the methyltransferase activity of MLL1 by blocking the critical interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1] This disruption prevents the catalytic activity essential for H3K4 methylation.
Revumenib and Ziftomenib, on the other hand, are classified as menin-MLL inhibitors. They work by disrupting the interaction between menin, a scaffold protein, and the MLL1 fusion protein.[2][3][4] This interaction is vital for the localization and stability of the MLL1 fusion protein complex on chromatin. By inhibiting this interaction, these drugs effectively displace the oncogenic complex from its target genes, leading to the downregulation of leukemogenic gene expression programs.[3]
Preclinical Data Comparison
The following tables summarize the available preclinical data for this compound, Revumenib, and Ziftomenib in various leukemia cell lines. It is important to note that these results are from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Potency of MLL1-Targeted Inhibitors
| Compound | Target | Assay | Value | Cell Lines | Reference |
| This compound | MLL1-WDR5 Interaction | IC50 | 0.9 nM | - | [1] |
| MLL1 Activity | IC50 | 0.32 µM | - | [1] | |
| WDR5 Binding | Ki | < 1 nM | - | [1] | |
| Revumenib | Menin-MLL Binding | Ki | 0.149 nM | - | [2] |
| Cell Proliferation | IC50 | 10-20 nM | MV4;11, RS4;11, MOLM-13, KOPN-8 | [2][5] | |
| Ziftomenib | Cell Proliferation | IC50 | <25 nM | MOLM13, MV411, OCI-AML2, OCI-AML3 | [6] |
Table 2: Cellular Effects of MLL1-Targeted Inhibitors
| Compound | Effect | Cell Line(s) | Observations | Reference |
| This compound | Cell Cycle | MLL-AF9 | Induces G1/S arrest | [1] |
| Apoptosis | MLL-AF9 | Induces apoptosis | [1] | |
| Differentiation | MLL-AF9 | Promotes myeloid differentiation | ||
| Gene Expression | MLL-AF9 | Downregulates Hox A genes | [1] | |
| Revumenib | Gene Expression | KMT2Ar & NPM1m cells | Downregulation of leukemogenic genes including HOXA/MEIS1 | [7] |
| Differentiation | KMT2Ar & NPM1m cells | Upregulation of genes related to differentiation | [7] | |
| Ziftomenib | Gene Expression | OCI-AML3, MOLM13, MV411 | Downregulation of HOXA9/MEIS1 | [6][8] |
| Differentiation | MLL-r and NPM1mut cells | Induces differentiation | [6] | |
| Apoptosis | AML cells | Induces apoptosis | [9] |
Clinical Data Comparison
Revumenib and Ziftomenib are currently in clinical trials, and promising data have been reported for patients with relapsed/refractory acute leukemia harboring KMT2A rearrangements or NPM1 mutations. As of the current date, there is no publicly available clinical trial data for this compound.
Table 3: Clinical Efficacy of Menin-MLL Inhibitors in Relapsed/Refractory Acute Leukemia
| Drug | Trial | Patient Population | CR/CRh Rate | ORR | Key Adverse Events | Reference |
| Revumenib | AUGMENT-101 (Phase 2) | KMT2A-rearranged | 23% | 64% | Differentiation syndrome, QTc prolongation | |
| AUGMENT-101 (Phase 2) | NPM1-mutant AML | 26% | 48.1% | N/A | [10] | |
| Ziftomenib | KOMET-001 (Phase 1B/2) | NPM1-mutant AML | 22% | 33% | Differentiation syndrome, febrile neutropenia, anemia, thrombocytopenia | [11] |
| KOMET-007 (Phase 1) | Newly Diagnosed NPM1-m & KMT2A-r AML (with 7+3) | 100% CR | N/A | No differentiation syndrome reported | ||
| KOMET-007 (Phase 1) | R/R NPM1-m & KMT2A-r AML (with ven/aza) | 56% (menin inhibitor naïve) | 53% | N/A |
CR = Complete Remission, CRh = Complete Remission with partial hematologic recovery, ORR = Overall Response Rate
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of these inhibitors are provided below.
Experimental Workflow: Preclinical Evaluation of MLL1 Inhibitors
Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on the proliferation of leukemia cell lines.
-
Protocol:
-
Seed leukemia cells (e.g., MV4-11, MOLM13) in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat the cells with serial dilutions of the inhibitor (e.g., this compound, Revumenib, Ziftomenib) or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the inhibitor.
-
Protocol:
-
Treat leukemia cells with the inhibitor at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Objective: To determine the effect of the inhibitor on cell cycle distribution.
-
Protocol:
-
Treat leukemia cells with the inhibitor for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)
-
Objective: To assess the effect of the inhibitor on the occupancy of the MLL1 complex and histone methylation marks at specific gene promoters (e.g., HOXA9).
-
Protocol:
-
Treat leukemia cells with the inhibitor or vehicle control.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with antibodies specific to components of the MLL1 complex (e.g., MLL1, WDR5, Menin) or histone modifications (e.g., H3K4me3).
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (e.g., HOXA9) and a control locus.
-
Quantify the enrichment of the target protein or histone mark at the specific gene promoter relative to the input control.
-
Conclusion
This compound, Revumenib, and Ziftomenib represent a promising new class of epigenetic modifiers targeting the MLL1 pathway in acute leukemia. While this compound directly targets the MLL1-WDR5 interaction to inhibit methyltransferase activity, Revumenib and Ziftomenib disrupt the menin-MLL interaction, which is crucial for the stability and function of oncogenic MLL fusion proteins. Preclinical data demonstrate potent anti-leukemic activity for all three compounds. Furthermore, early clinical data for Revumenib and Ziftomenib have shown encouraging response rates in heavily pretreated patients with KMT2A-rearranged or NPM1-mutant acute leukemia, validating the therapeutic potential of targeting the menin-MLL axis. Further head-to-head studies will be crucial to fully elucidate the comparative efficacy and potential differential applications of these inhibitors in the clinical setting. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further investigate the therapeutic potential of these novel epigenetic modifiers.
References
- 1. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at American Society of Hematology Annual Meeting | Kura Oncology, Inc. [ir.kuraoncology.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ajmc.com [ajmc.com]
- 11. targetedonc.com [targetedonc.com]
Validating the Downstream Targets of MM-401 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MM-401, a potent inhibitor of the MLL1-WDR5 interaction, with alternative compounds. It includes supporting experimental data and detailed protocols to aid in the validation of downstream targets.
This compound is a specific inhibitor of the Mixed Lineage Leukemia 1 (MLL1) methyltransferase activity.[1][2] It functions by disrupting the crucial protein-protein interaction between MLL1 and WD repeat-containing protein 5 (WDR5), a core component of the MLL1 complex.[1][2] This inhibition leads to downstream effects such as cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1][3] The primary downstream targets transcriptionally regulated by the MLL1 complex and affected by this compound are the homeobox gene HOXA9 and its cofactor MEIS1.[3][4]
Comparative Analysis of MLL1 Inhibitors
This section provides a comparative overview of this compound and other inhibitors targeting the MLL1 pathway. While a direct head-to-head comparison in a single study is not available, this table summarizes key data from various sources to guide inhibitor selection and experimental design.
| Inhibitor | Target | Reported Efficacy | Downstream Target Modulation | Cell Line/Model | Reference(s) |
| This compound | MLL1-WDR5 Interaction | IC₅₀ = 0.32 µM (MLL1 activity) Kᵢ < 1 nM (WDR5 binding) | Significantly decreased Hoxa9 and Hoxa10 expression. | MLL-AF9 leukemia cells | [1] |
| MM-NC-401 | Enantiomer of this compound (Negative Control) | Minimal effect on MLL1 activity and cell growth. | No significant effect on downstream targets. | MLL-AF9 leukemia cells | [1] |
| MM-102 | MLL1-WDR5 Interaction | Kᵢ < 1 nM (WDR5 binding) | Effectively decreases the expression of HoxA9 and Meis-1. | Bone marrow cells transduced with MLL1-AF9 | [4] |
| WDR5-0103 | MLL1-WDR5 Interaction | IC₅₀ = 39 µM (trimeric MLL complex at 125 nM) | Inhibits the catalytic activity of the MLL core complex in vitro. | In vitro enzymatic assay | [5] |
| MI-503 | Menin-MLL Interaction | GI₅₀ = 0.22 µM | Markedly reduced expression of Hoxa9 and Meis1. | Murine bone marrow cells with MLL-AF9 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of downstream targets of this compound and its alternatives. Below are protocols for key experimental techniques.
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression
This protocol is for quantifying the mRNA expression levels of HOXA9 and MEIS1 in leukemia cell lines following inhibitor treatment.
1. RNA Extraction and cDNA Synthesis:
-
Treat leukemia cells (e.g., MV4;11, MOLM-13) with the desired concentrations of this compound or alternative inhibitors for the specified duration.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
2. qPCR Reaction:
-
Prepare the qPCR reaction mixture using a SYBR Green-based master mix (e.g., SYBR Green PCR Master Mix, Applied Biosystems).
-
Use the following primer sequences for human HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization:
-
HOXA9 Forward: 5'-AGGTGGCTCTTCTTAACTCTCC-3'
-
HOXA9 Reverse: 5'-TCTGGCCTGAGAGGAGATTT-3'
-
MEIS1 Forward: 5'-AATGGACGGTGGAAGATGGA-3'
-
MEIS1 Reverse: 5'-TCTTCATGTCGGCCTTGTTT-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qPCR reaction using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
3. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of HOXA9 and MEIS1 to the housekeeping gene and comparing the treated samples to a vehicle control (e.g., DMSO).
Chromatin Immunoprecipitation (ChIP) for MLL1 Occupancy
This protocol is for assessing the binding of MLL1 to the promoter regions of its target genes, such as HOXA9.
1. Cell Cross-linking and Chromatin Preparation:
-
Treat leukemia cells with this compound or other inhibitors.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp in length.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for MLL1 (e.g., Bethyl Laboratories, A300-086A). An IgG antibody should be used as a negative control.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
3. Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
Purify the DNA using a PCR purification kit.
4. Analysis:
-
Quantify the enrichment of specific DNA sequences (e.g., HOXA9 promoter) in the immunoprecipitated DNA by qPCR using primers flanking the MLL1 binding site.
Visualizing Signaling Pathways and Workflows
MLL1 Signaling Pathway and Inhibition by this compound
Caption: MLL1 signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow for Validating Downstream Targets
Caption: Workflow for validating downstream targets of MLL1 inhibitors.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction. | Semantic Scholar [semanticscholar.org]
- 5. A Novel Multi-Tiered Hybrid Virtual Screening Pipeline for the Discovery of WDR5-MLL1 Interaction Disruptors in Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Long-Term In Vivo Effects of MM-401 and a Comparative Look at Alternative Therapies for MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a historically poor prognosis, necessitating the development of novel targeted therapies. One such emerging therapeutic is MM-401, a potent inhibitor of the MLL1-WDR5 interaction, which is critical for the oncogenic activity of MLL fusion proteins. This guide provides a comparative assessment of this compound, summarizing its mechanism of action and available preclinical data, while also contextualizing its potential against alternative therapeutic strategies for MLL-r leukemia.
While specific long-term in vivo efficacy and comprehensive toxicology data for this compound are not extensively available in the public domain, this guide draws upon published in vitro data for this compound and in vivo data from other MLL1-WDR5 inhibitors to provide a comparative framework. This guide also details the current therapeutic landscape, including standard-of-care and other emerging targeted agents.
Comparative Analysis of Therapeutic Strategies for MLL-Rearranged Leukemia
The treatment paradigm for MLL-r leukemia is evolving from standard chemotherapy to more targeted approaches. This section compares this compound with current and emerging therapies.
| Therapeutic Agent/Strategy | Mechanism of Action | Preclinical Efficacy Highlights | Clinical Status/Data Highlights |
| This compound | Inhibitor of MLL1-WDR5 Protein-Protein Interaction: Disrupts the MLL1 core complex, leading to decreased H3K4 methylation and downregulation of leukemogenic target genes like HOXA9 and MEIS1.[1] | Induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL-r leukemia cell lines.[2] Specific in vivo tumor growth inhibition data is not readily available, but other MLL1-WDR5 inhibitors have shown significant tumor growth inhibition in xenograft models.[3][4] | Preclinical |
| Standard Chemotherapy | Cytotoxic Agents: Induce DNA damage and apoptosis in rapidly dividing cells. Regimens often include cytarabine, anthracyclines, and etoposide. | Induces remission in a majority of patients, but relapse rates are high. MLL-r leukemias are often sensitive to cytarabine but resistant to corticosteroids and L-asparaginase.[5] | Standard of care, often followed by hematopoietic stem cell transplantation (HSCT). Outcomes remain poor, especially in infants and adults. |
| DOT1L Inhibitors (e.g., EPZ-5676) | Inhibitor of DOT1L Histone Methyltransferase: MLL fusion proteins recruit DOT1L, leading to aberrant H3K79 methylation. Inhibition reverses this and downregulates target gene expression.[2][6] | Potent and selective killing of MLL-r leukemia cell lines. In a rat xenograft model, continuous infusion of EPZ-5676 led to complete tumor regressions.[2][6] | EPZ-5676 showed modest activity in an early-phase clinical trial, partly due to unfavorable pharmacokinetic properties.[7] Newer DOT1L inhibitors with improved properties are in development.[7] |
| Menin Inhibitors (e.g., Revumenib) | Inhibitor of Menin-MLL Interaction: The interaction between menin and the MLL portion of the fusion protein is essential for leukemogenesis. Inhibition disrupts this interaction.[8][9] | Significantly reduces tumor volume, delays leukemia progression, and increases survival in xenograft models without significant toxicity to normal hematopoiesis.[3] | Revumenib (Revuforj) received FDA approval in 2024 for relapsed or refractory KMT2A-rearranged acute leukemia.[10] Clinical trials have shown a complete remission (CR) plus CR with partial hematologic recovery (CRh) rate of 21.2%.[10] |
Signaling Pathways and Experimental Workflows
To understand the therapeutic rationale and evaluation process for this compound and similar agents, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: MLL1 Fusion Protein Signaling Pathway and Points of Therapeutic Intervention.
Caption: A Generalized Preclinical Workflow for Evaluating MLL1 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the preclinical evaluation of MLL1 inhibitors.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed MLL-r leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.[7]
-
Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
This protocol is used to identify the genomic regions associated with H3K4 trimethylation.
-
Cell Cross-linking: Cross-link approximately 10-30 million leukemia cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K4me3.
Protocol 3: MLL-Rearranged Leukemia Xenograft Mouse Model
This in vivo model is used to assess the efficacy and toxicity of therapeutic agents.
-
Cell Preparation: Harvest MLL-r leukemia cells (e.g., MV4;11) from culture during the logarithmic growth phase. Wash and resuspend the cells in a sterile, serum-free medium or PBS.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent graft rejection.
-
Cell Implantation: Subcutaneously or intravenously inject 5-10 million leukemia cells into each mouse.
-
Tumor Growth Monitoring: For subcutaneous models, monitor tumor volume regularly using caliper measurements. For intravenous models, monitor for signs of leukemia development (e.g., weight loss, hind limb paralysis) and assess leukemia burden in peripheral blood or bone marrow by flow cytometry for human CD45+ cells.
-
Treatment Initiation: Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound), vehicle control, or a comparator drug via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and overall health daily. At the end of the study, collect tumors and organs for pharmacodynamic and histopathological analysis. For survival studies, monitor mice until a predefined endpoint is reached.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are MLL1 modulators and how do they work? [synapse.patsnap.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Unraveling MLL1-fusion leukemia: Epigenetic revelations from an iPS cell point mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of MM-401
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for MM-401, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical for laboratory safety and environmental protection.
Chemical Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in ensuring its safe disposal. All quantitative data is summarized in the table below for clarity.
| Property | Value | Reference |
| Chemical Name | This compound TFA | [1] |
| CAS Number | 1442106-11-7 | [1] |
| Molecular Formula | C31H47F3N8O7 | [1] |
| Molecular Weight | 700.75 g/mol | [1] |
| GHS Hazard Class | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| H410: Very toxic to aquatic life with long lasting effects. | [1] | |
| **Incompatible | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Materials |
Personal Protective Equipment (PPE) Protocol
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.
Mandatory PPE includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Collection and Segregation:
-
Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.[2]
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated and compatible waste container.
2. Labeling of Hazardous Waste:
-
The waste container must be clearly labeled with the words "Hazardous Waste".[2]
-
The label must also include the full chemical name: "this compound TFA".[2]
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated "Hazardous Waste Storage Area".[2]
-
The storage area should have secondary containment with a capacity of at least 110% of the volume of the waste container.[2]
-
Keep the container tightly sealed and away from direct sunlight and sources of ignition.[1]
4. Prohibited Disposal Methods:
-
Under no circumstances should this compound be poured down the drain. [2] This is due to its high toxicity to aquatic life.[1]
-
Evaporation is not an acceptable method of disposal for hazardous wastes.[2]
-
Do not dispose of this compound as regular solid waste.[2]
5. Final Disposal:
-
The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal service.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[2][3]
Emergency Procedures for Accidental Release
In the event of a spill or accidental release of this compound, immediate action is necessary to contain the spill and prevent exposure.
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation and wear full personal protective equipment.[1] Avoid breathing vapors, mist, or gas.[1]
-
Environmental Precautions: Prevent the spill from entering drains or water courses.[1]
-
Containment and Cleaning: Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[1] Decontaminate surfaces by scrubbing with alcohol.[1] Collect all contaminated materials into a labeled hazardous waste container for disposal according to the procedures outlined above.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling MM-401
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of MM-401, a potent MLL1 H3K4 methyltransferase inhibitor used in leukemia research.[1] Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound (TFA) is classified as a hazardous substance. The primary routes of exposure are oral, dermal, and inhalation. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and dust.[2] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile rubber). | Prevents skin contact.[2] |
| Body Protection | Impervious clothing, such as a lab coat. | Protects against contamination of personal clothing.[2] |
| Respiratory Protection | Suitable respirator. | Required to prevent inhalation of dust or aerosols, especially when handling the solid form.[2] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe working environment.
| Procedure | Detailed Steps |
| Safe Handling | - Avoid inhalation, and contact with eyes and skin.[2]- Prevent the formation of dust and aerosols.[2]- Use only in areas with appropriate exhaust ventilation.[2]- Do not eat, drink, or smoke in handling areas.[2] |
| Storage | - Keep the container tightly sealed in a cool, well-ventilated area.[2]- Store at 4°C for the solid form, protected from light.[1]- For solutions, store at -20°C (powder) or -80°C (in solvent).[2]- Keep away from direct sunlight and sources of ignition.[2] |
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Emergency Situation | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell.[2] Rinse mouth.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes and seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids.[2] Remove contact lenses if present.[2] Promptly call a physician.[2] |
| Inhalation | Move the person to fresh air immediately.[2] |
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed to mitigate environmental contamination and ensure safety.
| Action | Procedure |
| Spill Containment | - Use full personal protective equipment.[2]- Avoid breathing vapors, mist, dust, or gas.[2]- Ensure adequate ventilation.[2]- Prevent further leakage or spillage if safe to do so.[2]- Keep the product away from drains or water courses.[2] |
| Spill Cleanup | - For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2]- Decontaminate surfaces and equipment by scrubbing with alcohol.[2] |
| Waste Disposal | - Dispose of contents and container to an approved waste disposal plant.[2]- Collect spillage.[2] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
